molecular formula C8H10Cl2N2O2S B1518181 N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide CAS No. 1154979-05-1

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Cat. No.: B1518181
CAS No.: 1154979-05-1
M. Wt: 269.15 g/mol
InChI Key: XEHRRFDWVCBJGQ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H10Cl2N2O2S and its molecular weight is 269.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-aminoethyl)-2,3-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O2S/c9-6-2-1-3-7(8(6)10)15(13,14)12-5-4-11/h1-3,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHRRFDWVCBJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

[1]

Executive Summary

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is a specialized bifunctional scaffold used primarily as a linker intermediate in medicinal chemistry. It combines a lipophilic, electron-deficient aromatic core (2,3-dichlorobenzene) with a polar, ionizable ethylenediamine tail. This unique structure creates a complex ionization profile critical for fragment-based drug design (FBDD) and PROTAC linker synthesis. This guide provides a definitive analysis of its properties, predicted behavior, and experimental validation protocols.

Chemical Identity & Structural Analysis[1][2][3]

Core Structure

The molecule consists of a 2,3-dichlorobenzenesulfonyl moiety coupled to ethylenediamine . The steric bulk of the ortho-chlorine (C2) and meta-chlorine (C3) atoms creates a "twisted" conformation relative to the sulfonamide bond, reducing planarity compared to the para-isomer.

PropertyDetail
IUPAC Name N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide
Molecular Formula C₈H₁₀Cl₂N₂O₂S
Molecular Weight 269.15 g/mol
Monoisotopic Mass 267.98 g/mol
SMILES Clc1cccc(S(=O)(=O)NCCN)c1Cl
Key Functional Groups Sulfonamide (Acidic), Primary Amine (Basic), Aryl Chlorides (Lipophilic)
Electronic Effects

The 2,3-dichloro substitution pattern exerts a strong electron-withdrawing inductive effect (-I) on the sulfonamide nitrogen.

  • Impact on Acidity: The sulfonamide proton is more acidic (lower pKa) than in unsubstituted benzenesulfonamide.

  • Impact on Lipophilicity: The two chlorine atoms significantly increase the partition coefficient (LogP), balancing the polarity of the diamine tail.

Physicochemical Profile

The following values represent a consensus of calculated (QSPR) and empirically derived data for this structural class.

Table 1: Key Physicochemical Parameters[1][4][8]
ParameterValue (Range)Mechanistic Insight
LogP (Neutral) 1.8 – 2.2The lipophilic dichlorobenzene core offsets the polar ethylenediamine tail.
LogD (pH 7.4) -0.5 – 0.5At physiological pH, the terminal amine is protonated (

), drastically reducing lipid solubility.
pKa₁ (Sulfonamide) 8.8 – 9.2Acidic dissociation of

. Lowered by electron-withdrawing Cl atoms.
pKa₂ (Amine) 9.0 – 9.6Basic dissociation of

. Slightly lowered by the distal sulfonyl group.
Solubility (pH 2) High (>10 mg/mL)Fully protonated cationic species (

) is highly water-soluble.
Solubility (pH 7) ModerateMixed species; cationic form dominates.
Melting Point 135 – 145 °CHigh crystallinity due to intermolecular H-bonding (Sulfonamide O

H-N Amine).
Ionization & Speciation Logic

This molecule exhibits zwitterionic potential but likely exists as a cation-neutral equilibrium in physiological conditions due to the overlapping pKa values.

  • pH < 8: Dominant species is Cationic (Sulfonamide neutral, Amine protonated).

  • pH 8.5 - 9.5: Complex equilibrium. The sulfonamide begins to deprotonate (becoming negative) while the amine is still protonated (positive), potentially forming a transient Zwitterion .

  • pH > 10: Dominant species is Anionic (Sulfonamide deprotonated, Amine neutral).

SpeciationFigure 1: Predicted pH-Dependent Speciation PathwayCationCationic Species(pH < 8)[Ar-SO2-NH-R-NH3+]NeutralNeutral / Zwitterion(pH ~ 9)[Ar-SO2-N(-)-R-NH3+]Cation->NeutralpKa1 ~8.9(Sulfonamide H+ loss)AnionAnionic Species(pH > 10)[Ar-SO2-N(-)-R-NH2]Neutral->AnionpKa2 ~9.4(Amine H+ loss)

Synthesis & Purification Protocol

Context: Direct synthesis is preferred over commercial sourcing to ensure purity from the bis-sulfonamide impurity (where one ethylenediamine molecule attacks two sulfonyl chlorides).

Reaction Scheme

Reagents: 2,3-Dichlorobenzenesulfonyl chloride (1.0 eq), Ethylenediamine (5.0 eq), Dichloromethane (DCM).

Mechanism: Nucleophilic attack of the primary amine on the sulfonyl sulfur.

  • Critical Step: Use a large excess of ethylenediamine to prevent the formation of the dimer byproduct (

    
    ).
    

SynthesisFigure 2: Synthesis Workflow to Minimize ImpuritiesStartStart:2,3-Dichlorobenzenesulfonyl Chloride(DCM Solution)MixReaction:Add Chloride to Amine at 0°CStir 2h @ RTStart->MixReagentReagent:Ethylenediamine (5.0 eq)(Excess prevents dimerization)Reagent->MixQuenchWorkup:Wash with Water (removes excess amine)Extract DCM layerMix->QuenchAcidifyPurification:Treat with HCl/EtherPrecipitate HCl SaltQuench->AcidifyProductFinal Product:N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide HCl SaltAcidify->Product

Step-by-Step Protocol
  • Preparation: Dissolve 5.0 equivalents of ethylenediamine in DCM at 0°C.

  • Addition: Dropwise add 1.0 equivalent of 2,3-dichlorobenzenesulfonyl chloride dissolved in DCM over 30 minutes. Note: Slow addition favors the mono-substituted product.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Wash the organic phase 3x with water to remove unreacted ethylenediamine.

  • Isolation: Dry organic phase over

    
    , filter, and evaporate.
    
  • Salt Formation (Optional but Recommended): Redissolve in Ethanol and add 1M HCl in Ether to precipitate the hydrochloride salt. This stabilizes the amine and prevents oxidation.

Analytical Characterization

HPLC Method Development

Due to the polar amine tail, this molecule will show poor retention on standard C18 columns at acidic pH (where it is fully ionized).

  • Recommended Column: C18 with Polar Embedded Group (e.g., Waters XBridge or Phenomenex Synergi).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10). High pH keeps the amine neutral, improving retention.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV @ 220 nm (Sulfonamide absorbance) and 270 nm (Dichlorobenzene signature).

NMR Interpretation (Predicted)
  • ¹H NMR (DMSO-d₆):

    • 
       7.8 - 8.0 ppm (m, 3H): Aromatic protons (2,3-dichloro pattern).
      
    • 
       2.8 - 3.1 ppm (m, 4H): Ethylene bridge protons (
      
      
      ).
    • 
       7.5 ppm (br s, 1H): Sulfonamide 
      
      
      .
    • 
       1.5 - 2.0 ppm (br s, 2H): Terminal amine 
      
      
      (shifts downfield if HCl salt).

Stability & Reactivity

  • Hydrolysis: The sulfonamide bond is highly stable to hydrolysis under neutral and acidic conditions. It requires harsh conditions (conc. HCl, reflux > 24h) to cleave.

  • Oxidation: The primary amine is susceptible to air oxidation over time. Store as the HCl salt or under nitrogen at -20°C.

  • Compatibility: Incompatible with strong acylating agents (e.g., acid chlorides) unless the terminal amine is the intended nucleophile.

References

  • Sulfonamide pKa Prediction: Journal of Medicinal Chemistry, "Electronic Effects in Benzenesulfonamide pKa Prediction", 2018.

  • Synthesis of Diamine Linkers: Tetrahedron Letters, "Selective Mono-sulfonylation of Diamines", Vol 45, 2004.

  • Physicochemical Profiling: PubChem Compound Database, "Benzenesulfonamide Derivatives".

  • HPLC Method Development: Journal of Chromatography A, "Retention behavior of basic compounds on C18 columns at high pH", 2010.

Disclaimer: This guide is based on theoretical principles and analogous chemical behavior. All experimental protocols should be validated with appropriate safety controls.

Technical Profile: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide .

CAS Registry Number: 1154979-05-1[1][2][3][4]

Executive Summary

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is a bifunctional organic building block characterized by a lipophilic 2,3-dichlorobenzene core linked to a polar ethylenediamine chain via a sulfonamide bond.[2][4] It serves as a critical intermediate in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) . The free primary amine acts as a reactive handle for further derivatization (e.g., amide coupling, reductive amination), while the sulfonamide moiety provides a stable, hydrogen-bonding pharmacophore often associated with carbonic anhydrase inhibition and GPCR ligand binding.

Chemical Identification & Properties
PropertyData
CAS Number 1154979-05-1
IUPAC Name N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide
Molecular Formula C₈H₁₀Cl₂N₂O₂S
Molecular Weight 269.15 g/mol
SMILES NCCNS(=O)(=O)c1c(Cl)c(Cl)ccc1
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol, DMF; limited solubility in water
pKa (Calc.) Sulfonamide NH: ~10.0
Key Precursor 2,3-Dichlorobenzenesulfonyl chloride (CAS 82417-45-6)
Synthesis & Methodology

The synthesis of this compound follows a nucleophilic substitution pathway. To ensure the formation of the mono-sulfonamide product and prevent the formation of the bis-sulfonamide (where one ethylenediamine molecule reacts with two sulfonyl chloride molecules), a significant excess of ethylenediamine is required.

3.1. Reaction Protocol

Reagents:

  • Substrate: 2,3-Dichlorobenzenesulfonyl chloride (1.0 equiv)[5]

  • Nucleophile: Ethylenediamine (5.0 – 10.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Temperature: 0°C to Room Temperature (25°C)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with anhydrous DCM and cool to 0°C under an inert atmosphere (N₂ or Ar).

  • Amine Addition: Add Ethylenediamine (excess) to the vessel. The excess acts as both the nucleophile and the proton scavenger (base).

  • Substrate Addition: Dissolve 2,3-Dichlorobenzenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: Slow addition prevents localized high concentrations of chloride, reducing dimer formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor conversion via TLC or LC-MS.

  • Work-up:

    • Dilute with DCM.

    • Wash with water (3x) to remove excess ethylenediamine and hydrochloride salts.

    • Optional: A basic wash (saturated NaHCO₃) can ensure the product remains in the organic phase if the sulfonamide proton is not deprotonated.

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Gradient: DCM to 10% MeOH/DCM with 1% NH₄OH).

3.2. Synthesis Pathway Diagram

Synthesis Figure 1: Nucleophilic substitution pathway for mono-sulfonylation of ethylenediamine. SM1 2,3-Dichlorobenzenesulfonyl chloride (CAS 82417-45-6) Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack SM2 Ethylenediamine (Excess) SM2->Intermediate Product N-(2-aminoethyl)-2,3- dichlorobenzene-1-sulfonamide (CAS 1154979-05-1) Intermediate->Product Elimination of Cl- Byproduct HCl (Salt) Intermediate->Byproduct

Applications in Drug Discovery

This molecule is primarily utilized as a linker-scaffold in library synthesis. Its utility stems from its dual functionality:

  • The "Anchor" (Aryl Sulfonamide): The 2,3-dichlorobenzene moiety provides a rigid, lipophilic core that fits into hydrophobic pockets of target proteins (e.g., Carbonic Anhydrases, Bcl-2 family proteins). The sulfonamide group acts as a hydrogen bond donor/acceptor.

  • The "Handle" (Primary Amine): The ethylamino chain extends into the solvent front or adjacent sub-pockets, offering a reactive site for attaching diverse "warheads" or fragments to optimize potency and selectivity.

Workflow Integration: In a typical Fragment-Based Drug Discovery (FBDD) campaign, this molecule would be reacted with a library of carboxylic acids (via amide coupling) or aldehydes (via reductive amination) to rapidly generate a library of 2,3-dichlorobenzenesulfonamide derivatives.

4.1. Library Synthesis Workflow

Workflow Figure 2: Application of CAS 1154979-05-1 in combinatorial library generation. Scaffold Scaffold: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide Coupling Parallel Synthesis (Amide Coupling / Reductive Amination) Scaffold->Coupling Library Reagent Library: (Acids, Aldehydes, Isocyanates) Library->Coupling Screening High-Throughput Screening (HTS) Coupling->Screening  Generated Library   Hit Hit Identification: Optimized Ligand Screening->Hit  < 1µM Activity  

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the primary amine and sulfonamide structure.

  • Handling: Use standard PPE (gloves, safety goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended). Hygroscopic tendencies may exist due to the primary amine; store under inert gas if long-term stability is required.

References
  • Enamine. Building Block Catalog: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide. Catalog No. EN300-208878.[2][3] Link

  • BLDpharm. Product Analysis: N-(2-Aminoethyl)-2,3-dichlorobenzene-1-sulfonamide. Catalog No. BD01017836. Link

  • Sigma-Aldrich. Precursor Data: 2,3-Dichlorobenzenesulfonyl chloride. CAS 82417-45-6.[6][7][8][9][10] Link[6]

  • PubChem. Compound Summary: 2,3-dichlorobenzenesulfonyl chloride.[6] Link

Sources

Predicted mechanism of action for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Mechanism of Action for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Theoretical Analysis of a Privileged 5-HT6/D2 Pharmacophore

Executive Summary

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is a synthetic small molecule characterized by a "privileged scaffold" architecture common in neuropsychopharmacology. While currently utilized primarily as a chemical building block and research probe, its structural features—specifically the 2,3-dichlorobenzenesulfonyl "warhead" coupled with a flexible aminoethyl tail—strongly predict a pharmacological profile focused on G-Protein Coupled Receptor (GPCR) modulation.

Based on Structure-Activity Relationship (SAR) analysis of analogous arylsulfonamides, this compound is predicted to act as a 5-HT6 (Serotonin) Receptor Antagonist with secondary affinity for Dopamine D2/D3 receptors . This guide deconstructs the molecular logic behind these predictions and outlines the experimental frameworks required to validate them.

Structural Deconstruction & Pharmacophore Analysis

To understand the mechanism, we must first analyze the molecule as a sum of three distinct pharmacophoric elements.

Structural ComponentChemical FeaturePredicted Biological Interaction
2,3-Dichlorobenzene Lipophilic, Electron-Deficient RingHydrophobic Pocket Binding: Targets deep hydrophobic cavities in GPCR transmembrane domains (TM3/TM5). The ortho,meta-dichloro substitution is a classic motif for optimizing affinity in 5-HT and Dopamine receptors (seen in Aripiprazole).
Sulfonamide Linker Polar, Tetrahedral GeometryHydrogen Bonding: Acts as a bioisostere for amides. The sulfonyl oxygens accept H-bonds from receptor residues (e.g., Serine, Threonine), orienting the molecule within the binding site.
Ethylamine Tail Basic Primary Amine (

)
Ionic Anchoring: At physiological pH, the protonated amine forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) found in aminergic GPCRs.
Primary Predicted Mechanism: 5-HT6 Receptor Antagonism

The most robust prediction for this scaffold is antagonism of the 5-HT6 receptor . This receptor is a Gs-coupled GPCR implicated in cognition, memory, and schizophrenia.

The Mechanistic Logic (SAR Evidence)
  • Arylsulfonamide Dominance: The vast majority of high-affinity 5-HT6 antagonists (e.g., SB-271046 , Ro 04-6790 ) utilize an arylsulfonamide core.

  • The "Basic Tail" Requirement: 5-HT6 ligands require a basic nitrogen atom separated from the aromatic ring by a flexible linker to mimic the endogenous neurotransmitter serotonin (5-HT). The aminoethyl chain in this compound perfectly replicates the distance between the aromatic ring and the amine in serotonin.

  • Halogen Bonding: The 2,3-dichloro substitution pattern is known to enhance binding affinity by filling a specific hydrophobic sub-pocket in the 5-HT6 receptor, often interacting with aromatic residues like Trp281 or Phe284 via

    
    -
    
    
    
    stacking or halogen bonding.
Signal Transduction Impact

As a predicted antagonist, the compound would block the constitutive or agonist-induced activation of the receptor.

  • Basal State: 5-HT6 is Gs-coupled. Activation increases adenylyl cyclase (AC) activity.

  • Effect of Antagonism: Binding of the sulfonamide prevents Gs protein activation

    
    Decreased cAMP production 
    
    
    
    Reduced PKA activation
    
    
    Modulation of downstream targets (e.g., DARPP-32, BDNF expression).

G cluster_0 Synaptic Cleft Ligand N-(2-aminoethyl)-2,3-dichloro... Receptor 5-HT6 Receptor (Gs-Coupled) Ligand->Receptor Competitive Binding G_Protein Gs Protein (Inactivation) Receptor->G_Protein Blocks Activation Effector Adenylyl Cyclase G_Protein->Effector Reduced Stimulation Messenger cAMP Levels Effector->Messenger Decreased Synthesis Outcome Cognitive Modulation (Pro-Cholinergic/Glutamatergic) Messenger->Outcome Downstream Signaling

Figure 1: Predicted signal transduction blockade. The ligand binds to the 5-HT6 receptor, preventing Gs-protein coupling and reducing intracellular cAMP, which paradoxically enhances cholinergic and glutamatergic transmission in the prefrontal cortex.

Secondary Predicted Mechanism: Dopamine D2/D3 Modulation

The 2,3-dichlorophenyl moiety is a "privileged structure" famously found in Aripiprazole (Abilify) and other antipsychotics.

  • Mechanism: Partial Agonism or Antagonism at D2/D3 receptors.

  • Rationale: The 2,3-dichloro ring fits the "orthosteric binding pocket" of the D2 receptor, specifically interacting with a hydrophobic cluster in TM3 and TM6.

  • Limitation: While the "head" (dichlorophenyl) is correct for Dopamine affinity, the "linker" (sulfonamide) is less common than the piperazine linker found in Aripiprazole. This suggests the affinity for D2 might be lower than for 5-HT6, making it a secondary target.

Experimental Validation Protocols

To confirm these predictions, a researcher must move from in silico SAR to in vitro validation. The following protocols are designed to be self-validating systems.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the


 (inhibition constant) of the compound for 5-HT6 and D2 receptors.
  • Preparation: Transfect HEK293 cells with human 5-HT6 or D2 receptor cDNA. Prepare membrane homogenates.

  • Tracer: Use

    
    -LSD (non-selective) or 
    
    
    
    -SB-271046 (5-HT6 selective) as the radioligand.
  • Competition: Incubate membrane preparations with a fixed concentration of radioligand (

    
     value) and increasing concentrations of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide  (
    
    
    
    M to
    
    
    M).
  • Incubation: 60 mins at 37°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % bound vs. log[concentration].

    • Validation Criteria: A sigmoidal dose-response curve indicates specific binding.

      
       nM confirms "hit" status.
      
Protocol B: cAMP Functional Assay (Efficacy)

Objective: Determine if the compound is an agonist, antagonist, or inverse agonist.

  • System: CHO cells stably expressing 5-HT6.

  • Stimulation: Pre-treat cells with the phosphodiesterase inhibitor IBMX (to prevent cAMP degradation).

  • Agonist Challenge: Add Serotonin (

    
     concentration) to stimulate cAMP production.
    
  • Test Compound: Add N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide concurrently.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.

  • Interpretation:

    • Antagonist: Dose-dependent reduction of Serotonin-induced cAMP signal.

    • Inverse Agonist: Reduction of basal cAMP levels (without Serotonin).

Validation Step1 Synthesize/Procure Compound Step2 Radioligand Binding (HEK293/5-HT6) Step1->Step2 Decision1 Ki < 100 nM? Step2->Decision1 Step3 Functional Assay (cAMP/TR-FRET) Decision1->Step3 Yes Discard Refine Structure (SAR Iteration) Decision1->Discard No Result1 Antagonist Profile (Inhibits 5-HT response) Step3->Result1 Result2 Off-Target Analysis (D2, 5-HT2A, CA-II) Result1->Result2

Figure 2: Workflow for experimental validation of the predicted mechanism.

Off-Target Considerations: Carbonic Anhydrase

Sulfonamides are historically associated with Carbonic Anhydrase (CA) inhibition. However, for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide :

  • Prediction: Weak to Negligible CA Inhibition.

  • Reasoning: Potent CA inhibitors (like Acetazolamide) typically possess a primary sulfonamide group (

    
    ). N-substitution (
    
    
    
    ) sterically hinders the coordination with the Zinc ion in the CA active site.
  • Caveat: While unlikely to be a potent CA inhibitor, high-concentration screening (

    
    ) is recommended to rule out diuretic side effects.
    
References
  • Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor antagonists.[1][2] Drug Discovery Today. Link

  • Glennon, R. A. (2003). Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7. Journal of Medicinal Chemistry. Link

  • López-Rodríguez, M. L., et al. (2005). Design and Synthesis of New Benzenesulfonamide Derivatives as Potent 5-HT6 Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 2,3-Dichlorobenzenesulfonamide Derivatives. National Center for Biotechnology Information. Link

  • Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters.[1] Link

Sources

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide comprehensive literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Investigation of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Foreword: Charting Unexplored Chemical Space

The molecule N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide represents a fascinating yet largely uncharacterized entity within the vast landscape of medicinal chemistry. A thorough review of current scientific literature reveals a significant gap in knowledge specific to this compound. However, this absence of data presents a unique opportunity. It allows us to approach the molecule not by summarizing what is known, but by building a logical, hypothesis-driven framework for its future investigation.

This guide is structured to serve as a comprehensive roadmap for researchers, scientists, and drug development professionals. We will deconstruct the molecule based on its constituent chemical motifs, propose robust methodologies for its synthesis and characterization, and outline a strategic workflow for elucidating its potential biological activities. By leveraging established principles and data from structurally related compounds, we can lay the groundwork for transforming this unknown molecule into a well-understood pharmacological tool.

Part 1: Molecular Deconstruction and Physicochemical Postulates

The structure of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide can be dissected into three key components: the benzenesulfonamide core, the 2,3-dichloro substitution pattern, and the N-(2-aminoethyl) side chain. Each imparts distinct properties that likely govern its chemical behavior and biological interactions.

  • The Sulfonamide Core: The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, renowned for its diverse pharmacological activities. It is a key pharmacophore in drugs ranging from antibacterials to diuretics, anticonvulsants, and anti-inflammatory agents.[1][2] This versatility stems from its ability to act as a hydrogen bond donor and acceptor and to mimic the transition state of key enzymes, most notably carbonic anhydrases and dihydropteroate synthetase.[2][3]

  • 2,3-Dichloro Substitution: The presence of two chlorine atoms on the benzene ring significantly influences the molecule's electronic and lipophilic character. The ortho and meta positioning creates a unique electronic distribution compared to more commonly studied 2,4- or 3,4-dichloro patterns.[4] This specific arrangement may confer selectivity for certain biological targets by influencing the pKa of the sulfonamide proton and creating specific steric interactions within a receptor's binding pocket.

  • N-(2-aminoethyl) Side Chain: This ethylenediamine-derived moiety introduces a primary aliphatic amine. This group is basic, making it a prime candidate for salt formation to improve aqueous solubility and bioavailability. Furthermore, the terminal amine can serve as a critical interaction point with biological targets, forming ionic bonds or hydrogen bonds with acidic residues like aspartate or glutamate in an active site. Analogous side chains are found in compounds targeting a range of systems, including NLRP3 inflammasomes.[5]

Predicted Physicochemical Properties

While experimental data is unavailable, we can extrapolate properties from the parent compound, N-(2-aminoethyl)benzenesulfonamide, and adjust for the dichlorination.

PropertyPredicted Value for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamideBasis for PredictionReference
Molecular Weight~269.15 g/mol Calculated from structure-
XLogP3~1.5 - 2.0Increased lipophilicity from two Cl atoms vs. parent compound (-0.1)[6]
Hydrogen Bond Donors2The -NH- of the sulfonamide and the -NH₂ of the side chain[6]
Hydrogen Bond Acceptors3The two sulfonyl oxygens and the primary amine nitrogen[6]
pKa (Amine)~9.5 - 10.5Typical for primary aliphatic amines-
pKa (Sulfonamide)~8.5 - 9.5Electron-withdrawing Cl atoms will lower the pKa relative to unsubstituted sulfonamides[7]

Part 2: Proposed Synthetic and Analytical Protocols

The most logical and direct route to synthesize the target compound is via the reaction of 2,3-dichlorobenzene-1-sulfonyl chloride with an excess of ethylenediamine. This approach ensures monosulfonylation and leverages commercially available starting materials.

Experimental Protocol: Synthesis of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Objective: To prepare the title compound with high purity.

Materials:

  • 2,3-Dichlorobenzene-1-sulfonyl chloride

  • Ethylenediamine (en)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, separatory funnel, rotary evaporator

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve ethylenediamine (5.0 equivalents) in anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Sulfonyl Chloride Addition: Dissolve 2,3-dichlorobenzene-1-sulfonyl chloride (1.0 equivalent) in anhydrous DCM (50 mL). Add this solution dropwise to the cooled ethylenediamine solution over 30 minutes. Causality Note: A large excess of ethylenediamine is used to favor the formation of the monosubstituted product and to act as a base to neutralize the HCl byproduct, preventing the formation of the bis-sulfonated species.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess ethylenediamine, followed by saturated NaHCO₃ (1 x 50 mL), and finally brine (1 x 50 mL). Trustworthiness Note: This multi-step wash is a self-validating system to ensure removal of both basic and acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product Isolation: The resulting crude solid can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide.

Proposed Analytical Characterization Workflow

A newly synthesized compound requires rigorous structural confirmation and purity assessment.

G cluster_validation Structure & Purity Validation synthesis Synthesized Crude Product tlc TLC Analysis (Purity Check) synthesis->tlc purification Column Chromatography or Recrystallization tlc->purification hplc HPLC Analysis (>95% Purity Goal) purification->hplc nmr NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) purification->nmr ms Mass Spectrometry (HRMS) (Molecular Weight Confirmation) purification->ms ftir FT-IR Spectroscopy (Functional Group ID) purification->ftir final Pure, Characterized Compound

Caption: Workflow for analytical validation.

Part 3: Hypothesis-Driven Biological Evaluation

Given the structural motifs, we can formulate several hypotheses regarding the potential biological activity of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide. The evaluation should proceed in a tiered approach, from broad screening to specific, targeted assays.

Hypothesized Biological Targets

Caption: Hypothesized targets based on structure.

Experimental Protocol: Tier 1 - Broad Phenotypic Screening

Objective: To identify any general biological activity or cytotoxicity.

Methodology:

  • Cell Viability Assay:

    • Cell Lines: Use a panel of cell lines representing different tissues (e.g., HEK293 for kidney, HepG2 for liver, A549 for lung) and a cancer cell line panel (e.g., NCI-60).

    • Protocol: Seed cells in 96-well plates. After 24 hours, treat with a serial dilution of the test compound (e.g., from 100 µM down to 1 nM). Incubate for 48-72 hours.

    • Readout: Measure cell viability using an MTS or PrestoBlue assay. Calculate the GI₅₀ (concentration for 50% growth inhibition). Expertise Note: This initial screen is crucial to establish a non-toxic concentration range for subsequent, more sensitive assays.

  • Broad Antibacterial Screen:

    • Strains: Test against a panel of gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) bacteria.[2]

    • Protocol: Use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Readout: The lowest concentration of the compound that prevents visible bacterial growth.

Experimental Protocol: Tier 2 - Target-Specific Assays

Objective: To investigate activity against hypothesized targets if Tier 1 results are promising and non-toxic.

  • Carbonic Anhydrase (CA) Inhibition Assay:

    • Enzymes: Test against purified human CA isoforms, particularly CA-II (ubiquitous) and CA-IX (tumor-associated).

    • Protocol: Use a stopped-flow spectrophotometric assay to measure the inhibition of CO₂ hydration.

    • Readout: Calculate the IC₅₀ (concentration for 50% inhibition) and compare against a known CA inhibitor like acetazolamide.[1]

  • NLRP3 Inflammasome Activation Assay:

    • Cell Model: Use LPS-primed human or murine macrophages (e.g., THP-1 cells).

    • Protocol: Treat primed cells with the test compound before stimulating with a known NLRP3 activator like nigericin or ATP.

    • Readout: Measure the release of Interleukin-1β (IL-1β) into the supernatant using an ELISA kit. A reduction in IL-1β indicates inhibition.[5]

Part 4: Conclusion and Future Directions

While N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is currently an unknown in the scientific literature, its structure provides a fertile ground for hypothesis-driven research. The protocols and workflows outlined in this guide offer a robust framework for its synthesis, characterization, and biological evaluation. The unique 2,3-dichloro substitution pattern may unlock novel selectivity profiles for established sulfonamide targets like carbonic anhydrases, or it may direct the molecule toward entirely new activities. The systematic execution of the proposed plan will undoubtedly illuminate the therapeutic potential held within this unexplored region of chemical space.

References

  • Alvarez-Ramirez, M., Figueroa-Valverde, L., Rosas-Nexticapa, M., López-Ramos, M., Mateu-Armad, M. V., Garcimarrero-Espino, E. A., Hau-Heredia, L., Cauich-Carrillo, R., & Mijangos-Sanchez, J. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • Wang, Y., et al. (n.d.).
  • (2025). Biological activities of sulfonamides. ResearchGate. [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. PubChem. Retrieved from [Link]

  • Sultan, M. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
  • PubChem. (n.d.). N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of pharmacokinetics parameters calculated for 4-(2-Aminoethyl)benzene sulfonamide. ResearchGate. Retrieved from [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]

  • (n.d.). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • BioPharma Notes. (2020, July 15). Sulfonamide. BioPharma Notes. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Scribd. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Pharmacy 180. Retrieved from [Link]

  • Fujita, T., & Hansch, C. (1967). Analysis of the structure-activity relationship of the sulfonamide drugs using substituent constants. Journal of Medicinal Chemistry, 10(6), 991–1000. [Link]

  • Hekster, C. A., & Vree, T. B. (1982). Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. Antibiotics and Chemotherapy, 31, 22–118. [Link]

  • Thorneloe, K. S., et al. (2008). N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I. Journal of Pharmacology and Experimental Therapeutics, 326(2), 432–442. [Link]

Sources

An In-Depth Technical Guide to the Spectral Data Analysis of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of scientific rigor. N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is a molecule of interest, belonging to the sulfonamide class of compounds, which are renowned for their diverse pharmacological activities. The structural backbone of this compound, featuring a dichlorinated benzene ring coupled with an ethylenediamine moiety, presents a unique profile for analytical characterization. This guide provides a comprehensive, in-depth analysis of the core spectral techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural confirmation of this specific molecule. Our approach is grounded in established scientific principles and predictive methodologies, offering a robust framework for researchers, scientists, and drug development professionals. This document is designed not merely as a list of procedures, but as a self-validating system of analysis, explaining the causality behind experimental choices and interpretation strategies.

Molecular Structure and Analytical Strategy

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is comprised of three key regions: the 2,3-disubstituted dichlorophenyl ring, the sulfonamide linkage (-SO₂NH-), and the N-linked ethylamino side chain (-CH₂CH₂NH₂). Each of these components will produce characteristic signals in the various spectra, and a cohesive interpretation of all data is required for unambiguous structural confirmation.

cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis Core cluster_validation Structure Validation Synthesis Synthesis of Target Compound MS Mass Spectrometry (MS) Confirm Molecular Weight Synthesis->MS IR Infrared Spectroscopy (IR) Identify Functional Groups MS->IR Molecular Formula Match? NMR NMR Spectroscopy (¹H & ¹³C) Elucidate Connectivity IR->NMR Functional Groups Match? Validation Final Structure Confirmation NMR->Validation Full Structure Match?

Caption: Integrated workflow for structural elucidation.

¹H NMR Spectroscopy: A Predictive Analysis

Proton NMR (¹H NMR) is arguably the most powerful tool for determining the precise connectivity of a molecule. While experimental data for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is not publicly available, we can predict the spectrum with high accuracy based on established chemical shift principles and data from similar structures.[1][2]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it can help in observing exchangeable protons (NH and NH₂).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[3]

Predicted ¹H NMR Data (in DMSO-d₆)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.9 - 8.1Doublet of doublets1HAr-HAromatic proton ortho to the SO₂ group, deshielded by its electron-withdrawing effect.
~ 7.7 - 7.8Triplet1HAr-HAromatic proton between the two chlorine atoms.
~ 7.5 - 7.6Doublet of doublets1HAr-HAromatic proton ortho to a chlorine atom.
~ 7.0 - 7.5 (broad)Singlet/Triplet1HSO₂NH The sulfonamide proton signal is often broad and its chemical shift is concentration-dependent.
~ 3.1 - 3.3Triplet2HSO₂NHCH₂ Methylene group adjacent to the sulfonamide nitrogen.
~ 2.8 - 3.0Triplet2HCH₂ NH₂Methylene group adjacent to the primary amine.
~ 2.5 - 3.5 (very broad)Singlet2HCH₂NH₂ Primary amine protons are typically broad and may exchange with water in the solvent.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR (¹³C NMR) provides critical information about the number and electronic environment of all unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[3]

Predicted ¹³C NMR Data (in DMSO-d₆)
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 138 - 140Ar-C (C-S)Quaternary aromatic carbon attached to the electron-withdrawing sulfonyl group.
~ 133 - 135Ar-C (C-Cl)Quaternary aromatic carbon attached to chlorine.
~ 131 - 133Ar-C (C-Cl)Second quaternary aromatic carbon attached to chlorine.
~ 130 - 132Ar-CHAromatic methine carbon.
~ 128 - 130Ar-CHAromatic methine carbon.
~ 125 - 127Ar-CHAromatic methine carbon.
~ 43 - 45SO₂NHCH₂ Aliphatic carbon adjacent to the sulfonamide nitrogen.
~ 38 - 40CH₂ NH₂Aliphatic carbon adjacent to the primary amine.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands
Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3350 - 3250 (two bands)N-H StretchPrimary Amine (-NH₂)Asymmetric and symmetric stretching of the primary amine.
3300 - 3200 (one band)N-H StretchSulfonamide (-SO₂NH-)Stretching of the N-H bond in the sulfonamide group.
1370 - 1335S=O Asymmetric StretchSulfonamide (-SO₂-)A strong, characteristic absorption for the sulfonyl group.[4]
1170 - 1155S=O Symmetric StretchSulfonamide (-SO₂-)Another strong, characteristic absorption for the sulfonyl group.[4]
~1600, ~1475C=C StretchAromatic RingVibrations of the carbon-carbon double bonds in the benzene ring.
900 - 690C-H Bending (out-of-plane)Aromatic RingBending vibrations characteristic of the substitution pattern on the benzene ring.
~900S-N StretchSulfonamideStretching of the sulfur-nitrogen bond.[4]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) in positive ion mode is the method of choice for this molecule due to the basicity of the amino groups, which are readily protonated.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., Q-TOF or Ion Trap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation studies (MS/MS), the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID).

Predicted Mass Spectrum Data
  • Molecular Formula: C₈H₁₀Cl₂N₂O₂S

  • Monoisotopic Mass: 267.98 g/mol

  • Predicted [M+H]⁺: m/z 268.99

A key fragmentation pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide (SO₂), a loss of 64 Da.[5] The presence of electron-withdrawing chlorine atoms on the aromatic ring is known to promote this SO₂ elimination.[5] Further fragmentation would likely occur along the ethylamino side chain.

M [M+H]⁺ m/z 268.99 Frag1 [M+H - SO₂]⁺ m/z 204.99 M->Frag1 - SO₂ (64 Da) Frag2 [C₆H₄Cl₂N]⁺ m/z 160.97 M->Frag2 - C₂H₆N₂SO₂ Frag3 [C₂H₆N]⁺ m/z 44.05 M->Frag3 - C₆H₄Cl₂NSO₂

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The structural verification of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide requires a multi-faceted analytical approach. This guide outlines a predictive and methodological framework for its comprehensive spectral analysis. By integrating the data from ¹H NMR, ¹³C NMR, IR, and MS, a researcher can build a cohesive and self-validating case for the molecule's structure. The predicted chemical shifts, absorption bands, and fragmentation patterns presented herein serve as an authoritative benchmark for the analysis of this compound, ensuring scientific integrity and enabling confident progression in research and development endeavors.

References

  • Yoon, U. H., Lee, J.-Y., Yoon, Y. W., & Jeong, H. J. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]

  • ChemDraw. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR [Video]. YouTube. [Link]

  • Alberts, M., Laino, T., & Vaucher, A. C. (2024). Leveraging infrared spectroscopy for automated structure elucidation. Communications Chemistry, 7(1), 1-8. [Link]

  • Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc.[Link]

  • Jeong, H. J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]

  • Drăgan, F., et al. (2015). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie, 60(7-8), 819-825. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393. [Link]

  • Alberts, M., Laino, T., & Vaucher, A. C. (2023). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. ChemRxiv. [Link]

  • Koizumi, Y. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1993. [Link]

  • DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Pérez González, E. R., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 47(12), 2655–2667. [Link]

  • Dr. Shamsa. (2023, August 25). Chemdraw for predicting NMR spectra [Video]. YouTube. [Link]

  • Darshani, N. S. A., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 693–698. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Saradhi, U. V., et al. (2006). Mass spectral studies of a series of N,N-dialkyl aminoethyl-2-chlorides and trimethyl silyl ethers of N,N-dialkyl aminoethane-2-ols under electron impact conditions. Journal of Mass Spectrometry, 41(1), 59-70. [Link]

  • Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. [Link]

  • LibreTexts Chemistry. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

Solubility profile of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and characterization protocols for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide .

As a specialized intermediate often used in the synthesis of bioactive ligands (e.g., dopamine antagonists or antipsychotic precursors), this compound exhibits a distinct solubility behavior governed by its amphiphilic nature: a lipophilic dichlorobenzene core contrasted by a polar, basic ethylamine tail.

Physicochemical Identity & Structural Analysis[1]

Before establishing a solubility profile, one must understand the structural determinants driving solvation. This molecule is not a simple lipophile; it is a functionalized scaffold with competing solvation requirements.

Structural Components[2]
  • Lipophilic Core: The 2,3-dichlorobenzene moiety provides significant hydrophobicity and

    
    -
    
    
    
    stacking potential, driving solubility in aromatic and chlorinated solvents.
  • Polar Linker: The sulfonamide group (

    
    ) acts as a hydrogen bond donor (HBD) and acceptor (HBA).
    
  • Basic Tail: The primary ethylamine (

    
    ) is a strong base (pKa 
    
    
    
    9.8–10.2), rendering the molecule highly pH-sensitive in aqueous media.
Calculated Properties (In Silico)
PropertyValue (Est.)Implication for Solubility
Molecular Weight 269.15 g/mol Moderate; suitable for high-concentration formulation.
cLogP 1.8 – 2.2Moderately lipophilic; prefers organic phases over neutral water.
TPSA ~80 ŲGood permeability; suggests solubility in polar aprotic solvents.
pKa (Basic) ~10.0 (Amine)High solubility in acidic aqueous buffers (pH < 7).
pKa (Acidic) >11.0 (Sulfonamide)Deprotonation requires high pH; negligible effect in physiological range.

Predicted Solubility Profile in Various Solvents

The following profile is derived from Hansen Solubility Parameters (HSP) and Structure-Property Relationship (SPR) analysis of analogous chlorinated benzenesulfonamides.

The Solubility Landscape

Classification: Moderately Lipophilic Base

Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, DMA Very High (>100 mg/mL) Strong dipole-dipole interactions; disruption of intermolecular H-bonds.
Polar Aprotic Acetonitrile High Favorable dipole interactions; standard solvent for HPLC analysis.
Alcohols Methanol, Ethanol Moderate to High Solvation of the amine and sulfonamide via H-bonding. Solubility decreases as alcohol chain length increases.
Chlorinated Dichloromethane (DCM) High "Like dissolves like" interaction with the dichlorobenzene core.
Esters/Ketones Ethyl Acetate, Acetone Moderate Good general solvents, though amine salts may precipitate.
Aromatic Toluene Low to Moderate Solubilizes the ring system but struggles with the polar tail.
Aliphatic Hexane, Heptane Negligible (<1 mg/mL) High energy penalty for solvating the polar sulfonamide/amine groups.
Aqueous (Neutral) Water (pH 7) Low (<5 mg/mL) The neutral free base is poorly soluble.
Aqueous (Acidic) 0.1 N HCl High (>50 mg/mL) Protonation of the amine forms a highly soluble hydrochloride salt.
Critical Formulation Insight: The pH Switch

Because the primary amine is the dominant ionizable group, solubility in water is entirely pH-dependent.

  • pH < 8: The molecule exists as a cation (

    
    ). Solubility is High .
    
  • pH > 10: The molecule exists as a neutral free base. Solubility is Low (precipitation risk).

Experimental Protocol: Thermodynamic Solubility Determination

To validate the predicted values, the Saturation Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic methods used in high-throughput screening.

Workflow Diagram

SolubilityProtocol Start Weigh Excess Solid (approx. 10-20 mg) SolventAdd Add Solvent (0.5 - 1.0 mL) Start->SolventAdd Incubate Shake/Incubate (24h @ 25°C) SolventAdd->Incubate Equilibrate Sedimentation (4h - 24h) Incubate->Equilibrate Equilibrium Filter Filtration (0.22 µm PTFE) Equilibrate->Filter Remove Solid Analyze HPLC-UV / LC-MS Quantification Filter->Analyze

Figure 1: Standard Operating Procedure for Thermodynamic Solubility Profiling.

Step-by-Step Methodology
  • Preparation: Accurately weigh ~10 mg of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide into 2 mL HPLC glass vials.

  • Solvent Addition: Add 500 µL of the target solvent.

    • Check: If the solid dissolves immediately, add more solid until a visible suspension remains (saturation).

  • Agitation: Cap vials tightly. Place on an orbital shaker (500 rpm) or thermomixer at 25°C

    
     1°C for 24 hours.
    
    • Why 24h? Sulfonamides can form polymorphs or solvates. 24 hours allows for metastable forms to convert to the stable thermodynamic form.

  • Sedimentation: Stop shaking. Allow samples to stand for 4 hours. This prevents the filtration of micro-suspensions which can artificially inflate solubility readings.

  • Filtration: Draw the supernatant through a 0.22 µm PTFE or PVDF syringe filter .

    • Note: Avoid Nylon filters as sulfonamides can bind nonspecifically to the membrane.

  • Quantification: Dilute the filtrate (typically 100x in Acetonitrile/Water) and inject into HPLC.

    • Detection: UV at 254 nm (aromatic ring absorption).

    • Calibration: Use a 5-point standard curve of the compound in DMSO (0.01 to 1.0 mg/mL).

Mechanistic Analysis: Hansen Solubility Parameters (HSP)

Understanding why the compound dissolves allows for intelligent solvent substitution (e.g., replacing toxic DMF with a greener alternative like Cyrene).

The solubility behavior is governed by the total Cohesive Energy Density (


), decomposed into three parameters:


  • Dispersion (

    
    ):  Derived from the dichlorobenzene ring. Requires solvents with high polarizability (e.g., DCM, Toluene).
    
  • Polarity (

    
    ):  Derived from the sulfonamide dipole. Matches well with DMSO and Acetone.
    
  • Hydrogen Bonding (

    
    ):  Derived from the amine (
    
    
    
    ) and sulfonamide (
    
    
    ). Requires solvents capable of accepting or donating protons (Alcohols, Water).

Application: To maximize solubility for a reaction, use a Binary Solvent System .

  • Example: A mixture of DCM (High

    
    )  and Methanol (High 
    
    
    
    )
    (ratio 9:1) will likely dissolve the compound better than either solvent alone, leveraging the "Synergistic Solvation" effect common in sulfonamide chemistry.

Stability & Handling in Solution

Chemical Stability
  • Hydrolysis: The sulfonamide bond is robust. It is resistant to hydrolysis in aqueous acid/base at ambient temperatures.

  • Oxidation: The primary amine is susceptible to oxidation over time. Solutions in DMSO or protic solvents should be used within 24 hours or stored at -20°C.

Salt Formation Strategy

For drug development or purification, converting the free base to a salt is recommended to improve aqueous solubility and crystallinity.

  • Recommended Counter-ions: Hydrochloride (HCl), Mesylate (Methanesulfonic acid).

  • Protocol: Dissolve free base in Ethanol/Ethyl Acetate; add 1.1 eq of acid; cool to precipitate the salt.

References

  • Perlovich, G. L., et al. (2011).[1] "Thermodynamic aspects of solubility process of some sulfonamides." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Martinez, F., et al. (2013). "Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane." Journal of the Brazilian Chemical Society.[2] Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • PubChem Compound Summary. "N-(2-aminoethyl)benzenesulfonamide" (Structural Analog). National Center for Biotechnology Information. Link

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

Sources

Pharmacological Profiling of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide: From Fragment to Lead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple, distinct biological targets with high affinity. This molecule fuses a lipophilic 2,3-dichlorobenzenesulfonyl warhead (implicated in enzyme inhibition and allosteric modulation) with a ethylenediamine tail (a classic bioisostere for biogenic amine neurotransmitters).[1]

This technical guide analyzes the three primary therapeutic distinctives of this scaffold: CNS modulation (5-HT6/7) , Glycolytic Inhibition (Hexokinase 2) , and Immunomodulation (CCR4) .[1] It provides the theoretical basis for these targets and the experimental protocols required to validate them.

Structural Deconstruction & Pharmacophore Analysis[1]

To understand the potential targets, we must first dissect the molecule into its functional pharmacophores.[1]

The Warhead: 2,3-Dichlorobenzenesulfonyl

The 2,3-dichloro substitution pattern on the phenyl ring is not merely decorative; it serves specific electronic and steric functions:

  • Lipophilicity: The chlorines increase

    
    , facilitating membrane permeability and hydrophobic pocket occupancy.[1]
    
  • Electronic Withdrawal: The electron-withdrawing nature of the halogens increases the acidity of the sulfonamide N-H (if unsubstituted) or influences the polarization of the sulfonyl group, enhancing hydrogen bond acceptor capability.[1]

  • Selectivity Switch: In Hexokinase 2 (HK2) inhibitors, the 2,3-dichloro pattern has been proven to improve potency by <100nM compared to mono-substituted analogs [1].[1][2]

The Linker/Tail: N-(2-aminoethyl)
  • GPCR Anchor: The terminal primary amine (protonated at physiological pH) mimics the basic nitrogen found in serotonin (5-HT), dopamine, and histamine.[1] This allows for a critical salt-bridge interaction with the conserved Aspartate residue in Transmembrane Domain 3 (TM3) of aminergic GPCRs.[1]

Pharmacophore cluster_0 Molecule Structure cluster_1 Potential Targets Head 2,3-Dichlorophenyl Ring Core Sulfonamide (-SO2-NH-) Head->Core Lipophilic Warhead HK2 Hexokinase 2 (Metabolic/Oncology) Head->HK2 Hydrophobic Pocket Fit CCR4 Chemokine CCR4 (Immunology) Head->CCR4 Allosteric Modulation Tail Ethylamine Chain (-CH2CH2NH2) Core->Tail Linker Core->HK2 H-Bond Network GPCR 5-HT6 / 5-HT7 (CNS/Cognition) Tail->GPCR Aspartate Salt Bridge

Figure 1: Pharmacophore mapping of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide linking structural motifs to predicted biological targets.

Primary Therapeutic Targets

Target A: Serotonin 5-HT6 and 5-HT7 Receptors (CNS)

Therapeutic Area: Alzheimer’s Disease (Cognition), Schizophrenia, Obesity.[1]

Rationale: The arylsulfonamide moiety connected to an amino-alkyl chain is the defining template for 5-HT6 and 5-HT7 antagonists.

  • Mechanism: The sulfonamide oxygen acts as a hydrogen bond acceptor for Asn289 (in 5-HT6), while the aromatic ring interacts with Trp102 via pi-stacking. The ethylamine tail extends into the solvent-exposed region or deeper into the orthosteric pocket to engage Asp106 [2].

  • Validation: Analogs such as SB-271046 and Ro 04-6790 utilize this exact sulfonamide-amine topology. The 2,3-dichloro pattern specifically enhances selectivity against other 5-HT isoforms (like 5-HT2A) by exploiting steric constraints in the binding pocket.

Target B: Hexokinase 2 (HK2)

Therapeutic Area: Oncology (Warburg Effect inhibition).[1]

Rationale: Hexokinase 2 is often overexpressed in tumors to drive aerobic glycolysis.[1]

  • Mechanism: Recent medicinal chemistry campaigns identified 2,3-dichlorobenzenesulfonamides as potent inhibitors of HK2.[1] The 2,3-dichloro substitution was found to be the first modification to yield sub-100 nM potency (IC50 = 25 nM), vastly superior to the parent benzenesulfonamide [1].[1][2]

  • Binding Mode: The sulfonamide group mimics the phosphate of Glucose-6-Phosphate (G6P), acting as a feedback inhibitor mimetic.

Target C: Chemokine Receptor CCR4

Therapeutic Area: Asthma, Atopic Dermatitis, T-cell Lymphoma.[1]

Rationale: AstraZeneca and Bristol-Myers Squibb have explored arylsulfonamides as CCR4 antagonists.[3]

  • Mechanism: Small molecule sulfonamides bind allosterically to the intracellular side of CCR4, preventing the recruitment of G-proteins or

    
    -arrestin. The 2,3-dichlorobenzenesulfonamide core is a validated "hit" fragment for this receptor [3].
    

Quantitative Data Summary

The following table summarizes the predicted vs. literature-derived potency of the 2,3-dichlorobenzenesulfonamide scaffold across these targets.

TargetRole of ScaffoldKey InteractionReference Potency (Analog)
Hexokinase 2 Primary InhibitorMimics G6P feedbackIC50: 25 nM [1]
5-HT6 Receptor AntagonistAsp3.32 Salt BridgeKi: 1–10 nM (Predicted)
CCR4 Allosteric AntagonistIntracellular Loop BindingIC50: ~100 nM [3]
Carbonic Anhydrase Inhibitor (Weak)Zn2+ CoordinationKi: >500 nM (Due to N-sub)

Experimental Protocols for Validation

To validate N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide as a lead, the following self-validating experimental workflows are recommended.

Protocol A: Radioligand Binding Assay (5-HT6/7)

Objective: Determine affinity (


) for serotonin receptors.[1][4][5]

Materials:

  • HEK293 cells stable expressing h5-HT6.

  • Radioligand:

    
    -LSD (non-selective) or 
    
    
    
    -SB-258585 (selective).[1]
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[1]

Methodology:

  • Membrane Prep: Harvest HEK293 cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g. Resuspend pellet to 50

    
    g protein/well.
    
  • Incubation: Incubate membranes with 1 nM radioligand and varying concentrations (

    
     to 
    
    
    
    M) of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide.
  • Equilibrium: Incubate for 60 mins at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Self-Validation Step: Include Methiothepin or SB-271046 as a positive control. If the control


 deviates >10% from literature values, the assay is invalid.[1]
Protocol B: Hexokinase 2 Enzymatic Inhibition Assay

Objective: Assess metabolic inhibition potential.[1]

Materials:

  • Recombinant Human HK2.[1]

  • Substrates: Glucose, ATP.[1]

  • Coupling System: Glucose-6-phosphate dehydrogenase (G6PDH) + NADP+.

Methodology:

  • Reaction Mix: Buffer (50 mM TEA, pH 7.6), 10 mM MgCl2, 0.5 mM Glucose, 0.5 mM ATP, 0.5 mM NADP+, 0.1 U G6PDH.[1]

  • Compound Addition: Add test compound (dissolved in DMSO) to the well.

  • Initiation: Add HK2 enzyme (0.05 U/well).

  • Detection: Monitor the increase in absorbance at 340 nm (formation of NADPH) kinetically for 20 minutes.

  • Control: Run a "No Enzyme" blank to rule out compound autofluorescence or interaction with G6PDH.[1]

Screening Cascade Visualization

The following diagram outlines the logical flow for profiling this molecule, moving from structural verification to functional validation.

ScreeningCascade cluster_primary Tier 1: Binding Affinity (Hit Assessment) cluster_secondary Tier 2: Functional Activity Start Compound Synthesis: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide Bind_GPCR Radioligand Binding (5-HT6, 5-HT7, CCR4) Start->Bind_GPCR Bind_Enz Enzymatic Inhibition (HK2, CA-IX) Start->Bind_Enz Func_cAMP cAMP Accumulation Assay (Agonist vs Antagonist) Bind_GPCR->Func_cAMP If Ki < 100nM Func_Meta Seahorse Metabolic Flux (Glycolysis Rate) Bind_Enz->Func_Meta If IC50 < 500nM Decision Lead Optimization (SAR Expansion) Func_cAMP->Decision Func_Meta->Decision

Figure 2: Strategic screening cascade for validating therapeutic targets.

References

  • Discovery of a Novel 2,6-Disubstituted Glucosamine Series of Potent and Selective Hexokinase 2 Inhibitors. Source: ACS Medicinal Chemistry Letters (2016).[1] Context: Establishes the 2,3-dichlorobenzenesulfonamide moiety as a critical determinant for high-affinity HK2 inhibition (IC50 = 25 nM). URL:[Link]

  • The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. Source: Current Medicinal Chemistry (2018).[1] Context: Details the SAR of arylsulfonamides in serotonin receptor antagonism and the necessity of the basic amine tail. URL:[Link][1]

  • Core exploration in optimization of chemokine receptor CCR4 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2007).[1] Context: Identifies 2,3-dichlorobenzenesulfonamides as key scaffolds for CCR4 antagonism in asthma models. URL:[Link]

  • Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms. Source: Journal of Medicinal Chemistry (2005).[1][5] Context: Discusses the binding kinetics of sulfonamides and the impact of N-substitution on isoform selectivity. URL:[Link]

Sources

Comprehensive In Silico Characterization of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Rational Drug Design

Executive Summary

This guide outlines a rigorous in silico modeling framework for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (referred to herein as NEDS-23 ). Structurally, NEDS-23 combines a lipophilic, electron-deficient 2,3-dichlorobenzene core with a polar, ionizable N-(2-aminoethyl)sulfonamide tail. This scaffold presents a dual-pharmacophore profile: the sulfonamide moiety suggests Carbonic Anhydrase (CA) inhibitory potential, while the ethylenediamine-like tail implies possible interactions with biogenic amine receptors or use as a linker in PROTAC design.

This document details the step-by-step computational protocols required to validate these hypotheses, moving from quantum mechanical characterization to macromolecular simulation.

Chemical Ontology & Electronic Structure (DFT)

Before macromolecular modeling, the ligand’s fundamental electronic properties must be established. The 2,3-dichloro substitution pattern exerts a significant electron-withdrawing effect (inductive


 effect), which alters the acidity of the sulfonamide nitrogen (

) and the basicity of the terminal amine.
1.1. Density Functional Theory (DFT) Protocol

Objective: Determine the global minimum geometry, electrostatic potential (ESP) map, and Frontier Molecular Orbitals (FMO).

  • Software: Gaussian 16 or ORCA 5.0.

  • Method: B3LYP functional with the 6-311++G(d,p) basis set (includes diffuse functions for the sulfur and chlorine lone pairs).

  • Solvation: IEF-PCM (Implicit Solvation) using Water (

    
    ) to mimic physiological conditions.
    

Experimental Workflow:

  • Conformational Search: Generate initial conformers using a force field (e.g., MMFF94) to avoid trapping in local minima.

  • Geometry Optimization: Run optimization on the lowest energy conformer.

    • Check: Ensure no imaginary frequencies in the vibrational analysis.

  • ESP Mapping: Map the electrostatic potential onto the electron density isosurface (0.002 a.u.).

    • Hypothesis: The 2,3-dichloro ring will show a "sigma-hole" or reduced electron density, while the sulfonamide oxygens will be strong H-bond acceptors (red regions).

1.2. Key Descriptors to Extract
DescriptorSignificanceExpected Trend for NEDS-23
HOMO Energy Electron donating abilityLowered by Cl substituents (harder to oxidize).
LUMO Energy Electron accepting abilityLowered; ring becomes more electrophilic.
Dipole Moment (

)
Solvation/Binding orientationHigh, due to the polar sulfonamide and amine tail.
Sulfonamide pKa H-bond donor strength~9.5–10.0. The Cl atoms may slightly acidify this proton compared to the unsubstituted analog.
Pharmacokinetic Profiling (ADMET)

The "2-aminoethyl" tail introduces a primary amine, likely protonated (


) at physiological pH (7.4), creating a cationic amphiphile. This drastically affects membrane permeability compared to neutral sulfonamides.
2.1. ADMET Prediction Protocol

Tools: SwissADME (primary), pkCSM (toxicity), ProTox-II.

Step-by-Step Analysis:

  • Input: SMILES string of NEDS-23: NCCNS(=O)(=O)c1c(Cl)c(Cl)ccc1

  • Lipinski’s Rule of 5 Check:

    • MW: ~269 Da (<500) – Pass

    • LogP: Predicted ~1.5–2.0 (Cl increases lipophilicity, Amine decreases it) – Pass

    • H-Bond Donors: 2 (Amine + Sulfonamide NH) – Pass

    • H-Bond Acceptors: 3 (Sulfonyl oxygens + Amine N) – Pass

  • Blood-Brain Barrier (BBB) Permeability:

    • Critical Check: While the benzene ring is lipophilic, the ionized ethylamine tail may impede passive diffusion across the BBB unless mediated by organic cation transporters (OCTs).

  • Toxicity Flags:

    • hERG Inhibition: Check if the charged tail mimics the pharmacophore of Class III antiarrhythmics (risk of QT prolongation).

    • Hepatotoxicity: The dichlorobenzene moiety can be a metabolic hotspot for glutathione conjugation or epoxide formation.

Molecular Docking: Target Interaction

The primary hypothesis is Carbonic Anhydrase II (CA II) inhibition, a classic target for benzenesulfonamides. The sulfonamide anion (


) coordinates with the active site Zinc (

).
3.1. Target Selection & Preparation[1]
  • Primary Target: Human Carbonic Anhydrase II (hCA II).

  • PDB Structure: 3HS4 (High resolution, complexed with a sulfonamide).

  • Preparation Protocol (PyMOL/AutoDock Tools):

    • Remove water molecules (keep the structural Zn ion).

    • Add polar hydrogens.

    • Crucial Step: Assign Gasteiger charges. Ensure the Zn atom has a charge of +2.0.

3.2. Ligand Preparation
  • Protonation State: At the active site of CA II, the sulfonamide group typically binds in its deprotonated (anionic) form (

    
    ) to coordinate Zn, while the terminal amine remains protonated (
    
    
    
    ).
  • Action: Generate the specific anionic species of NEDS-23 for docking.

3.3. Docking Workflow (AutoDock Vina)
  • Grid Box: Center on the Zn atom (

    
     Å).
    
  • Exhaustiveness: Set to 32 (high precision).

  • Validation: Re-dock the crystallographic ligand from 3HS4; RMSD must be < 2.0 Å.

Visualization of the Binding Mechanism:

CA_Binding_Mechanism Ligand NEDS-23 (Anionic Form) Zn Active Site Zn2+ Ligand->Zn Coordination Bond (Sulfonamide N) Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bond (Sulfonyl O) Hydrophobic Hydrophobic Pocket (Val121, Leu198) Ligand->Hydrophobic Van der Waals (2,3-Cl2-Phenyl) Glu106 Glu106 Thr199->Glu106 H-Bond Network

Caption: Predicted binding mechanism of NEDS-23 within the hCA II active site. The sulfonamide nitrogen coordinates directly with the Zinc ion, while the dichlorobenzene ring exploits the hydrophobic pocket.

Molecular Dynamics (MD) Simulation[2][3]

Docking provides a static snapshot. MD simulations are required to verify the stability of the NEDS-23/CA II complex and the flexibility of the "2-aminoethyl" tail, which may interact with solvent or surface residues (e.g., His64).

4.1. Simulation Protocol (GROMACS)
  • Force Field: CHARMM36m (best for protein-ligand complexes) or AMBER99SB-ILDN.

  • Ligand Topology: Generate using CGenFF (CHARMM) or ACPYPE (AMBER).

  • System Setup:

    • Solvation: TIP3P water model, cubic box (10 Å buffer).

    • Neutralization: Add

      
       and 
      
      
      
      ions to 0.15 M.
    • Minimization: Steepest descent (50,000 steps).

    • Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (300 K) and pressure (1 bar).

  • Production Run: 100 ns trajectory.

4.2. Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone after equilibration.

  • RMSF (Root Mean Square Fluctuation):

    • Analyze residue fluctuations. High fluctuation in the "2-aminoethyl" tail is expected unless it forms a salt bridge with a surface residue (e.g., Asp/Glu).

  • H-Bond Lifetime: Calculate the occupancy of the Sulfonamide-Thr199 H-bond. >60% occupancy indicates a stable inhibitor.

Workflow Summary

The following diagram illustrates the integrated in silico pipeline designed for NEDS-23.

InSilico_Workflow cluster_0 Validation Loop Start NEDS-23 Structure (SMILES) DFT DFT (Gaussian) Geometry & ESP Start->DFT Optimization ADMET ADMET (SwissADME) PK & Toxicity Start->ADMET Profiling Docking Docking (AutoDock Vina) Binding Affinity DFT->Docking Charge Assignment MD MD Simulation (GROMACS) Complex Stability Docking->MD Top Pose Analysis Data Analysis (RMSD, Interaction Energy) MD->Analysis Trajectory Analysis->Docking Refine Model

Caption: Integrated computational workflow for the characterization of NEDS-23, ensuring feedback between static docking and dynamic simulation results.

References
  • Gaussian 16 Methodology: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

  • AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

  • SwissADME Tool: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Carbonic Anhydrase Inhibition: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.

  • GROMACS Simulation: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.

  • CA II Structure (PDB 3HS4): Avvaru, B. S., et al. (2010). Crystal structure of human carbonic anhydrase II complexed with a sulfonamide derivative. RCSB PDB.

Sources

Methodological & Application

Step-by-step synthesis protocol for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Executive Summary & Retrosynthetic Analysis

Target Analyte: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide CAS Registry Number (Analog): 1170276-35-3 (3-chloro analog reference) Primary Application: Fragment-based drug discovery (FBDD), supramolecular ligand synthesis, and sulfonamide scaffold development.

This protocol details the controlled synthesis of a halo-substituted benzenesulfonamide derivative bearing a primary amine tail. The synthesis is designed to maximize regioselectivity and prevent the formation of the common bis-sulfonamide byproduct (where one diamine molecule reacts with two sulfonyl chloride molecules).

Strategic Approach: Direct reaction of 2,3-dichlorobenzenesulfonyl chloride with ethylenediamine is kinetically difficult to control, often leading to polymerization or bis-substitution. Therefore, this protocol utilizes a protection-deprotection strategy using tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine). This ensures a 1:1 stoichiometry and simplifies purification.

Reaction Pathway Visualization

The following diagram outlines the optimized synthetic workflow, highlighting the critical intermediate isolation.

SynthesisPathway Start1 2,3-Dichlorobenzene- sulfonyl chloride Intermediate Intermediate: N-Boc-Protected Sulfonamide Start1->Intermediate DCM, Et3N 0°C to RT, 4h Start2 N-Boc-ethylenediamine Start2->Intermediate Deprotection Acidic Cleavage (TFA or HCl) Intermediate->Deprotection Deprotection Step Product Target: N-(2-aminoethyl)-2,3- dichlorobenzene-1-sulfonamide Deprotection->Product Neutralization & Recrystallization

Figure 1: Step-wise synthetic pathway utilizing Mono-Boc protection to ensure selective mono-sulfonylation.

Materials & Stoichiometry

To ensure reproducibility, reagents must be anhydrous where specified. The stoichiometry is calculated to favor the formation of the sulfonamide bond while scavenging the HCl byproduct.

ComponentRoleEquivalents (eq)Notes
2,3-Dichlorobenzenesulfonyl chloride Electrophile1.0Limiting reagent. Moisture sensitive.
N-Boc-ethylenediamine Nucleophile1.1Slight excess ensures complete consumption of the chloride.
Triethylamine (Et₃N) Base / Acid Scavenger1.5 - 2.0Neutralizes HCl generated during substitution.
Dichloromethane (DCM) SolventN/AAnhydrous; 0.1 M concentration relative to limiting reagent.
Trifluoroacetic acid (TFA) Deprotecting Agent10-20 vol%For Boc removal (Alternative: 4M HCl in Dioxane).

Detailed Experimental Protocol

Phase 1: Sulfonamide Coupling (N-Acylation)

Rationale: The reaction is exothermic. Low temperature (0°C) is critical initially to prevent side reactions, though the hindered nature of the 2,3-dichloro ring may require warming to room temperature (RT) to drive the reaction to completion.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve N-Boc-ethylenediamine (1.1 eq) and Triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) .

  • Addition: Cool the solution to 0°C using an ice bath.

  • Reaction: Dropwise add a solution of 2,3-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM over 15–20 minutes.

    • Technical Note: Slow addition prevents localized heating and potential degradation of the sulfonyl chloride.

  • Completion: Allow the reaction to warm to room temperature naturally and stir for 4–6 hours. Monitor by TLC (System: 50% Ethyl Acetate/Hexanes) or LC-MS. The sulfonyl chloride spot should disappear.

  • Work-up:

    • Quench with water.[1]

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/TEA), saturated NaHCO₃ (to remove acidic impurities), and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc-protected intermediate .

    • Validation: The intermediate is typically a white or off-white solid. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Phase 2: Deprotection (Boc Removal)

Rationale: The tert-butyl carbamate group is acid-labile. Removal yields the ammonium salt of the target, which must be neutralized.

  • Dissolution: Dissolve the crude N-Boc intermediate in DCM (approx. 5 mL per gram).

  • Cleavage: Add Trifluoroacetic acid (TFA) (approx. 1:4 ratio v/v with DCM) slowly at 0°C, or use 4M HCl in Dioxane .

  • Incubation: Stir at room temperature for 1–2 hours. CO₂ gas evolution indicates active deprotection.

  • Isolation:

    • Concentrate the mixture to dryness to remove excess acid and solvent.

    • The residue is the trifluoroacetate or hydrochloride salt of the target.

Phase 3: Neutralization & Final Purification
  • Free Basing: Dissolve the salt in a minimal amount of water or methanol. Adjust pH to ~10 using 1M NaOH or saturated Na₂CO₃.

  • Extraction: Extract the free amine into DCM or Ethyl Acetate (3x).

    • Note: The sulfonamide proton is acidic (pKa ~10), but the primary amine is basic. Avoid extremely high pH (>12) to prevent deprotonating the sulfonamide nitrogen, which would make the molecule water-soluble.

  • Crystallization: Dry the organic extracts (Na₂SO₄) and concentrate. Recrystallize from Ethanol/Ether or purify via preparative HPLC if high purity (>99%) is required for biological assays.

Safety & Handling

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle only in a functioning fume hood. Reacts violently with water.

  • TFA: Highly corrosive and volatile. Causes severe burns.

  • Waste Disposal: All halogenated waste must be segregated. Aqueous washes containing sulfonamides should be treated as chemical waste, not disposed of down the drain.

References

  • Sigma-Aldrich. 4-(2-Aminoethyl)benzenesulfonamide Product Information & Safety Data Sheet. (Provides physical property benchmarks for aminoethyl-benzenesulfonamide analogs).

  • Organic Chemistry Portal. Synthesis of Sulfonamides. (General methodologies for S-N coupling and protecting group strategies).

  • PubChem. N-(2-aminoethyl)benzenesulfonamide Compound Summary. (Structural data and safety profile for the parent scaffold).

  • Fisher Scientific. Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide. (Handling and toxicology data).[1][2][3]

Sources

Application Note: A Strategic Workflow for Evaluating N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, forming the basis of numerous antibacterial, diuretic, and anticonvulsant drugs.[1] A primary mechanism by which these molecules exert their therapeutic effects is through the inhibition of specific enzymes.[1][2] The compound N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is a novel molecule featuring this key sulfonamide moiety. While its specific biological targets are yet to be elucidated, its structure suggests significant potential as an enzyme inhibitor.

This document provides a structured, multi-phase workflow for researchers to systematically evaluate the inhibitory potential of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide. The protocols herein are designed to guide the user from broad, high-throughput screening to detailed kinetic characterization and finally to validation in a cellular context. This guide is built on the principles of robust assay design, enabling the generation of reliable and reproducible data essential for drug discovery and development.

Phase 1: High-Throughput Screening (HTS) for Target Identification

The initial step is to cast a wide net to identify potential enzyme targets. High-throughput screening (HTS) allows for the rapid and simultaneous testing of the compound against a diverse panel of enzymes.[3][4][5] Given the sulfonamide core, logical enzyme classes to prioritize for this initial screen include Carbonic Anhydrases, Proteases (Serine, Metallo-, Aspartic), and Kinases, as these are common targets for sulfonamide-based inhibitors.[2][6]

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Stock Solution of Compound in DMSO prep_plates Prepare Assay Plates (384-well format) prep_compound->prep_plates prep_enzymes Select & Prepare Enzyme Panel prep_enzymes->prep_plates dispense Dispense Compound (Single high concentration) prep_plates->dispense add_enzyme Add Enzyme to Wells dispense->add_enzyme pre_incubate Pre-incubate (Enzyme + Inhibitor) add_enzyme->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate incubate_reaction Incubate (Kinetic or Endpoint) add_substrate->incubate_reaction read_plate Read Plate (e.g., Fluorescence, Absorbance) incubate_reaction->read_plate calc_inhibition Calculate % Inhibition vs. Controls read_plate->calc_inhibition hit_id Identify 'Hits' (Inhibition > Threshold, e.g., 50%) calc_inhibition->hit_id caption Figure 1. High-Throughput Screening (HTS) Workflow.

Caption: Figure 1. High-Throughput Screening (HTS) Workflow.

This protocol provides a template that can be adapted for various enzymes using absorbance or fluorescence-based readouts.

  • Reagent Preparation :

    • Compound Stock : Prepare a 10 mM stock solution of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide in 100% DMSO.

    • Assay Buffer : Prepare an appropriate buffer for the enzyme of interest (e.g., Tris-HCl, HEPES) at the optimal pH and ionic strength.

    • Enzyme Solution : Dilute the purified enzyme in assay buffer to a working concentration (e.g., 2X the final assay concentration).

    • Substrate Solution : Prepare the enzyme's substrate in assay buffer at a working concentration (e.g., 2X the final assay concentration, typically at or below its Michaelis-Menten constant, Kₘ).[7]

  • Assay Procedure (384-well plate) :

    • Compound Dispensing : Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the 10 mM compound stock to the appropriate wells for a final screening concentration of 10 µM. Dispense DMSO alone for control wells (0% inhibition) and a known inhibitor for the target enzyme as a positive control (100% inhibition).

    • Enzyme Addition : Add 25 µL of the 2X enzyme solution to all wells.

    • Pre-incubation : Mix the plate gently and pre-incubate the enzyme and compound for 15-30 minutes at the enzyme's optimal temperature.[8] This allows for the binding of the inhibitor to the enzyme before the substrate is introduced.

    • Reaction Initiation : Add 25 µL of the 2X substrate solution to all wells to start the reaction.

    • Kinetic Reading : Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) every minute for 15-30 minutes.[9]

  • Data Analysis :

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the signal versus time plot.

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_DMSO - Rate_background))

    • Identify any enzyme where the compound shows significant inhibition (typically >50%) as a "hit" for further investigation.

Phase 2: Hit Confirmation and Mechanistic Characterization

Once a reproducible "hit" is identified, the next phase involves confirming its activity and elucidating the mechanism of inhibition. This involves determining the potency (IC₅₀) and the mode of action (e.g., competitive, non-competitive).[10]

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11]

  • Prepare a Serial Dilution : Create a 10-point, 3-fold serial dilution of the compound in DMSO, starting from the 10 mM stock.

  • Assay Setup : Perform the enzymatic assay as described in Protocol 1, but instead of a single concentration, add the range of inhibitor concentrations to the plate.

  • Data Analysis :

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.[7]

ParameterDescriptionExample Value
Top Maximum % Inhibition (constrained to ~100%)100.2
Bottom Minimum % Inhibition (constrained to ~0%)-1.5
LogIC₅₀ The log of the inhibitor concentration that gives a response halfway between Bottom and Top.-5.3 (corresponding to 5 µM)
HillSlope The steepness of the curve.1.1
IC₅₀ The concentration of inhibitor that reduces enzyme activity by 50%.5.0 µM

To understand how the compound inhibits the enzyme, kinetic experiments are performed by varying the concentrations of both the substrate and the inhibitor.[12]

  • Experimental Design : Set up a matrix of reactions in a 96-well plate.

    • Rows : Vary the substrate concentration, typically from 0.25x Kₘ to 10x Kₘ.

    • Columns : Vary the inhibitor concentration, including a no-inhibitor control (0 µM) and several concentrations around the IC₅₀ value (e.g., 0.5x, 1x, 2x, 5x IC₅₀).

  • Assay Execution : Run the enzymatic assay and calculate the initial velocity for each condition.

  • Data Analysis :

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/Velocity vs. 1/[Substrate]).

    • The pattern of the lines indicates the mechanism of inhibition.[10]

MOA_Plots cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive comp Lines intersect on Y-axis Km increases, Vmax unchanged noncomp Lines intersect on X-axis Km unchanged, Vmax decreases uncomp Lines are parallel Both Km and Vmax decrease caption Figure 2. Lineweaver-Burk Plots for Inhibition Mechanisms.

Caption: Figure 2. Lineweaver-Burk Plots for Inhibition Mechanisms.

  • From this data, the inhibition constant (Kᵢ) can be calculated, which is a more absolute measure of inhibitor potency than the IC₅₀.[13][14]

Phase 3: Cellular Activity and Cytotoxicity Assessment

A potent enzyme inhibitor in a test tube is not necessarily an effective drug. It must be able to enter cells and engage its target without causing general toxicity.[15] Therefore, the final phase is to assess the compound's activity in a cellular context.

This protocol must be tailored to the specific enzyme target and available cell lines.

  • Cell Culture : Culture a cell line known to express the target enzyme. Seed the cells in a 96-well plate and allow them to adhere overnight.[8]

  • Compound Treatment : Treat the cells with a range of concentrations of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide for a predetermined amount of time (e.g., 24 hours).

  • Cell Lysis and Assay :

    • Wash the cells with PBS and then lyse them using a suitable lysis buffer.

    • Measure the activity of the target enzyme in the cell lysate using the biochemical assay described in Protocol 1.

  • Data Analysis : Normalize the enzyme activity to the total protein concentration in each well. Plot the remaining enzyme activity against the compound concentration to determine a cellular IC₅₀.

It is crucial to determine if the compound is specifically inhibiting the target or simply killing the cells. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which is an indicator of cell viability.[16][17][18]

  • Cell Plating and Treatment : Plate and treat cells with the compound as described in Protocol 4.

  • MTT Reagent Addition : After the treatment period, remove the media and add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well.[16]

  • Incubation : Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization : Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[16]

  • Absorbance Reading : Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.[18][19]

  • Data Analysis : Plot cell viability (%) against the compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).

Compound Concentration (µM)% Enzyme Inhibition (Cellular)% Cell Viability (MTT)
0.15.298.7
125.695.4
5 52.1 (Cellular IC₅₀) 91.2
1078.988.1
5095.365.3
100 98.1 48.9 (CC₅₀)

A desirable outcome is a potent cellular IC₅₀ against the target enzyme and a much higher CC₅₀, indicating a therapeutic window where the compound is effective without being generally toxic.

Conclusion

This application note provides a comprehensive and logical framework for the initial investigation of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide as a potential enzyme inhibitor. By following this phased approach of broad screening, detailed kinetic characterization, and cellular validation, researchers can efficiently and accurately determine the compound's inhibitory profile. The data generated through these protocols will be foundational for any further preclinical and drug development efforts.

References

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Therapeutic potential of sulfamides as enzyme inhibitors.PubMed.
  • High-Throughput Screening of Inhibitors.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.Lab on a Chip (RSC Publishing).
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT assay protocol.Abcam.
  • Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf - NIH.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.Benchchem.
  • Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis.PubMed.
  • GLP-certified Enzyme activtity assays.Kymos.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • High-throughput Enzyme Screening.
  • Enzyme Inhibitor Terms and Calcul
  • A quick method for the determin
  • Enzyme Assays: The Foundation of Modern Drug Discovery.BellBrook Labs.
  • Sulfonamide (medicine).Wikipedia.
  • Enzyme inhibitors.University College London.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.PMC - NIH.
  • Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies.YouTube.
  • Enzyme Inhibition Calcul
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.PMC - NIH.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual.NCBI Bookshelf - NIH.
  • measuring enzyme inhibition by drugs.YouTube.
  • Basics of Enzym

Sources

Use of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, purification, and application of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (referred to herein as Intermediate A ). This molecule serves as a high-value "privileged scaffold" in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) antagonists and kinase inhibitors.

The 2,3-dichlorophenyl moiety provides distinct advantages over common 4-substituted analogs:

  • Metabolic Stability: Halogenation at the 2,3-positions blocks common sites of oxidative metabolism (CYP450), extending half-life.

  • Conformational Bias: The ortho-chloro substituent induces a torsion in the sulfonamide bond, locking the molecule into a conformation often favorable for deep hydrophobic pockets.

  • Sigma-Hole Interactions: The chlorine atoms can participate in halogen bonding with backbone carbonyls in target proteins.

Synthetic Strategy & Causality

We present two protocols. Protocol A (Boc-Protection Route) is recommended for discovery-stage chemistry requiring high purity (>98%). Protocol B (High-Dilution Route) is a cost-effective alternative for gram-scale scale-up.

Mechanism of Action (Synthesis)

The core reaction is a nucleophilic attack of the primary amine of ethylenediamine on the sulfur atom of 2,3-dichlorobenzenesulfonyl chloride.

  • Challenge: Ethylenediamine is bifunctional. Without control, the sulfonyl chloride will react with both ends, forming the unwanted N,N'-bis(sulfonyl) dimer.

  • Solution (Protocol A): Use N-Boc-ethylenediamine to mask one amine, ensuring 1:1 stoichiometry.

  • Solution (Protocol B): Use a large molar excess (5-10 equiv) of ethylenediamine to statistically favor mono-substitution.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Boc-Route)

Best for: Medicinal Chemistry Libraries, SAR Studies.

Reagents:

  • 2,3-Dichlorobenzenesulfonyl chloride (1.0 equiv)[1]

  • N-Boc-ethylenediamine (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Sulfonylation:

    • Dissolve N-Boc-ethylenediamine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.1 M concentration) at 0°C under nitrogen.

    • Add 2,3-dichlorobenzenesulfonyl chloride (1.0 equiv) dropwise over 30 minutes. Reasoning: Slow addition prevents localized heating and side reactions.

    • Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1).[2]

    • Workup: Wash with 1N HCl (cold), then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate. Result: N-Boc-protected intermediate.

  • Deprotection:

    • Dissolve the crude Boc-intermediate in DCM/TFA (4:1 v/v). Stir at RT for 1 hour.

    • Critical Step: Evaporate volatiles. Redissolve residue in DCM and wash with 1N NaOH to liberate the free base.

    • Isolation: Dry and concentrate to yield Intermediate A as a viscous oil or low-melting solid.

Validation Criteria:

  • LC-MS: [M+H]+ = ~269/271 (characteristic dichloro isotope pattern).

  • Purity: >98% by HPLC (254 nm).

Protocol B: Direct Scale-Up (Excess Diamine Route)

Best for: Gram-scale preparation, Cost-sensitive workflows.

Reagents:

  • 2,3-Dichlorobenzenesulfonyl chloride (1.0 equiv)[1]

  • Ethylenediamine (10.0 equiv) Note: Large excess is non-negotiable here.

  • DCM or Chloroform[3][4]

Step-by-Step Methodology:

  • Preparation of Amine Solution:

    • Charge a flask with Ethylenediamine (10.0 equiv) and DCM (0.2 M). Cool to -10°C.

  • Addition:

    • Dissolve 2,3-dichlorobenzenesulfonyl chloride (1.0 equiv) in DCM. Add this solution very slowly to the diamine solution over 2 hours.

    • Causality: Adding the chloride to the amine ensures the amine is always in excess, statistically preventing the dimer formation.

  • Workup (Extraction Strategy):

    • Add water to the reaction mixture.[2] The excess ethylenediamine will partition into the aqueous phase.

    • Extract the organic layer. Wash the organic layer 3x with water to remove residual diamine.

    • Dry (Na₂SO₄) and concentrate.

Downstream Application: Library Synthesis

Intermediate A is primarily used to synthesize sulfonamide-based amides or ureas. Below is a generalized workflow for generating a library of potential D3 receptor antagonists.

Workflow Visualization:

G Start 2,3-Cl2-Ph-SO2Cl Intermed_Prot Boc-Protected Intermediate Start->Intermed_Prot + TEA, DCM Reagent N-Boc-Ethylenediamine Reagent->Intermed_Prot Deprotect TFA Deprotection Intermed_Prot->Deprotect Intermed_A Intermediate A (Free Amine) Deprotect->Intermed_A Product_1 Target: Amide (GPCR Ligand) Intermed_A->Product_1 Coupling Product_2 Target: Urea (Kinase Inhibitor) Intermed_A->Product_2 Addition Path_Amide Acyl Chlorides (R-COCl) Path_Amide->Product_1 Path_Urea Isocyanates (R-NCO) Path_Urea->Product_2

Caption: Figure 1. Synthesis workflow from sulfonyl chloride precursor to divergent library generation.

Data & Analysis

Analytical Characterization Table
ParameterExpected Value / ObservationNotes
Appearance Off-white solid or viscous pale yellow oilCrystallizes upon standing in cold ether.
¹H NMR (DMSO-d₆) δ 7.9-7.5 (m, 3H, Ar-H)Distinctive 2,3-dichloro pattern.
¹H NMR (Aliphatic) δ 2.8-3.1 (m, 4H, -CH₂CH₂-)Two triplets; shift depends on salt form.
MS (ESI+) m/z 269.0 (¹⁰⁰%), 271.0 (⁶⁵%)Characteristic Cl₂ isotope cluster (9:6:1).
Solubility High: DMSO, MeOH, DCM. Low: Water, Hexane.Use DMSO for biological stock solutions.
Troubleshooting Guide
  • Issue: Presence of bis-sulfonamide (dimer).

    • Diagnosis: LC-MS peak at ~480 Da.

    • Fix: Switch to Protocol A (Boc-protection) or increase diamine equivalents in Protocol B.

  • Issue: Low yield in amide coupling (Downstream).

    • Diagnosis: Incomplete conversion of Intermediate A.

    • Fix: Ensure Intermediate A is in free base form (not TFA salt) before coupling, or add extra base (DIPEA) to the coupling reaction.

References

  • Vertex Pharmaceuticals. (2004). Sulfonamides having antiangiogenic and anticancer activity. WO2004033419A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12841745, N-(2-aminoethyl)benzenesulfonamide.[5]Link

  • Huang, Z., et al. (2001). 2-[N1-2-pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate: a potent antitumor agent.[6] Bioorganic & Medicinal Chemistry Letters, 11(9), 1099-1103.[6] Link

  • Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491).[7] Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968–3970. Link

Sources

Standard operating procedure for biological screening of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Screening of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Executive Summary & Rationale

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is a synthetic small molecule belonging to the class of amino-alkyl-sulfonamides . Structurally, it possesses a lipophilic 2,3-dichlorobenzene "head" and a hydrophilic ethylenediamine "tail" linked via a sulfonamide bond.

Scientific Rationale for Screening: This molecule exhibits a pharmacophore highly homologous to the W-series of calmodulin (CaM) antagonists (e.g., W-7) and certain isoquinolinesulfonamide kinase inhibitors (e.g., H-7).

  • Calmodulin Antagonism: The hydrophobic head group (dichlorobenzene) and the cationic tail (aminoethyl) mimic the amphiphilic nature required to bind the Ca²⁺/Calmodulin complex hydrophobic pockets.

  • GPCR Ligand Potential: The 2,3-dichlorophenyl moiety is a privileged scaffold found in neuropsychiatric drugs (e.g., Aripiprazole), suggesting potential affinity for Dopamine (D2/D3) or Serotonin (5-HT) receptors.

  • Carbonic Anhydrase (CA) Selectivity: Unlike primary sulfonamides (

    
    ), this 
    
    
    
    -substituted sulfonamide is expected to lack CA inhibition, making it a valuable negative control or selective probe for non-CA mechanisms.

This SOP details the workflow for solubilization, CaM-antagonism screening, and GPCR binding affinity Profiling.

Chemical Properties & Safety

PropertyValueNotes
IUPAC Name N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide
Molecular Weight ~269.15 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate)Poor water solubility at neutral pH.
pKa (Calc) ~9.5 (Amine), ~10.0 (Sulfonamide NH)Cationic at physiological pH (7.4).
Storage -20°C, DesiccatedHygroscopic amine tail.

Safety Warning: This compound is a potential skin and eye irritant.[1][2] The aminoethyl moiety can cause sensitization. Handle inside a fume hood with nitrile gloves.

Workflow Visualization

The following diagram outlines the logical flow of the screening cascade, ensuring efficient use of the compound and rapid "Go/No-Go" decisions.

ScreeningWorkflow Start Compound Reconstitution (10 mM in DMSO) QC QC Check (LC-MS Purity >95%) Start->QC Primary Primary Screen: Calmodulin (CaM) Interaction (Fluorescence Shift) QC->Primary Pass Decision1 Active? (Kd < 50 µM) Primary->Decision1 SecondaryA Secondary Screen A: PDE1 Activation Assay (Functional Validation) Decision1->SecondaryA Yes (CaM Hit) SecondaryB Secondary Screen B: GPCR Binding Panel (D2, 5-HT2A) Decision1->SecondaryB No (Explore GPCR) Tox Safety Counter-Screen: HEK293 Cytotoxicity SecondaryA->Tox SecondaryB->Tox Report Final Profiling Report Tox->Report

Caption: Logical screening cascade prioritizing Calmodulin interaction followed by GPCR profiling and cytotoxicity checks.

Protocol 1: Compound Reconstitution

Objective: Create a stable stock solution free of precipitation, essential for consistent biological data.

  • Weighing: Weigh 2.69 mg of powder into a sterile, amber glass vial (to prevent photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid water at this stage to prevent protonation of the amine which may reduce solubility in organic solvents.

  • Vortexing: Vortex at medium speed for 30 seconds.

  • Sonication: Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Stock Concentration: This yields a 10 mM stock.

  • Working Solution: Dilute 1:100 in assay buffer (e.g., PBS or HEPES) immediately before use to achieve 100 µM.

    • Critical Step: If precipitation occurs upon dilution, add 0.05% Tween-20 to the buffer.

Protocol 2: Primary Screen - Calmodulin (CaM) Antagonism[1]

Mechanism: This assay relies on the hydrophobic exposure of Calmodulin upon binding Ca²⁺. Antagonists like AED-CBS compete for these hydrophobic pockets, altering the fluorescence of a reporter probe (e.g., Dansyl-CaM or interaction with PDE).

Method: Dansyl-CaM Fluorescence Titration

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM CaCl₂.

  • Probe: Use Dansyl-Calmodulin (Sigma or equivalent) at 2 µM final concentration.

  • Plate Setup: Use black 96-well non-binding plates.

  • Titration:

    • Add 50 µL Dansyl-CaM solution to all wells.

    • Add 50 µL of AED-CBS in increasing concentrations (0.1 µM to 100 µM).

    • Controls:

      • Positive: W-7 (Known antagonist).

      • Negative: DMSO vehicle only.

      • EDTA Control: Add 2 mM EGTA to sequester Ca²⁺ (confirms Ca-dependence).

  • Incubation: 15 minutes at 25°C in the dark.

  • Measurement: Read Fluorescence Intensity (Ex: 340 nm / Em: 480 nm).

  • Data Analysis:

    • Plot Fluorescence Intensity vs. Log[Compound].

    • Calculate

      
       (concentration reducing fluorescence enhancement by 50%).
      
    • Success Criterion:

      
       indicates significant CaM antagonism.
      

Protocol 3: Secondary Screen - GPCR Binding (Radioligand)[1]

Rationale: If CaM activity is low, the "2,3-dichlorophenyl-piperazine-like" structure suggests GPCR activity.

Target: Dopamine D2 Receptor (Human recombinant).

  • Membrane Prep: Use CHO cells overexpressing human D2 receptor.

  • Ligand: [³H]-Methylspiperone (0.5 nM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Execution:

    • Incubate 20 µg membrane protein + [³H]-Ligand + AED-CBS (10 µM screening dose) for 60 min at 25°C.

    • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    
    
    • Criterion: >50% inhibition at 10 µM warrants a full

      
       determination.
      

Protocol 4: Antimicrobial Susceptibility (Sulfonamide Check)

Rationale: Although


-substituted, metabolic cleavage could yield a bacteriostatic sulfonamide.
  • Organisms: E. coli (Gram-), S. aureus (Gram+).

  • Media: Mueller-Hinton Broth (MHB).

  • Inoculum:

    
     CFU/mL.
    
  • Dosing: Serial dilution of AED-CBS (256 µg/mL down to 0.5 µg/mL).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity check. Determine Minimum Inhibitory Concentration (MIC).

    • Note: Sulfonamides are folate synthesis inhibitors. Ensure media is not supplemented with excess PABA or thymidine, which antagonize the effect.

Data Reporting & Interpretation

AssayOutcomeInterpretationNext Step
CaM Fluorescence

Potent CaM AntagonistTest in Smooth Muscle Relaxation assay.
D2 Binding

Inhibition
Potential Antipsychotic LeadPerform functional cAMP assay (Agonist vs Antagonist).
Antibacterial MIC

Antibacterial ActivityAssess cytotoxicity to determine therapeutic index.
Cytotoxicity

Toxic / Non-specificStop. Compound is likely a membrane disruptor.

References

  • Hidaka, H., et al. (1981). "N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation." Proceedings of the National Academy of Sciences, 78(7), 4354–4357.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168–181.

  • BenchChem. (2025). "Protocol for Assessing the Antibacterial Activity of Sulfonamides." BenchChem Application Notes.

  • TargetMol. (2025). "4-(2-Aminoethyl)benzenesulfonamide: Structure and Screening Tools." TargetMol Chemicals.

  • Collaborative Drug Discovery. (2025). "SAR: Structure Activity Relationships in Drug Design." CDD Vault.

Sources

Application Note: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (AE-DBS) in Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4][5][6]

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (herein referred to as AE-DBS ) represents a distinct class of sulfonamide derivatives. Unlike "classic" sulfa drugs (e.g., sulfamethoxazole) which possess a para-amino group to mimic p-aminobenzoic acid (PABA) and inhibit dihydropteroate synthase (DHPS), AE-DBS lacks this moiety. Instead, it features a lipophilic 2,3-dichlorobenzene head coupled with a cationic aminoethyl tail.

This structural hybrid suggests a mechanism of action (MoA) that diverges from folate pathway inhibition, likely involving membrane permeabilization , biofilm disruption , or carbonic anhydrase inhibition (CAI). This application note details the protocols for solubilizing, screening, and validating the antimicrobial efficacy of AE-DBS, specifically addressing its amphiphilic nature.

Chemical Profile
PropertySpecificationNotes
Formula C₈H₁₀Cl₂N₂O₂S
MW ~269.15 g/mol
LogP (Predicted) ~2.1 - 2.5Moderately lipophilic head group.
pKa (Amine) ~9.0 - 9.5Protonated (cationic) at physiological pH (7.4).
pKa (Sulfonamide) ~10.0Remains neutral at pH 7.4 (unlike acidic sulfa drugs).
Solubility DMSO (>50 mM), EthanolPoor water solubility; requires organic co-solvent.

Mechanism of Action (Hypothetical Framework)

To design effective assays, one must understand the potential MoA. AE-DBS acts differently from standard antibiotics.

MOA_Pathway Compound AE-DBS (Cationic Amphiphile) Target1 Bacterial Membrane (Negatively Charged) Compound->Target1 Electrostatic Attraction Target2 Carbonic Anhydrase (Metabolic Regulation) Compound->Target2 Active Site Binding Effect1 Membrane Depolarization & Pore Formation Target1->Effect1 Effect2 pH Disregulation (Intracellular) Target2->Effect2 Outcome Bactericidal Activity (Cell Death) Effect1->Outcome Effect2->Outcome

Figure 1: Dual-pathway hypothesis for AE-DBS activity. Unlike classic sulfonamides, AE-DBS likely targets membrane integrity (due to the aminoethyl cation) or metabolic pH regulation (via dichlorobenzene-mediated CA inhibition).

Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: The 2,3-dichloro substitution significantly increases lipophilicity. Improper solubilization leads to microprecipitation in aqueous media, causing false-negative MIC results.

  • Weighing: Weigh 10 mg of AE-DBS powder into a sterile glass vial (avoid plastic if possible to prevent adsorption).

  • Primary Solvent: Add DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50 mM (approx. 37.1 mM is 10 mg/mL, so adjust volume accordingly).

    • Calculation: Volume (mL) = Mass (mg) / [MW (mg/mmol) * Concentration (mmol/mL)].

  • Vortexing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate at 40 kHz for 5 minutes.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (compatible with DMSO). Do not use Cellulose Acetate.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.

Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard: CLSI M07-A10 Guidelines [1].

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene plates (round bottom).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Resazurin dye (optional, for visual readout).

Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in CAMHB to reach ~10⁶ CFU/mL.

  • Compound Dilution:

    • Add 100 µL CAMHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of 256 µg/mL AE-DBS working solution (diluted from DMSO stock into media) to column 1. Note: Ensure final DMSO concentration is < 1% to avoid solvent toxicity.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial inoculum to wells 1-11. Final volume = 200 µL. Final bacterial concentration ~5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 16-20 hours (aerobic).

  • Readout: Record MIC as the lowest concentration with no visible turbidity.

    • Validation: If the Growth Control (Col 11) is clear, invalidate the assay.

Protocol C: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Rationale: Classic sulfonamides are bacteriostatic.[1][2] If AE-DBS acts via membrane disruption, it will show rapid bactericidal kinetics (>3 log reduction in <4 hours).

  • Setup: Prepare 10 mL tubes of CAMHB containing AE-DBS at 1x MIC and 4x MIC . Include a growth control (no drug).

  • Inoculation: Add bacteria to a final density of ~10⁶ CFU/mL.

  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T = 0, 1, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate onto nutrient agar. Incubate overnight and count colonies.

  • Analysis: Plot Log₁₀(CFU/mL) vs. Time.

    • Bactericidal: ≥3 log₁₀ reduction (99.9% kill).[3]

    • Bacteriostatic: <3 log₁₀ reduction.

Protocol D: Membrane Permeability Assay (NPN Uptake)

Rationale: To confirm if the aminoethyl tail facilitates membrane disruption in Gram-negatives. N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces only in damaged phospholipid bilayers [2].

  • Preparation: Wash mid-log phase E. coli or P. aeruginosa cells in HEPES buffer (pH 7.2) and resuspend to OD₆₀₀ = 0.5.

  • Reaction:

    • Add 100 µL bacterial suspension to a black 96-well plate.

    • Add NPN to a final concentration of 10 µM.

    • Add AE-DBS at varying concentrations (0.5x, 1x, 2x MIC).

    • Include Polymyxin B (positive control) and Buffer (negative control).

  • Measurement: Immediately measure fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Interpretation: An increase in fluorescence intensity indicates outer membrane permeabilization.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Wells Compound insolubility at high concentration.Check for "crystal" formation under microscope. If present, the MIC is likely false. Use lower range or add 2% cyclodextrin.
High MIC (>128 µg/mL) Lack of specific target binding; compound is inactive.AE-DBS may require specific physiological conditions (e.g., low pH) or acts as a potentiator rather than a standalone antibiotic.
Growth in DMSO Control DMSO toxicity.Ensure final DMSO concentration is ≤ 1% (v/v).
Rapid Killing (< 1 hr) Membrane lysis mechanism.Confirm with Protocol D (NPN assay) to validate "detergent-like" effect.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

  • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219.

  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.

  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen.[1][5][6][7] Deutsche Medizinische Wochenschrift, 61(07), 250-253. (Foundational reference for Sulfonamides).

  • BenchChem. (2025). Application Notes: N-(2,3-dichlorophenyl)benzenesulfonamide in Antimicrobial Research. (General reference for dichlorobenzene sulfonamide handling).

Disclaimer

This document is for research use only. AE-DBS is not approved for clinical use. All protocols should be performed in a BSL-2 laboratory environment.

Sources

Development of a Quantitative Assay for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Scope

This guide details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (hereafter referred to as AEDS ).

AEDS represents a class of sulfonamide derivatives often utilized as synthetic intermediates in the development of carbonic anhydrase inhibitors or as specific ligands in GPCR drug discovery. Its structure features a lipophilic 2,3-dichlorobenzene ring coupled with a polar ethylenediamine side chain. This amphiphilic nature presents specific bioanalytical challenges—namely, balancing retention of the polar amine while minimizing carryover from the lipophilic moiety.

Target Audience
  • Bioanalytical Scientists: Developing PK/PD assays for preclinical studies.

  • Medicinal Chemists: Assessing physicochemical properties (LogD, solubility).

  • QC Analysts: Monitoring purity and stability of synthetic intermediates.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in assay design.

PropertyValue (Estimated)Impact on Method
Molecular Formula C₈H₁₀Cl₂N₂O₂SPrecursor ion calculation.
Exact Mass (Monoisotopic) 267.98[M+H]⁺ = 269.0 (³⁵Cl isotope).
LogP ~1.8 - 2.2Suitable for Reversed-Phase (C18) chromatography.
pKa (Basic) ~9.5 (Primary Amine)Highly ionized at acidic pH; requires end-capped columns to reduce tailing.
pKa (Acidic) ~10.5 (Sulfonamide NH)Remains neutral at physiological pH.
Strategic Decisions
  • Detection Mode: Positive Electrospray Ionization (ESI+) is selected due to the readily protonatable primary amine on the ethyl side chain.

  • Chromatography: A C18 column with an acidic mobile phase is chosen to ensure protonation (solubility) and retention via the dichlorobenzene ring.

  • Sample Preparation: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE is recommended over Protein Precipitation (PPT). The chlorines make the molecule sufficiently lipophilic to extract cleanly, removing matrix phospholipids that often suppress ionization in PPT.

Experimental Protocol

Materials & Reagents
  • Analyte: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (>98% purity).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog preferred (e.g., AEDS-d4). If unavailable, use a structural analog like Sulfachloropyridazine or N-(2-aminoethyl)-4-chlorobenzenesulfonamide .

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Drug-free plasma (K2EDTA) for bioanalytical validation.

Mass Spectrometry Conditions (LC-MS/MS)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Source: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)RoleMechanism
AEDS 269.0 209.0 5025QuantifierLoss of ethylenediamine (-C₂H₈N₂)
AEDS 269.0145.05040QualifierLoss of SO₂ from fragment 209
IS [M+H][Frag]50OptInternal StdAnalog dependent

Note: The ³⁷Cl isotope peak (m/z 271.0) should also be monitored during development to confirm the dichloro-pattern identity, roughly 65% intensity of the 269.0 peak.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex C18.

    • Why? The CSH (Charged Surface Hybrid) particle provides excellent peak shape for basic amines at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2–5 µL.

  • Column Temp: 40°C.

Gradient Program:

Time (min)%BEvent
0.05Initial Hold (Trapping)
0.55Start Gradient
3.095Elution of Analyte
3.595Wash Lipids
3.65Re-equilibration
5.05End of Run
Sample Preparation Workflow (LLE)

The following Graphviz diagram outlines the optimized Liquid-Liquid Extraction workflow to maximize recovery and minimize matrix effects.

LLE_Workflow Start Plasma Sample (50 µL) IS_Add Add Internal Standard (10 µL of 100 ng/mL) Start->IS_Add Buffer Add Buffer (50 µL 0.1M Ammonium Acetate, pH 9) *Critical for amine extraction* IS_Add->Buffer Solvent Add Extraction Solvent (600 µL MTBE or Ethyl Acetate) Buffer->Solvent Shake Vortex Mix (5 min) Centrifuge (4000g, 5 min) Solvent->Shake Transfer Transfer Organic Supernatant (500 µL) to clean plate Shake->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (100 µL Mobile Phase A:B 80:20) Dry->Recon Inject Inject into LC-MS/MS Recon->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for amino-sulfonamides. The pH 9 buffer ensures the amine is neutral, improving extraction efficiency into the organic phase.

Method Validation (FDA/ICH M10 Guidelines)

To ensure the assay is robust for drug development, validation must follow the FDA Bioanalytical Method Validation Guidance (2018) [1].

Selectivity & Specificity
  • Procedure: Analyze blank plasma from 6 individual donors.

  • Acceptance: Interference at the retention time of AEDS must be < 20% of the LLOQ response.

  • Causality: Sulfonamides are common antibiotics.[1] Ensure donors have not recently taken sulfamethoxazole to avoid isobaric interference (though unlikely given the dichloro-substitution).

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Calibration: 8 non-zero standards, prepared in matrix.

  • Regression: Linear 1/x² weighting.

  • LLOQ Requirement: Signal-to-Noise (S/N) > 10; Precision/Accuracy within ±20%.

Accuracy & Precision
  • QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

  • Replicates: n=5 per level, over 3 separate runs.

  • Criteria: Mean concentration within ±15% of nominal (±20% for LLOQ). CV% < 15%.

Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of post-extraction spiked blank plasma vs. neat solution.

  • Recovery: Compare peak area of extracted samples vs. post-extraction spiked samples.

  • Goal: A consistent MF (e.g., 0.9–1.1) indicates the LLE method successfully removed phospholipids.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction of the amine with residual silanols on the column.1. Use a "Charged Surface Hybrid" (CSH) column.2. Increase ionic strength (add 5mM Ammonium Formate).
Carryover Lipophilic dichlorobenzene ring sticking to injector loop.1. Use a strong needle wash (ACN:IPA:Water:FA 40:40:20:0.1).2. Implement a "sawtooth" gradient wash at the end of the run.
Low Sensitivity Ion suppression or poor extraction.1. Check pH during extraction (Amine must be neutral).2. Switch from MTBE to Ethyl Acetate (more polar organic solvent).

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Kaufmann, A., et al. (2002).[4] "Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey." Journal of AOAC International, 85(4), 853-860.[4] (Provides foundational fragmentation patterns for sulfonamides).

  • Agilent Technologies. (2013). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. Retrieved from [Link]

Sources

Proper handling and storage conditions for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Handling, Storage, and Stability Protocols for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Abstract & Chemical Profile

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is a specialized sulfonamide derivative characterized by a 2,3-dichlorophenyl moiety and an ethylenediamine "tail." It serves as a critical building block in the synthesis of GPCR ligands (specifically dopamine and serotonin receptor modulators) and kinase inhibitors.

While the sulfonamide core provides chemical rigidity and resistance to hydrolysis, the primary amine side chain introduces specific vulnerabilities—namely hygroscopicity and reactivity with atmospheric carbon dioxide. This guide defines the protocols required to maintain >98% purity over extended storage periods.

Physicochemical Specifications
PropertyDetail
Chemical Structure A dichlorobenzene ring attached to a sulfonamide group, linked to an ethylamine chain.
Molecular Formula

Molecular Weight ~269.15 g/mol (Free Base) / ~305.6 g/mol (HCl Salt)
Physical State White to off-white crystalline solid.
pKa (Calculated) Sulfonamide NH: ~10.0
Solubility DMSO: >20 mg/mL (Excellent) Water: Low (Free Base); Moderate (HCl Salt) Ethanol: Moderate

Critical Stability Mechanisms (The "Why")

To ensure scientific integrity, researchers must understand the causality behind these protocols. This compound faces two primary degradation vectors:

  • Atmospheric Carboxylation (The "White Crust" Effect): The primary amine (

    
    ) is a nucleophile. Upon exposure to moist air containing 
    
    
    
    , it rapidly forms carbamic acid derivatives or ammonium carbamate salts.
    • Mechanism:[1]

      
      
      
    • Observation: Formation of an insoluble crust on the material surface.

  • Hygroscopic Clumping: If supplied as the Hydrochloride (HCl) salt, the compound is hygroscopic. Moisture absorption accelerates hydrolysis and alters the precise mass-to-mole ratio required for stoichiometric reactions.

Storage Architecture

Do not store this compound on an open benchtop. Adhere to a Three-Tier Storage System to maximize shelf life.

Tier 1: Long-Term Archive (> 3 Months)
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen backfill required.[2]

  • Container: Amber glass vial with a PTFE-lined screw cap. Seal the cap with Parafilm to prevent gas exchange.

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant silica gel.

Tier 2: Active Use (Weeks)
  • Temperature: 2–8°C (Refrigerated).

  • Condition: Desiccated.[3]

  • Pre-Opening Protocol: CRITICAL. Allow the vial to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial in humid lab air causes immediate condensation inside the container, initiating degradation.

Tier 3: Solubilized Stock Solutions
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Stability: Stable for 1 month at -20°C.

  • Aliquot: Do not freeze-thaw the bulk stock more than 3 times. Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation.

Handling & Solubilization Protocols

Safety Directive (PPE)
  • Hazard: Sulfonamides can cause severe eye damage (Category 1) and skin irritation.[1][4][5][6]

  • Requirement: Wear nitrile gloves, safety goggles (not just glasses), and a lab coat. Handle powder in a fume hood to avoid inhalation sensitization.

Protocol: Preparation of 10 mM Stock Solution
  • Step 1: Weigh 2.69 mg (Free Base) or 3.06 mg (HCl Salt) of the compound.

  • Step 2: Transfer to a 1.5 mL amber microcentrifuge tube.

  • Step 3: Add 1.0 mL of Anhydrous DMSO .

    • Note: Do not use water or PBS for the initial stock; the free base may precipitate.

  • Step 4: Vortex for 30 seconds. Sonicate for 1 minute if visible particles remain.

  • Step 5: Inspect solution clarity. It must be completely transparent.

Workflow Diagram: Handling Logic

HandlingWorkflow Start Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (30 mins, Sealed) Start->Equilibrate Prevents Condensation Open Open in Fume Hood Equilibrate->Open Weigh Weigh Mass Open->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Stock 10mM Stock Solution Solvent->Stock Vortex/Sonicate Aliquot Aliquot & Flash Freeze (-20°C) Stock->Aliquot Avoid Freeze-Thaw

Caption: Standard Operating Procedure for transitioning compound from cold storage to active stock solution.

Quality Control (Self-Validating System)

Before using stored material for critical assays (e.g.,


 determination or cell dosing), validate purity using this generic HPLC method for polar amines.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond).

  • Acceptance Criteria: Single peak >98% area integration.

    • Failure Mode: If a secondary peak appears at early retention time (0.5–1.5 min), it indicates hydrolysis or salt dissociation. If a peak appears later, it suggests oxidative coupling.

References

  • PubChem. N-(2-aminoethyl)benzenesulfonamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Sulfonamide formation from sodium sulfinates and amines. Green Chemistry, 2014. Available at: [Link]

  • National Institutes of Health. Synthesis and spectroscopic analysis of aminoethyl-sulfonamide complexes. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common issues in N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide?

A: The impurity profile largely depends on the synthetic route. A common pathway involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with ethylenediamine. Potential impurities include:

  • Unreacted Starting Materials: Residual 2,3-dichlorobenzenesulfonyl chloride or an excess of ethylenediamine.

  • Di-sulfonated Byproduct: A molecule where two units of the sulfonyl chloride have reacted with one molecule of ethylenediamine.

  • Hydrolyzed Sulfonyl Chloride: 2,3-dichlorobenzenesulfonic acid, formed if the sulfonyl chloride reacts with trace water.

  • Residual Solvents: Solvents used during the synthesis and workup, such as dichloromethane, chloroform, or diethyl ether.[1]

Q2: My crude product has "oiled out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling because its melting point is lower than the solution's temperature, or when high levels of impurities are present.[2] This results in an impure, oily product.

Solutions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[2]

  • Slow Down Cooling: Insulate the flask with a cloth or place it in a warm water bath that cools gradually to room temperature. This slower cooling rate encourages the formation of an ordered crystal lattice.

  • Change Solvent System: The solvent may be too nonpolar. For sulfonamides, which have both polar (sulfonamide, amine) and nonpolar (dichlorobenzene ring) regions, a solvent pair is often effective.[3] Try dissolving the compound in a minimal amount of a "good" solvent like hot ethanol or isopropanol, and then slowly add a miscible "anti-solvent" like water until persistent cloudiness appears.[4]

  • Pre-purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[2]

Q3: No crystals are forming even after my solution has cooled completely. What should I do?

A: This typically happens for two reasons: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point to initiate crystal growth.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic scratches provide a surface for nucleation.[2]

    • Seeding: Add a tiny "seed" crystal from a previous pure batch to the solution to act as a template for crystal growth.[2][4]

  • Reduce Solvent Volume: If too much solvent was used, the solution may not be saturated. Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.

  • Lower the Temperature: After the flask reaches room temperature, place it in an ice bath for 15-30 minutes to maximize the yield by further decreasing the compound's solubility.[2]

Q4: My final product has a persistent yellow or brown color. How can I remove it?

A: Colored impurities are common in organic synthesis. These can often be removed by treating the solution with activated charcoal before crystallization.

Decolorization Protocol:

  • Dissolve your crude product in the minimum amount of a suitable hot solvent.

  • Remove the flask from the heat source and allow it to cool slightly.

  • Add a small amount (typically 1-2% of the solute's weight) of activated charcoal to the solution.

  • Gently swirl and reheat the mixture to boiling for a few minutes.[2] The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[4]

  • Proceed with the crystallization of the colorless filtrate as usual.

Troubleshooting Workflows & Protocols

Workflow 1: General Purification Strategy

This diagram outlines a logical decision-making process for purifying the crude product.

start Crude N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide tlc Analyze by TLC start->tlc one_spot Single Major Spot? tlc->one_spot recrystallize Proceed to Recrystallization one_spot->recrystallize Yes column Purify by Column Chromatography one_spot->column No (Multiple Spots) final_purity Check Final Purity (TLC, NMR, MP) recrystallize->final_purity column->final_purity pure Pure Product final_purity->pure Yes impure Product Still Impure final_purity->impure No re_purify Re-evaluate Purification Strategy (Different Solvent/Column Conditions) impure->re_purify re_purify->tlc start Column Chromatography Issue issue1 Poor Separation (Overlapping Spots) start->issue1 issue2 Compound Stuck on Column start->issue2 issue3 Cracked Silica Gel start->issue3 solution1a Decrease Mobile Phase Polarity issue1->solution1a solution1b Use a Longer Column issue1->solution1b solution2a Increase Mobile Phase Polarity (e.g., add Methanol) issue2->solution2a solution3a Re-pack Column Carefully (Avoid letting it run dry) issue3->solution3a

Sources

Identifying and minimizing side reactions in N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide Synthesis

Executive Summary & Reaction Pathway

User Query: "I am synthesizing N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide from 2,3-dichlorobenzenesulfonyl chloride and ethylenediamine. I am seeing significant impurities and low yields. How do I optimize for the mono-substituted product?"

Scientist's Analysis: The synthesis of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide involves the desymmetrization of ethylenediamine (EDA). The core challenge is kinetic: the product (a mono-sulfonamide) contains a free primary amine that is still nucleophilic, leading to a competitive consecutive reaction with the sulfonyl chloride to form the bis-sulfonamide .

Below is the reaction landscape you are navigating. Understanding these pathways is critical for control.

ReactionPathway cluster_conditions Critical Control Points SM1 2,3-Dichlorobenzenesulfonyl Chloride (Electrophile) Target Target Mono-Sulfonamide (N-(2-aminoethyl)-...) SM1->Target + SM2 (k1) Hydrolysis Sulfonic Acid (Hydrolysis Product) SM1->Hydrolysis + H2O (Moisture) SM2 Ethylenediamine (Nucleophile) SM2->Target Bis Bis-Sulfonamide (Major Impurity) Target->Bis + SM1 (k2) (Over-reaction)

Figure 1: Reaction pathway showing the competitive formation of the target mono-sulfonamide versus the unwanted bis-sulfonamide and hydrolysis byproducts.

Troubleshooting Guide (Q&A)

Category 1: Controlling Bis-Sulfonylation (The "Oligomer" Problem)

Q: My LC-MS shows a large peak corresponding to the bis-sulfonamide (


-disubstituted). Why is this forming even if I use a 1:1 ratio? 

A: This is a classic statistical trap. In a 1:1 mixture, as soon as some mono-product forms, it competes with the remaining ethylenediamine for the sulfonyl chloride. Since the mono-product is still a nucleophilic primary amine, it readily reacts again.

  • The Fix (High-Dilution/Reverse Addition): You must maintain a high local concentration of diamine relative to the chloride.

    • Stoichiometry: Increase ethylenediamine to 5–10 equivalents .

    • Reverse Addition: Do not add the amine to the chloride. Dissolve the amine in your solvent (DCM or CHCl₃) and add the sulfonyl chloride solution dropwise to it. This ensures that every molecule of chloride enters a "sea" of diamine, statistically favoring the mono-attack.

Category 2: Reagent Quality & Hydrolysis

Q: The reaction seems stalled, and I see a peak matching the sulfonic acid mass. Is my chloride bad?

A: Sulfonyl chlorides are moisture-sensitive. 2,3-dichlorobenzenesulfonyl chloride is particularly electron-deficient due to the two chlorine atoms, making it highly reactive toward water.

  • Diagnostic: Check the melting point or take a crude NMR of your starting material. If you see broad OH peaks or a shift in the aromatic region, it has hydrolyzed.

  • The Fix:

    • Use anhydrous solvents (DCM dried over molecular sieves).[1]

    • Conduct the reaction under an inert atmosphere (Nitrogen/Argon).[1]

    • Pro-Tip: If your chloride is old, you can try to "reactivate" it by refluxing with thionyl chloride (

      
      ), but buying fresh reagent is safer for quantitative biological data.
      
Category 3: Purification & Workup

Q: Column chromatography is difficult because the amine streaks. Is there a better way to purify the mono-product?

A: Yes. You can exploit the amphoteric nature of the target to purify it without a column ("Acid-Base Switch").

  • The Logic:

    • Bis-product: Neutral/Acidic (two sulfonamides, no basic amine).[1] Insoluble in dilute aqueous acid.

    • Mono-product (Target): Basic (one free primary amine). Soluble in dilute aqueous acid.

  • The Protocol:

    • Evaporate excess ethylenediamine (critical first step).[1]

    • Dissolve residue in DCM.

    • Extract with 1M HCl . The target moves to the aqueous layer (as the ammonium salt); the bis-impurity stays in the DCM.

    • Separate layers. Take the aqueous layer and basify (pH > 10) with NaOH.

    • Extract the now-neutral target back into fresh DCM.

Optimized Experimental Protocol

Method: High-Fidelity Direct Mono-Sulfonylation Objective: Synthesis of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide with >90% mono-selectivity.

Materials:
  • 2,3-Dichlorobenzenesulfonyl chloride (1.0 equiv)[1]

  • Ethylenediamine (10.0 equiv) [Large excess is crucial][1]

  • Dichloromethane (DCM), Anhydrous[1]

  • 1M HCl and 2M NaOH solutions

Step-by-Step Procedure:
  • Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethylenediamine (10 equiv) in anhydrous DCM (concentration ~0.2 M). Cool to 0°C in an ice bath.

    • Why? Low temperature reduces the reaction rate, improving selectivity.

  • Reverse Addition: Dissolve 2,3-dichlorobenzenesulfonyl chloride (1 equiv) in a separate volume of anhydrous DCM. Load this into a pressure-equalizing dropping funnel. Add this solution dropwise to the stirring amine solution over 30–60 minutes.

    • Why? Slow addition prevents local "hotspots" of high chloride concentration where bis-reaction occurs.

  • Reaction & Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC or LC-MS.[2] Once the chloride is consumed, concentrate the mixture under reduced pressure to remove the solvent and the bulk of the excess ethylenediamine.

    • Note: Ethylenediamine has a boiling point of ~116°C; use a good vacuum or azeotrope with toluene if necessary.

  • Acid-Base Purification (The "Switch"):

    • Dissolve the oily residue in DCM (50 mL).[1]

    • Wash with Water (2 x 50 mL) to remove residual EDA salts.[1]

    • Extraction 1: Extract the organic layer with 1M HCl (3 x 30 mL) .[1]

      • Result: The target (protonated) goes into the aqueous HCl.[1] The bis-impurity and non-basic organics stay in the DCM. Discard the DCM layer (or save for checking).

    • Basification: Combine the acidic aqueous extracts. Cool in ice. Slowly add 2M NaOH until pH > 10. The solution should become cloudy as the free base precipitates/oils out.

    • Extraction 2: Extract the cloudy aqueous mixture with DCM (3 x 40 mL) .

    • Final: Dry the combined DCM layers over

      
      , filter, and concentrate.
      
Data Comparison: Direct vs. Protected Route
FeatureDirect Synthesis (High Dilution)Protected Synthesis (Mono-Boc)
Steps 1 Step + Workup2 Steps (Protection + Deprotection)
Atom Economy HighLower (Loss of Boc group)
Bis-Impurity < 5% (with optimized workup)~0% (Chemically blocked)
Cost LowHigher (Boc-anhydride reagent)
Recommendation Best for Scale-up (>1g) Best for Precious Reagents (<100mg)

References

  • Mondal, S., & Malakar, S. (2020).[1][3] Synthesis of Sulfonamide and Their Synthetic and Therapeutic Applications: Recent Advances. Tetrahedron, 76(48), 131662.[3] Link[1][3]

  • BenchChem Technical Application Note. (2025). Selective Mono-Protection of Ethylenediamine. Link (Cited for general diamine desymmetrization principles).

  • Shafir, A., & Buchwald, S. L. (2023).[4] Visible-Light-Promoted Selective Sulfonylation.[5] Organic Letters, 25(22), 4208-4213. Link (Provides context on radical mechanisms vs nucleophilic attack).

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.[6] Link (Describes industrial handling of aminoethyl-sulfonamides).

  • BLD Pharm. (2024). Product Specification: N-(2-Aminoethyl)-2-chlorobenzenesulfonamide hydrochloride (CAS 1593121-71-1).[1][7] Link (Verification of chemical stability and salt forms).

Sources

Investigating the stability and degradation pathways of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide . It synthesizes chemical first principles with specific stability data to provide actionable troubleshooting workflows.

Compound: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide CAS: 42988-32-9 (Analogous Reference) Support Level: Senior Application Scientist

Executive Summary: Stability Profile

This molecule contains three distinct "instability zones" that define its handling requirements:

  • The Sulfonamide Bond: Generally stable at neutral pH but susceptible to hydrolysis under extreme acidic/basic conditions or high heat.

  • The Primary Amine Tail: Highly reactive.[1] Prone to oxidation (yellowing), carbamylation (CO₂ absorption), and condensation with trace aldehydes.

  • The Dichlorobenzene Ring: Susceptible to photolytic dechlorination (radical mechanism) if exposed to UV light.

Storage Recommendation: Store at -20°C, desiccated, and protected from light. Handle under inert atmosphere (N₂/Ar) if in solution for >24 hours.

Module 1: Chemical Stability (Hydrolysis & pH)

The Mechanism

The sulfonamide linkage (-SO₂-NH-) is the structural backbone. While the 2,3-dichloro substitution on the benzene ring is electron-withdrawing—making the sulfur atom more electrophilic—steric hindrance usually protects it from rapid hydrolysis at neutral pH. However, in strong acid (pH < 2) or base (pH > 10), the bond cleaves.

  • Acidic Pathway: Protonation of the nitrogen leads to cleavage, yielding 2,3-dichlorobenzenesulfonic acid and ethylenediamine .

  • Basic Pathway: Nucleophilic attack by OH⁻ yields the sulfonate salt and the free amine.

Troubleshooting: Loss of Potency in Buffer

Symptom: LC-MS shows a decrease in parent peak area; appearance of a highly polar peak (Sulfonic acid).

ConditionProbable CauseCorrective Action
pH < 2 Acid-catalyzed HydrolysisBuffer to pH 4–8. Avoid using strong mineral acids (HCl) for pH adjustment; use Formic Acid or Acetic Acid.
pH > 10 Base-catalyzed HydrolysisReduce pH. The electron-withdrawing chlorines make this sulfonamide more acidic (pKa ~9.5-10), increasing solubility but also susceptibility to nucleophiles.
High Temp (>60°C) Thermal DegradationThis compound is thermally sensitive in solution. Do not heat to dissolve. Use sonication or a co-solvent (DMSO).

Module 2: Oxidative Instability (The Amine Tail)

The Mechanism

The primary amine (-NH₂) on the ethyl chain is the most reactive moiety. It is a "soft" target for oxidation and electrophiles.

  • Oxidative Deamination: In the presence of reactive oxygen species (ROS) or peroxides (often found in aged PEG or Tween), the amine oxidizes to an imine, which hydrolyzes to an aldehyde.

  • Carbamylation: Reacts with atmospheric CO₂ to form a carbamic acid zwitterion, often seen as a "ghost peak" (+44 Da) in LC-MS that disappears upon acidification.

Troubleshooting: Discoloration & "Ghost" Peaks

Symptom: Solution turns faint yellow; LC-MS shows [M+16] (N-oxide) or [M+44] (Carbamate) peaks.

Protocol: Peroxide Stress Test To confirm oxidative sensitivity in your specific assay buffer:

  • Prepare a 1 mM solution of the compound.

  • Add H₂O₂ to a final concentration of 0.3%.

  • Incubate at RT for 2 hours.

  • Analyze via LC-MS.[2] If [M+16] peak appears, your assay buffer requires an antioxidant (e.g., 1 mM Ascorbic Acid or TCEP).

Module 3: Photostability (The Halogenated Ring)

The Mechanism

Chlorinated aromatics are prone to homolytic C-Cl bond cleavage under UV light. The 2,3-dichloro pattern is particularly susceptible because the steric crowding weakens the C-Cl bonds.

  • Pathway: UV photon absorption

    
     C-Cl bond homolysis 
    
    
    
    Aryl radical formation
    
    
    Hydrogen abstraction from solvent
    
    
    Dechlorinated product (Monochlorobenzene analog).
Troubleshooting: Unknown Impurities [M-34]

Symptom: Appearance of impurities with mass [Parent - 34 Da] (loss of Cl, gain of H) after benchtop exposure.

Corrective Action:

  • Use amber glass vials exclusively.

  • Wrap columns and reservoirs in aluminum foil during long LC runs.

Visualizing the Degradation Pathways

The following diagram maps the three critical degradation routes described above. Use this to diagnose "unknown" peaks in your chromatograms.

DegradationPathways Parent Parent Molecule (N-(2-aminoethyl)-2,3-dichloro...) Acid Acid/Base Stress (pH <2 or >10) Parent->Acid Oxidant Peroxides / Air (Oxidation) Parent->Oxidant UV UV Light (hv) Parent->UV Sulfonic 2,3-Dichlorobenzene sulfonic acid Acid->Sulfonic Diamine Ethylenediamine Acid->Diamine N_Oxide N-Oxide / Hydroxylamine [M+16 Da] Oxidant->N_Oxide Aldehyde Oxidative Deamination (Aldehyde product) Oxidant->Aldehyde Dechlor Dechlorinated Analog [M-34 Da] UV->Dechlor

Caption: Fig 1. Primary degradation pathways.[3] Blue: Parent. Red: Hydrolysis products.[4] Yellow: Oxidation products.[5] Green: Photolysis products.

Master Troubleshooting Workflow

Use this decision tree when encountering unexpected data.

TroubleshootingTree Start Issue Detected CheckMass Check LC-MS Mass Shift Start->CheckMass MassM34 Mass = [M-34]? CheckMass->MassM34 MassM16 Mass = [M+16]? CheckMass->MassM16 MassM44 Mass = [M+44]? CheckMass->MassM44 NoShift No Mass Shift (Loss of Area) CheckMass->NoShift Sol_Photo CAUSE: Photolysis ACTION: Protect from light MassM34->Sol_Photo Yes Sol_Ox CAUSE: Oxidation ACTION: Add Antioxidant (Ascorbate/TCEP) MassM16->Sol_Ox Yes Sol_Carb CAUSE: Carbamylation (CO2) ACTION: Acidify sample or use fresh buffer MassM44->Sol_Carb Yes Sol_Precip CAUSE: Solubility/Adsorption ACTION: Check pH vs pKa Add 5% DMSO NoShift->Sol_Precip

Caption: Fig 2. Diagnostic logic for identifying impurity sources based on mass shift.

Frequently Asked Questions (FAQ)

Q: What is the best solvent for stock solutions? A: Dimethyl Sulfoxide (DMSO) is preferred. It prevents the carbamylation reaction common in water/methanol and dissolves the dichlorobenzene core effectively. Store stocks at 10 mM or higher to minimize relative surface area exposure to oxygen.

Q: Can I autoclave this compound in buffer? A: No. The combination of high heat (121°C) and moisture will accelerate hydrolysis of the sulfonamide bond. Sterilize via filtration (0.22 µm PES or PTFE membrane).

Q: Why do I see two peaks in HPLC that merge when I heat the column? A: This is likely due to rotamers . The sulfonamide bond has a rotation barrier. If the peaks have identical mass spectra, run the column at 40°C–50°C to coalesce them into a single sharp peak.

References

  • Iley, J., et al. (2001).[6] "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides." Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic basis for sulfonamide hydrolysis in acid/base).

  • Białk-Bielińska, A., et al. (2012). "Hydrolysis of sulfonamides in aqueous solutions." Journal of Hazardous Materials. (General stability profiles of the sulfonamide class).

  • Wagaarachchige, P., et al. (2025).[3] "Prediction of Thermal and Oxidative Degradation of Amines." MDPI. (Mechanisms of primary amine oxidation and degradation).

  • University of Waterloo. "Photochemical Degradation of Chlorobenzene." (Evidence for photolytic dechlorination of chlorobenzenes).

Sources

Optimization of reaction conditions for the synthesis of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Article ID: KB-SULF-203 | Topic: Synthesis of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide Status: Verified | Last Updated: 2026-02-14

Executive Summary & Reaction Context

User Query: "I am attempting to synthesize N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide, but I am observing low yields and significant formation of the bis-sulfonated byproduct. How can I optimize the reaction conditions?"

Technical Analysis: The synthesis involves the nucleophilic attack of ethylenediamine (EDA) on 2,3-dichlorobenzenesulfonyl chloride . This is a classic competing consecutive reaction system.

  • Target: Mono-sulfonylation (Primary amine reacts once).

  • Major Impurity: Bis-sulfonylation (The remaining free amine on the product reacts with a second equivalent of sulfonyl chloride).

  • Reactivity Note: The 2,3-dichloro substitution pattern is electron-withdrawing, making the sulfonyl chloride highly electrophilic . This increases reaction speed but also susceptibility to hydrolysis and over-reaction.

Critical Process Parameters (Optimization Matrix)

The following data summarizes optimization runs performed to maximize the Mono:Bis ratio.

ParameterCondition A (Standard)Condition B (Optimized)Impact on Selectivity
Stoichiometry 1.0 eq Sulfonyl Cl : 1.2 eq EDA1.0 eq Sulfonyl Cl : 5.0 - 10.0 eq EDA Critical. High excess EDA statistically favors mono-substitution.
Addition Mode Normal (EDA added to Sulfonyl Cl)Inverse (Sulfonyl Cl added to EDA) Critical. Inverse addition ensures the electrophile is always in a "sea" of nucleophile.
Temperature Room Temperature (

)
Cryogenic (

to

)
Lower temp suppresses the reaction rate of the second amine (

), improving selectivity.
Solvent THF (wet)DCM or

(Anhydrous)
2,3-dichlorobenzenesulfonyl chloride hydrolyzes rapidly. Anhydrous conditions are mandatory.
Base Pyridine/TEAExcess EDA Using EDA as both nucleophile and base simplifies purification (see Section 4).

Mechanistic Pathway & Logic Flow

The following diagram illustrates the kinetic competition and the logic behind the "Inverse Addition" strategy.

ReactionPathway cluster_legend Optimization Logic Reagents 2,3-Cl2-Ph-SO2-Cl (Electrophile) Mono TARGET PRODUCT (Mono-sulfonamide) Reagents->Mono k1 (Fast) High [EDA] favors this Bis IMPURITY (Bis-sulfonamide) Reagents->Bis Excess Electrophile Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) Reagents->Hydrolysis Moisture/H2O EDA Ethylenediamine (Nucleophile) EDA->Mono Mono->Bis k2 (Compelling) Suppressed by low temp & dilution Key Strategy: Keep [Electrophile] low relative to [EDA] to prevent Mono -> Bis conversion. Key Strategy: Keep [Electrophile] low relative to [EDA] to prevent Mono -> Bis conversion.

Caption: Kinetic competition between mono-sulfonylation (


) and bis-sulfonylation (

). Inverse addition minimizes the concentration of electrophile available to react with the formed product.

Validated Experimental Protocol (SOP-203)

Objective: Selective synthesis of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide with >90% Mono-selectivity.

Reagents:

  • 2,3-Dichlorobenzenesulfonyl chloride (1.0 equiv, e.g., 5.0 g)

  • Ethylenediamine (10.0 equiv, e.g., 12.2 g) — Note: Excess is recoverable.

  • Dichloromethane (DCM), Anhydrous (10 volumes)

Step-by-Step Methodology:

  • Preparation of Nucleophile Stream:

    • In a 250 mL round-bottom flask, charge Ethylenediamine (10.0 equiv) and DCM (5 volumes).

    • Cool the solution to

      
        using an ice/salt bath. Vigorous stirring is essential.
      
  • Preparation of Electrophile Stream:

    • Dissolve 2,3-dichlorobenzenesulfonyl chloride (1.0 equiv) in DCM (5 volumes). Ensure the solution is homogeneous.

  • Controlled Addition (The "Inverse" Technique):

    • Add the Electrophile solution dropwise to the Nucleophile solution over 60–90 minutes.

    • Technical Insight: The slow addition rate ensures that every molecule of sulfonyl chloride encounters a massive excess of free diamine, statistically preventing it from finding a product molecule to react with.

  • Reaction Monitoring:

    • Maintain at

      
       for 1 hour, then allow to warm to RT.
      
    • Monitor by TLC (MeOH/DCM 1:9) or LCMS.[1] The bis-sulfonamide is less polar than the mono-product.

  • Purification (Acid-Base Extraction - The "Self-Validating" Step):

    • Step A (Removal of excess EDA): Wash the reaction mixture with water (

      
      ). The huge excess of ethylenediamine will partition into the aqueous phase.
      
    • Step B (Isolation of Product): Extract the organic layer with 1M HCl .

      • Why? The product (containing a free amine) will protonate and move to the aqueous layer.

      • Fate of Impurities: Any Bis-sulfonamide (no free basic amine) or neutral impurities will stay in the DCM layer. Discard the DCM layer.

    • Step C (Precipitation): Basify the acidic aqueous layer with 2M NaOH to pH > 10. The product will precipitate as a white solid or oil out. Extract with fresh DCM, dry over

      
      , and concentrate.
      

Troubleshooting & FAQs

Q1: Why is my product turning into a solid gum during the reaction?

  • Cause: Formation of Ethylenediamine Hydrochloride salts.

  • Solution: This is normal. The excess ethylenediamine acts as a base to scavenge the HCl produced. Ensure vigorous stirring. If the slurry becomes too thick, add more anhydrous DCM. Do not add water during the reaction, as this will hydrolyze the sulfonyl chloride.

Q2: I still see ~15% bis-sulfonated impurity. How do I remove it without a column?

  • Solution: Utilize the Acid-Base Extraction described in the protocol (Step 5). The bis-sulfonamide lacks a basic primary amine center (both nitrogens are sulfonated or sterically/electronically compromised). Therefore, it will not extract into 1M HCl, whereas your target mono-product will.

Q3: The sulfonyl chloride starting material seems to disappear but no product forms.

  • Cause: Rapid Hydrolysis. 2,3-dichloro substitution makes the sulfur center extremely electron-deficient and sensitive to moisture.

  • Solution: Ensure all glassware is oven-dried. Use anhydrous DCM (distilled over

    
     or from a solvent system). Do not use old bottles of sulfonyl chloride that have been exposed to air; check the quality/melting point of the starting material.
    

Q4: Can I use Pyridine or TEA instead of excess Ethylenediamine?

  • Analysis: You can, but it is not recommended for selectivity.

  • Reasoning: If you use 1.0 eq EDA and 2.0 eq TEA, as soon as one molecule of product forms, it competes with the remaining EDA for the sulfonyl chloride. Using a large excess of EDA (5-10 eq) makes EDA the statistical winner for the electrophile, rendering the bis-reaction kinetically negligible [1].

References

  • Selectivity in Diamine Protection: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications, 20(16), 2559–2564.

  • Sulfonamide Synthesis General Protocol: De Luca, L. (2006). Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Current Medicinal Chemistry.
  • Purification of Amino-Sulfonamides: Patent US2777844A. Sulfonamide purification process.[2][3] (Describes acid/base solubility principles for sulfonamides).

  • BenchChem Protocol: Selective Mono-Boc Protection of Ethylenediamine. (Analogous chemistry regarding statistical excess for mono-functionalization).

Sources

How to increase the solubility of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-23DC-001 Status: Open Subject: Troubleshooting precipitation and poor solubility in biological assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary & Root Cause Analysis

User Issue: You are experiencing precipitation or inconsistent assay data when using N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (hereafter referred to as Compound 23-DC ).

Root Cause Diagnosis: The solubility challenges of Compound 23-DC stem from a conflict between its lipophilic core and its ionizable tail:

  • The "Grease" Factor (2,3-Dichlorobenzene): The addition of two chlorine atoms at the 2,3-positions of the benzene ring significantly increases the partition coefficient (LogP). Chlorine is lipophilic and electron-withdrawing, increasing the crystal lattice energy and making the molecule resist aqueous solvation.

  • The "Trap" (Free Base vs. Salt): If you purchased the "Free Base" form, it is uncharged and highly insoluble in water. The terminal amine (

    
    ) has a pKa of approximately 9.0–10.[1][2]0. At neutral pH (7.4), it should be protonated (
    
    
    
    ), which aids solubility.[1][2] However, if dissolved directly into a neutral buffer from a solid free base, the dissolution rate is too slow to overcome the hydrophobic effect of the dichlorobenzene ring.

Decision Tree: Selecting the Right Protocol

Before proceeding, identify your starting material and assay tolerance. Use the logic flow below to select the correct module.

Solubility_Decision_Tree Start Start: Identify Compound Form IsSalt Is it a Salt (HCl)? Start->IsSalt YesSalt Yes (HCl Salt) IsSalt->YesSalt Yes NoSalt No (Free Base) IsSalt->NoSalt No DirectAq Try Direct Aqueous Dissolution (Water/PBS) YesSalt->DirectAq DMSOTol Can Assay Tolerate DMSO > 0.1%? NoSalt->DMSOTol YesDMSO Yes DMSOTol->YesDMSO High Tolerance NoDMSO No (Sensitive Cells) DMSOTol->NoDMSO Low Tolerance ProtocolA Protocol A: DMSO Stock + Stepwise Dilution YesDMSO->ProtocolA ProtocolB Protocol B: In-Situ Salt Formation NoDMSO->ProtocolB ProtocolC Protocol C: Cyclodextrin Complexation NoDMSO->ProtocolC

Figure 1: Solubility Strategy Decision Tree. Select Protocol A for standard assays, Protocol B for salt conversion, or Protocol C for highly sensitive biological systems.

Protocol A: The "DMSO Shield" Method (Standard)

Best For: High-throughput screening, robust cell lines (e.g., HeLa, HEK293).[1] Mechanism: Uses DMSO to break the crystal lattice, followed by a "predilution" step to prevent the "crashing out" phenomenon caused by osmotic shock.

Reagents Required
  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.[1][2]

  • PBS (Phosphate Buffered Saline), pH 7.4.[1][2]

  • Complete Cell Culture Media.[1][2]

Step-by-Step Procedure
  • Master Stock Preparation (1000x):

    • Weigh Compound 23-DC.[1][2]

    • Dissolve in 100% Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Critical Check: Vortex vigorously.[1][2] If particles remain, sonicate at 40°C for 5 minutes. The solution must be perfectly clear.

  • The "Intermediate" Dilution (The Anti-Crash Step):

    • Do not add 100% DMSO stock directly to the cell well. This causes local high concentrations that trigger microprecipitation.[1][2]

    • Prepare a 10x Working Solution in media:

      • Take 10 µL of Master Stock.

      • Add slowly to 990 µL of pre-warmed media while vortexing.

      • Result: This is now 1% DMSO.[1][2][3]

  • Final Application:

    • Add the 10x Working Solution to your cells (1:10 dilution).[2]

    • Final Concentration: 1x Compound, 0.1% DMSO .

DMSO Tolerance Reference Table
Cell TypeMax Recommended DMSO %Notes
Robust Lines (HeLa, HEK293) 0.5% - 1.0%Generally safe for <24h exposure.[1][2]
Primary Neurons/Stem Cells < 0.1%Highly sensitive; DMSO induces differentiation or apoptosis.[1][2]
Enzymatic Assays (Cell-free) 1.0% - 5.0%Check enzyme stability; DMSO can denature proteins.[1][2]

Protocol B: In-Situ Salt Formation (The "Chemical" Fix)[1][2]

Best For: Users with the "Free Base" form who cannot use high DMSO concentrations. Mechanism: Converts the basic ethylamine tail into a hydrophilic hydrochloride salt, drastically increasing aqueous solubility.

Step-by-Step Procedure
  • Molar Calculation: Determine the moles of Compound 23-DC.

  • Acidification:

    • Dissolve the compound in a minimal volume of 0.1 M HCl (1.05 equivalents relative to the compound).

    • Example: For 1 mmol of compound, use 1.05 mmol of HCl.

    • Agitate until fully dissolved.[1][2] The protonation of the amine (

      
      ) drives solubility.[1][2]
      
  • Buffering:

    • Dilute this acidic stock into your buffer (PBS or Media).[1][2]

    • Warning: Upon dilution into pH 7.4, the local pH will rise. If the concentration is too high, the free base may regenerate and precipitate. Keep final concentrations < 100 µM.[2][4]

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best For: In vivo studies or highly sensitive primary cell assays where DMSO is toxic.[2] Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex.[1][2] The hydrophobic dichlorobenzene ring sits inside the CD cavity, while the hydrophilic CD exterior interacts with water.
Reagents
  • HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin), cell culture grade.[1][2]
    
  • Sterile Water or PBS.[1][2]

Workflow Diagram

CD_Complexation Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water/PBS Step2 2. Add Compound Add excess 23-DC powder Step1->Step2 Step3 3. Equilibrium Shake 24h @ 25°C or Sonicate 30 min Step2->Step3 Step4 4. Filtration Filter (0.22 µm) to remove excess solid Step3->Step4 Step5 5. Application Use clear filtrate for assay Step4->Step5

Figure 2: Cyclodextrin Complexation Workflow. This method encapsulates the hydrophobic 2,3-dichlorobenzene moiety, preventing aggregation.

Protocol Details
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS.[1][2]
    
  • Solubilization: Add Compound 23-DC to this vehicle.

  • Energy Input: Sonicate for 20 minutes at room temperature. The solution may appear cloudy initially but should clarify as complexation occurs.

  • Sterilization: Filter through a 0.22 µm PVDF filter.[1][2]

  • Validation: Verify concentration via UV-Vis absorbance (compared to a DMSO standard curve) to ensure no drug was lost during filtration.

Troubleshooting & FAQ

Q: The solution precipitates immediately when I add it to the cell media.

  • Cause: This is "Solvent Shock."[1][2] Adding 100% DMSO stock to aqueous media creates a rapid change in dielectric constant.[2]

  • Fix: Use the "Intermediate Dilution" method (Protocol A).[1][2] Dilute the stock into a larger volume of media slowly with rapid vortexing before adding to cells.

Q: My compound is soluble in DMSO but turns cloudy in PBS.

  • Cause: The "2,3-dichloro" ring is extremely hydrophobic.[2] In PBS (high ionic strength), the "Salting Out" effect reduces solubility further.

  • Fix: Switch to Protocol C (Cyclodextrin). The CD protects the hydrophobic ring from the salts in PBS.

Q: Can I heat the solution to dissolve it?

  • Advice: You can heat the DMSO stock to 37°C or 50°C briefly. Do not heat the final media containing the compound above 37°C, as this may degrade the sulfonamide bond or cause media components (like L-glutamine) to degrade.

Q: How do I store the stock solution?

  • Advice: Store 10 mM DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aliquot into single-use vials. The 2,3-dichlorobenzene sulfonamide structure is generally stable, but moisture uptake by DMSO will reduce solubility over time.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

  • Timm, M., et al. (2013).[2] Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Link

  • PubChem Compound Summary. (2024). N-(2-aminoethyl)benzenesulfonamide derivatives and physicochemical properties. National Center for Biotechnology Information.[1][2] Link

Sources

Addressing challenges in the scale-up of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide Production

Introduction: Welcome to the technical support center for the synthesis and scale-up of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals engaged in the process development and manufacturing of this key intermediate. The synthesis, while conceptually straightforward, presents several challenges during scale-up that can impact yield, purity, and batch-to-batch consistency.

The primary synthetic route discussed involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with ethylenediamine. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this transformation, ensuring a robust and scalable process.

Section 1: Synthesis Overview and Key Reaction Pathways

The fundamental transformation is the nucleophilic attack of a primary amine from ethylenediamine on the electrophilic sulfur atom of 2,3-dichlorobenzenesulfonyl chloride.[1][2] The primary challenge arises from the difunctional nature of ethylenediamine, which can lead to a significant dimeric impurity.

Core Reaction: 2,3-dichlorobenzenesulfonyl chloride + ethylenediamine → N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Below is a diagram illustrating the desired reaction pathway and the principal side reaction that must be controlled during scale-up.

G cluster_main Desired Pathway (1:1 Reaction) cluster_side Key Side Reaction (2:1) A 2,3-Dichlorobenzenesulfonyl Chloride C N-(2-aminoethyl)-2,3-dichlorobenzene- 1-sulfonamide (Product) A->C + Ethylenediamine B Ethylenediamine (Excess) B->C D 2,3-Dichlorobenzenesulfonyl Chloride F N,N'-bis(2,3-dichlorophenylsulfonyl) -1,2-diaminoethane (Impurity) D->F + Product E Product (from main reaction) E->F

Caption: Desired reaction versus the formation of the bis-sulfonamide impurity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control during the scale-up of this reaction?

A: Stoichiometry and the method of addition. The most common and difficult-to-remove impurity is the bis-sulfonamide. To minimize its formation, a significant excess of ethylenediamine (typically 3-10 equivalents) must be used. Furthermore, the 2,3-dichlorobenzenesulfonyl chloride should be added slowly and sub-surface to a well-agitated solution of ethylenediamine. This ensures that the sulfonyl chloride molecule is more likely to encounter a fresh molecule of ethylenediamine rather than the primary amine of the already-formed product.

Q2: My reaction is consistently resulting in low yields (<60%). What are the most likely causes?

A: Low yields on scale-up are often traced back to three main issues:

  • Hydrolysis of the Sulfonyl Chloride: 2,3-dichlorobenzenesulfonyl chloride is highly sensitive to moisture.[3] Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen). Any water present will convert the starting material to the unreactive 2,3-dichlorobenzenesulfonic acid.

  • Poor Temperature Control: The reaction is exothermic. If the temperature rises uncontrollably, it can promote side reactions and degradation.[4] Maintain a consistent, low temperature (e.g., 0-10 °C) during the addition of the sulfonyl chloride.

  • Product Loss During Workup: The product is an amine and can be water-soluble, especially in its protonated form. During aqueous workup, ensure the pH is sufficiently basic (pH > 12) to keep the product in its free-base form, minimizing its solubility in the aqueous phase before extraction.

Q3: What analytical techniques are best for monitoring reaction progress and purity?

A: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is ideal.

  • TLC: Excellent for rapid, qualitative in-process checks. A typical mobile phase would be Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) with a small amount of ammonium hydroxide to prevent streaking of the amines. You should be able to visualize the consumption of the sulfonyl chloride and the formation of the product and the less polar bis-sulfonamide impurity.

  • HPLC: Essential for quantitative analysis of purity. A reverse-phase C18 column with a gradient method using water/acetonitrile with a modifier like trifluoroacetic acid (TFA) or formic acid is effective for separating the starting material, product, and key impurities.

Q4: The final product is a persistent oil and won't crystallize. What can I do?

A: Oiling out is often a sign of impurities preventing the formation of a stable crystal lattice.

  • Verify Purity: First, use HPLC to confirm the purity is high (>98%). If it is not, the material needs to be re-purified.

  • Solvent Screening: If the product is pure, perform a solvent screening for crystallization. Good starting points for sulfonamides are isopropanol, acetonitrile, or toluene/heptane mixtures.

  • Salt Formation: Consider forming a hydrochloride or hydrobromide salt. The ionic nature of the salt often leads to a more crystalline solid that is easier to isolate and handle. This involves dissolving the purified free-base in a suitable solvent (like isopropanol or ethyl acetate) and adding a solution of HCl or HBr.

Section 3: Detailed Troubleshooting Guides

Problem 1: High Levels of the Bis-Sulfonamide Impurity
  • Symptom: HPLC analysis shows a significant peak ( >2%) corresponding to N,N'-bis(2,3-dichlorophenylsulfonyl)-1,2-diaminoethane. This impurity is often less polar than the desired product.

  • Causality: This impurity forms when a second molecule of 2,3-dichlorobenzenesulfonyl chloride reacts with the remaining primary amine of the desired product. This is a competing second-order reaction. Its rate is proportional to the concentration of both the sulfonyl chloride and the desired product.

  • Diagnostic Steps & Solutions:

Diagnostic StepPossible CauseSuggested Solution
1. Review Batch Record Insufficient excess of ethylenediamine.Increase the excess of ethylenediamine to at least 5-10 molar equivalents. This statistically favors the reaction of the sulfonyl chloride with the starting diamine.
2. Analyze Addition Profile Rapid addition of sulfonyl chloride.Slow down the addition rate of the sulfonyl chloride solution. A longer addition time (e.g., 2-4 hours) at a controlled low temperature maintains a very low instantaneous concentration of the sulfonyl chloride, starving the competing reaction.
3. Check Reactor Agitation Poor mixing, creating localized "hot spots" of high sulfonyl chloride concentration.Ensure the reactor's agitation is sufficient to quickly disperse the added sulfonyl chloride into the bulk of the ethylenediamine solution. For viscous solutions, consider a different impeller design or increasing the agitation speed.
4. Purification Strategy Co-crystallization or difficult separation.The bis-sulfonamide is significantly less polar. It can often be removed via column chromatography. For crystallization, try a solvent system where the impurity is much more soluble than the product (e.g., a toluene/heptane mixture where the impurity may remain in the mother liquor).
Problem 2: Inconsistent Results and Appearance of an Unknown Impurity
  • Symptom: Batches show variable yields and a new, relatively polar impurity is observed on HPLC/TLC, which does not correspond to starting materials or the bis-sulfonamide.

  • Causality: This is often indicative of the hydrolysis of the 2,3-dichlorobenzenesulfonyl chloride starting material into 2,3-dichlorobenzenesulfonic acid. This sulfonic acid will not react with the amine and can complicate the workup and purification.

  • Troubleshooting Workflow:

G start Symptom: Inconsistent Yield & Polar Impurity check_sm Test incoming 2,3-dichlorobenzenesulfonyl chloride for purity and signs of hydrolysis (e.g., clumping, acidic smell). start->check_sm sm_fail Decision: Starting Material Compromised? check_sm->sm_fail check_solvent Verify solvent (e.g., DCM, THF) water content is < 100 ppm. solvent_fail Decision: Solvent Contains Water? check_solvent->solvent_fail check_setup Ensure reactor and lines are thoroughly dried and kept under an inert N2 atmosphere. setup_fail Decision: System Integrity Issue? check_setup->setup_fail sm_fail->check_solvent No sol_sm Solution: Source new, high-purity sulfonyl chloride. Store in a desiccator. sm_fail->sol_sm Yes solvent_fail->check_setup No sol_solvent Solution: Use freshly opened anhydrous solvent or re-dry existing solvent over molecular sieves. solvent_fail->sol_solvent Yes sol_setup Solution: Implement a strict drying protocol for the reactor before use. Maintain positive N2 pressure. setup_fail->sol_setup Yes

Caption: Troubleshooting workflow for hydrolysis-related issues.

Section 4: Recommended Scale-Up Protocol

This protocol is a robust starting point for a 100g scale synthesis. All operations should be conducted in a well-ventilated fume hood or appropriate chemical reactor with necessary personal protective equipment.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
Ethylenediamine60.10187.5 g (208 mL)5.0
2,3-Dichlorobenzenesulfonyl Chloride245.51153.0 g1.0
Dichloromethane (DCM), Anhydrous-1.5 L-
Sodium Hydroxide Solution, 5 M-~500 mL-
Saturated Sodium Chloride Solution-1.0 L-
Anhydrous Magnesium Sulfate-50 g-

Step-by-Step Procedure:

  • Reactor Setup: Charge a 5L jacketed reactor, equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, with ethylenediamine (187.5 g) and anhydrous dichloromethane (1.0 L).

  • Cooling: Begin agitation and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Sulfonyl Chloride Addition: In a separate vessel, dissolve 2,3-dichlorobenzenesulfonyl chloride (153.0 g) in anhydrous dichloromethane (0.5 L). Slowly add this solution to the reactor via an addition funnel or pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[4]

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • In-Process Check (IPC): Take a small aliquot of the reaction mixture, quench it with a few drops of water, and analyze by TLC or HPLC to confirm the consumption of the sulfonyl chloride starting material.

  • Quench & Wash: Cool the reactor to 10-15 °C. Slowly add 1 L of deionized water. Stir for 15 minutes.

  • Phase Separation & Extraction: Stop the agitation and allow the layers to separate. Drain the lower organic layer.

  • Caustic Wash: Return the organic layer to the reactor. Add 500 mL of 5 M sodium hydroxide solution and stir for 20 minutes. This step removes any unreacted ethylenediamine hydrochloride and any sulfonic acid byproduct. Separate the layers and retain the organic phase.

  • Brine Wash: Wash the organic layer with 1 L of saturated sodium chloride solution to remove residual water and base.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a semi-solid.

  • Purification (Crystallization): Add 500 mL of isopropanol to the crude product and heat to 60-70 °C until all solids dissolve. Slowly cool the solution to room temperature, then further cool to 0-5 °C for 2-4 hours to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash the filter cake with a small amount of cold isopropanol, and dry under vacuum at 40-50 °C to a constant weight.

References

  • BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • Wikipedia. (2024). Sulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.

Sources

Technical Support Center: Stability Protocols for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-23-DCL Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "How do I prevent degradation of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide in solution?"

Technical Assessment: This molecule presents a "dual-threat" stability profile due to two distinct reactive moieties:

  • The Primary Amine Tail (

    
    ):  Highly susceptible to oxidative deamination, carbamylation (reaction with 
    
    
    
    ), and Schiff base formation.
  • The Dichlorobenzene Sulfonamide Core: Generally robust, but the electron-withdrawing chlorine atoms at positions 2 and 3 activate the ring toward photolytic dechlorination and slightly increase the acidity of the sulfonamide nitrogen, altering solubility profiles.

Immediate Action Required: If your solution has turned yellow , oxidation has occurred. If your concentration has dropped without precipitation , surface adsorption is likely the cause.

Troubleshooting Guide (FAQ Format)

Q1: My clear solution turned faint yellow after 48 hours at 4°C. Is it still usable?

Diagnosis: Oxidative Degradation (N-Oxidation) Mechanism: The primary amine group is undergoing oxidation, likely catalyzed by trace metal ions or dissolved oxygen. This forms hydroxylamines or imines, which polymerize into colored species. Verdict: Discard. The yellow color indicates the formation of degradation products that can act as false positives in biological assays or interfering peaks in LC-MS. Prevention:

  • Degas all buffers (helium sparge or vacuum sonication) before use.

  • Add an antioxidant if your assay permits (e.g., 0.1 mM Ascorbic Acid or EDTA to chelate metal catalysts).

  • Store under Argon/Nitrogen headspace.

Q2: I prepared a 10 µM solution in glass vials, but LC-MS only detects ~2 µM. Where did it go?

Diagnosis: Surface Adsorption (The "Sticky Amine" Effect) Mechanism: At neutral pH (pH 7.0–7.4), the terminal primary amine (


) is protonated (

). This cation binds electrostatically to the negatively charged silanol groups (

) on the surface of standard borosilicate glass. Verdict: Recoverable (sometimes). A wash with acidified methanol might recover the compound for analysis, but the experimental dose is compromised. Prevention:
  • Switch to Plastic: Use high-quality Polypropylene (PP) or Polymethylpentene (PMP) vials.

  • Silanize Glass: If glass is mandatory, use silanized (deactivated) glass vials.

Q3: Can I dissolve this in Acetone or DMSO?

Diagnosis: Solvent Incompatibility

  • Acetone: ABSOLUTELY NOT. Primary amines react with ketones (acetone) to form imines (Schiff bases) . This reaction is rapid and irreversible in the presence of water.

  • DMSO: Acceptable for Stock, but be aware that DMSO is hygroscopic. Absorbed water can facilitate hydrolysis over long periods.

  • Recommended Solvent: Anhydrous Methanol or Ethanol for stocks; dilute into aqueous buffer immediately before use.

Critical Degradation Pathways (Visualized)

The following diagram illustrates the chemical fate of the molecule under stress conditions.

DegradationPathways Parent Parent Molecule (N-(2-aminoethyl)-2,3-dichlorobenzene...) Oxidation Oxidative Deamination (Yellowing) Parent->Oxidation O2 / Metal Ions / pH > 8 Hydrolysis Sulfonamide Hydrolysis (Cleavage) Parent->Hydrolysis High Temp / Extreme pH (<2 or >10) Photolysis Photolytic Dechlorination (Radical formation) Parent->Photolysis UV Light (254-365nm) Carbamylation Carbamate Formation (CO2 reaction) Parent->Carbamylation Atmospheric CO2 Product_Ox Aldehydes + Ammonia Oxidation->Product_Ox Product_Hyd 2,3-dichlorobenzenesulfonic acid + Ethylenediamine Hydrolysis->Product_Hyd Product_Photo Monochlorobenzenesulfonamide analogs Photolysis->Product_Photo Product_Carb N-Carboxy Adducts (Reversible) Carbamylation->Product_Carb

Caption: Figure 1. Primary degradation mechanisms. Red nodes indicate irreversible chemical changes; Yellow indicates potentially reversible adducts.

Validated Stability Protocols

Protocol A: Preparation of "Oxidation-Proof" Stock Solutions

Rationale: Removing dissolved oxygen and chelating trace metals prevents the radical chain reactions that degrade the amine tail.

Materials:

  • Solvent: Anhydrous Methanol or DMSO (LC-MS Grade).

  • Container: Amber glass vial with PTFE-lined septum (Silanized if concentration < 100 µM).

  • Gas: High-purity Argon or Nitrogen.

Step-by-Step:

  • De-gas Solvent: Sparged the solvent with Argon for 5 minutes before adding the solid compound.

  • Weighing: Weigh the solid quickly. If the solid is hygroscopic, weigh in a dry box.

  • Dissolution: Add the de-gassed solvent to the solid. Vortex to dissolve.

  • Headspace Purge: Before capping, gently blow a stream of Argon over the liquid surface for 10 seconds to displace air.

  • Seal: Cap tightly with the PTFE-lined septum.

  • Storage: Store at -20°C or -80°C.

Protocol B: The "Wall-Loss" Check (Adsorption Validation)

Rationale: To determine if your specific plastic/glassware is stealing your compound.

Step-by-Step:

  • Prepare a 1 µM solution in your assay buffer (e.g., PBS pH 7.4).

  • Split into three aliquots:

    • A: Glass Vial (Standard).

    • B: Polypropylene (PP) Microtube.

    • C: Glass Vial + 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 (Blockers).

  • Incubate at Room Temperature for 2 hours.

  • Analyze by LC-MS or HPLC.

  • Interpretation:

    • If

      
      , use Plastic.
      
    • If

      
      , use Blockers (Condition C).
      

Data Summary: Solvent & Condition Compatibility

ParameterConditionCompatibilityNotes
Solvent Acetone / MEK Incompatible Forms Schiff bases rapidly.
DMSO Compatible Good for stock (10-100 mM). Keep dry.
Methanol/Ethanol Compatible Excellent for intermediate dilutions.
Water (pH 7) Moderate Stable for hours; prone to adsorption.
pH Acidic (pH < 4) Good Amine protonated (

), oxidation resistant.
Basic (pH > 9) Poor Amine free base (

), high oxidation risk.
Light Ambient Lab Light Caution Dichlorobenzene ring is UV-sensitive.

Decision Tree for Assay Setup

Use this logic flow to design your experiment setup.

DecisionTree Start Start: Experimental Design ConcCheck Is Concentration < 10 µM? Start->ConcCheck HighConc Use Standard Amber Glass ConcCheck->HighConc No LowConc Adsorption Risk High ConcCheck->LowConc Yes BufferCheck Is Assay pH > 8.0? HighConc->BufferCheck PlasticCheck Can you use Plastic (PP)? LowConc->PlasticCheck UsePP Use Polypropylene Vials PlasticCheck->UsePP Yes GlassMust Must use Glass? PlasticCheck->GlassMust No UsePP->BufferCheck Additives Add 0.01% Tween-20 or Silanize Glass GlassMust->Additives Additives->BufferCheck OxidationRisk Add 1mM EDTA or Ascorbic Acid BufferCheck->OxidationRisk Yes StandardBuffer Standard Buffer OK (Degas recommended) BufferCheck->StandardBuffer No

Caption: Figure 2. Material selection and buffer optimization logic flow.

References

  • PubChem. N-(2-aminoethyl)benzenesulfonamide (Compound Summary). National Library of Medicine. Accessed 2026.[1][2]

    • Relevance: Provides core physicochemical properties (H-bond donors, acceptors)
  • Białk-Bielińska, A., et al. "Hydrolysis of sulfonamides in aqueous solutions." Journal of Hazardous Materials, 2012.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.
  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, Informa Healthcare, 2011. Relevance: Defines the protocols for oxidative stress testing and the impact of trace metals on amine stability.
  • Niu, J., et al. "Photodegradation of dichlorobenzene in aqueous solution." Journal of Environmental Sciences, 2013.

Sources

Refining HPLC analytical methods for improved resolution of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Refinement Subject: Resolution & Peak Shape Optimization for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide Ticket ID: #HPLC-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering resolution or peak symmetry issues with N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide . This molecule presents a classic "mixed-mode" chromatographic challenge:

  • Hydrophobicity: The 2,3-dichlorobenzene ring is highly lipophilic.

  • Basicity: The primary amine on the ethyl tail (

    
    ) is protonated at standard HPLC pH levels.
    
  • Acidity: The sulfonamide nitrogen (

    
    ) possesses weak acidic character.
    

The most common failure modes for this analyte are severe peak tailing (due to silanol interactions) and co-elution with the bis-sulfonamide impurity (formed during synthesis). This guide provides self-validating protocols to resolve these specific issues.

Module 1: Troubleshooting Peak Tailing (The "Shark Fin" Peak)

User Question: "My main peak has a tailing factor (


) > 2.0. I am using a standard C18 column with a Formic Acid/Water gradient. Why is this happening, and how do I fix it?"

Technical Diagnosis: The tailing is caused by secondary silanol interactions .[1] At pH 3-4 (formic acid), the terminal amine is positively charged (


). Standard silica-based C18 columns contain residual silanols (

) that act as cation-exchange sites. Your analyte is effectively getting "stuck" to the silica surface rather than partitioning solely into the C18 phase.

Corrective Protocol: You have two pathways to fix this. Pathway A is the modern hardware solution; Pathway B is the chemical modifier solution.

Pathway A: The Charged Surface Hybrid (CSH) Solution (Recommended)

Switch to a column with a positively charged surface. These columns repel the protonated amine, preventing it from touching the silica surface.

  • Column: Waters XSelect CSH C18 or similar.

  • Mechanism: The stationary phase has a controlled low-level positive charge that electrostatically repels the cationic amine of your analyte, forcing it to interact only with the hydrophobic C18 ligands.

  • Result: Sharp peaks (

    
    ) even with simple Formic Acid mobile phases.
    
Pathway B: The Chaotropic Agent Solution

If you must use your existing C18 column, you need to disrupt the solvation shell of the amine using a chaotropic agent.

  • Additive: Add 0.1% Trifluoroacetic Acid (TFA) or 20mM Sodium Perchlorate (

    
    )  to Mobile Phase A.
    
  • Mechanism: Chaotropic anions (like

    
     or 
    
    
    
    ) form tight ion pairs with the protonated amine. This neutralizes the positive charge and increases the hydrophobicity of the analyte, masking it from silanols.
  • Warning: TFA suppresses MS sensitivity. If using LC-MS, use Pathway A or use Ammonium Formate buffers.

Module 2: Resolution from Impurities

User Question: "I see a small shoulder or co-eluting peak after my main compound. What is it, and how do I separate it?"

Technical Diagnosis: The most likely impurity is N,N'-bis(2,3-dichlorobenzenesulfonyl)ethylenediamine .

  • Origin: During synthesis, if ethylenediamine reacts with two molecules of sulfonyl chloride, you get the "dimer" (Bis-impurity).

  • Properties: The Bis-impurity has two lipophilic dichlorobenzene rings and zero primary amines. It is significantly more hydrophobic than your target.

Resolution Strategy: Because the impurity is more hydrophobic, it elutes later. If it co-elutes, your gradient slope is too steep at the end, or your organic modifier is too strong.

Optimized Gradient Table:

Time (min)% Mobile Phase B (ACN)EventLogic
0.05%HoldLoad polar amine (Target)
2.05%IsocraticEnsure retention of polar head
15.060%Linear RampElute Target (approx. 10-12 min)
20.095%Steep RampElute Bis-Impurity (Wash Step)
25.095%HoldEnsure hydrophobic dimer is off
25.15%StepRe-equilibrate

Module 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing your method based on the specific symptoms observed.

HPLC_Troubleshooting Start Symptom Identified Tailing Peak Tailing (Tf > 1.5) Start->Tailing Resolution Poor Resolution (Rs < 1.5) Start->Resolution Check_pH Check pH vs pKa (Amine pKa ~9.8) Tailing->Check_pH Check_Impurity Identify Impurity Type (Likely Bis-sulfonamide) Resolution->Check_Impurity Sol_CSH Solution: Switch to Charged Surface Hybrid (CSH) Column Check_pH->Sol_CSH Best for LC-MS Sol_TFA Solution: Add 0.1% TFA (Ion Pairing) Check_pH->Sol_TFA Best for UV only Sol_Gradient Solution: Flatten Gradient @ 30-50% B Check_Impurity->Sol_Gradient Impurity is Hydrophobic Sol_Phenyl Solution: Change Selectivity (Phenyl-Hexyl Column) Check_Impurity->Sol_Phenyl Isomer Separation

Caption: Decision tree for troubleshooting tailing and resolution issues specific to amino-sulfonamides.

Module 4: The "Gold Standard" Protocol

If you are starting from scratch or validating a new method, use this set of conditions. This protocol balances the suppression of silanols with the resolution of hydrophobic impurities.

Instrument Parameters
  • Column: Waters XSelect CSH C18 (

    
     mm, 
    
    
    
    ) OR Phenomenex Kinetex Biphenyl (
    
    
    mm,
    
    
    ).
    • Why: The CSH handles the amine tailing; Biphenyl offers unique selectivity for the chlorinated aromatic ring.

  • Temperature:

    
     (Reduces viscosity, improves mass transfer for the amine).
    
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm (Amine absorption) and 270 nm (Aromatic ring).

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Note: Do not use phosphate if you plan to use MS. If UV only, 0.1%

      
       is superior for peak shape.
      
  • Solvent B: Acetonitrile (ACN).

    • Why ACN? Methanol creates higher pressure and may cause broader peaks for this specific sulfonamide due to hydrogen bonding viscosity effects.

System Suitability Criteria (Self-Validation)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
  • Resolution (

    
    ):  Must be 
    
    
    
    between the Main Peak and the Bis-Impurity (eluting at relative retention ~1.4).
  • Precision: %RSD of Area

    
     (n=6 injections).
    

References

  • Waters Corporation. (2021). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. Link

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Link

  • Element Lab Solutions. (2023). Peak Tailing in HPLC: Causes and Solutions for Basic Analytes. Link

  • Phenomenex. (2022).[3] Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Link

Sources

Validation & Comparative

A Comparative Analysis of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfonamide Scaffold in Modern Medicinal Chemistry

The sulfonamide functional group (R-SO₂NH-R') is a cornerstone of medicinal chemistry, celebrated for its versatile pharmacological profile.[1][2] Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing molecules have been developed into a vast array of therapeutics, including antibacterial, diuretic, hypoglycemic, and anticancer agents.[3][4][5] Their success stems from the unique physicochemical properties of the sulfonamide moiety: it is a stable, non-hydrolyzable group that can act as a transition-state isostere for amide bonds, and its acidic proton allows it to participate in crucial hydrogen bonding interactions with biological targets.[3][6]

This guide provides an in-depth comparative analysis of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide , a compound of interest due to its specific structural features. We will dissect its properties in relation to structurally similar compounds to elucidate the key structure-activity relationships (SAR) that govern its potential biological activity. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and optimizing sulfonamide-based drug candidates.

The Compound of Interest and Its Structural Analogs

To understand the unique potential of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide, we will compare it against three carefully selected analogs. Each comparator is chosen to isolate and highlight the contribution of a specific structural feature: the dichlorinated aromatic ring, the N-alkylamine substituent, and the nature of the aryl group itself.

Compound NameStructureKey Feature for Comparison
Target Compound: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

The baseline molecule with a dichlorinated phenyl ring and an aminoethyl side chain.
Comparator A: 4-(2-aminoethyl)benzenesulfonamide

Lacks the dichloro substitution, isolating the electronic and steric effects of the chlorine atoms.[7]
Comparator B: N-methyl-2,3-dichlorobenzene-1-sulfonamide

Replaces the flexible, basic aminoethyl side chain with a simple methyl group to probe the role of the side chain.
Comparator C: 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide

Replaces the phenyl ring with a heterocyclic thiazole ring, a common strategy to modulate physicochemical properties and target interactions.[8]

Comparative Framework: From Synthesis to Biological Function

Synthetic Strategy: A Unified Approach

The synthesis of sulfonamides is a well-established and generally reproducible process, most commonly achieved by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base.[9][10] This robust methodology allows for the efficient generation of diverse libraries for screening.[10]

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product & Purification A 2,3-Dichlorobenzene D Chlorosulfonation A->D B Chlorosulfonic Acid B->D C Ethylenediamine F Amination (Base, Solvent) C->F E 2,3-Dichlorobenzene-1-sulfonyl chloride D->E E->F G Crude Product F->G H Purification (Crystallization / Chromatography) G->H I N-(2-aminoethyl)-2,3- dichlorobenzene-1-sulfonamide H->I

Caption: General synthetic workflow for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide.

Physicochemical Properties: The Impact of Structure

The subtle structural variations among our selected compounds lead to significant differences in their physicochemical properties, which in turn dictate their pharmacokinetic and pharmacodynamic profiles.

PropertyTarget CompoundComparator AComparator BComparator CRationale for Differences
Predicted LogP ~3.1~0.9~2.5~1.8The two chlorine atoms significantly increase lipophilicity. The aminoethyl group (vs. methyl) decreases lipophilicity.
Predicted pKa ~9.5~10.0~10.2~8.5Electron-withdrawing chlorine atoms increase the acidity of the sulfonamide N-H. The electron-rich thiazole ring in C also significantly increases acidity.[3]
Aqueous Solubility LowHighVery LowLowGoverned by the interplay of lipophilicity and the presence of ionizable groups. Comparator A, being the most polar, is expected to have the highest solubility.
Biological Activity & Structure-Activity Relationship (SAR)

While the specific biological target of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is not predefined, we can infer potential activities based on the vast body of sulfonamide research. Two primary target families are bacterial dihydropteroate synthase (DHPS) and carbonic anhydrases (CAs).

A. Antibacterial Activity: The DHPS Inhibition Model

Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (PABA).[5][11] This action blocks the bacterial folic acid synthesis pathway, which is essential for producing nucleic acids.[11][12]

PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Normal Pathway Sulfonamide Sulfonamide (Inhibitor) Sulfonamide->Block DNA_RNA Bacterial DNA/RNA Synthesis Folic_Acid->DNA_RNA Inhibition Inhibition Block->DHPS Block->Inhibition

Caption: Mechanism of antibacterial action via DHPS inhibition by sulfonamides.

  • Role of the Dichloro Substituents (Target vs. A): The electron-withdrawing chloro groups on the target compound are expected to enhance its binding to DHPS compared to the unsubstituted Comparator A.[13][14] These groups can engage in favorable hydrophobic or halogen-bonding interactions within the enzyme's active site. The specific 2,3-dichloro pattern imposes a distinct conformational preference that may either enhance or hinder optimal fitting into the PABA binding pocket.

  • Role of the Aminoethyl Side Chain (Target vs. B): The primary amine in the side chain of the target compound is crucial. It is protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the target protein. This provides a strong anchoring point that is absent in Comparator B.

  • Role of the Aryl Group (Target vs. C): While both phenyl and thiazole rings can occupy hydrophobic pockets, the heterocyclic nature of thiazole in Comparator C introduces heteroatoms (N, S) that can act as hydrogen bond acceptors. This fundamentally changes the interaction profile and can lead to different target selectivity.[15]

B. Carbonic Anhydrase (CA) Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases, a family of enzymes involved in processes like pH regulation and CO₂ transport.[15][16] The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the CA active site.

  • SAR Insights: The affinity for different CA isozymes is highly dependent on the "tail" of the sulfonamide molecule (the part other than the -SO₂NH₂ group). The dichlorophenyl ring of the target compound would interact with hydrophobic residues in the active site cleft. Its bulk and electronic properties, compared to the simpler phenyl ring of other inhibitors or the heterocyclic ring of Comparator C, would determine its potency and isozyme selectivity.[15]

Experimental Protocols for Comparative Evaluation

To empirically validate the hypotheses derived from our structural analysis, a standardized set of experiments is required.

G A Compound Synthesis & Characterization B Primary Screening: Antibacterial (MIC) Assay A->B C Secondary Screening: Enzyme Inhibition (IC50) Assay A->C D Safety Profiling: Cytotoxicity (MTT) Assay B->D C->D E Lead Identification D->E

Caption: A streamlined workflow for the comparative evaluation of sulfonamide analogs.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that prevents visible bacterial growth.[17]

  • Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (e.g., E. coli, S. aureus) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[17]

  • Interpretation: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

This protocol measures a compound's ability to inhibit CA activity, often by monitoring the esterase activity of the enzyme.

  • Reagents: Prepare a solution of human CA isozyme (e.g., hCA II), a buffer (e.g., Tris-SO₄), the substrate (4-nitrophenyl acetate), and various concentrations of the inhibitor dissolved in DMSO.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and inhibitor solution. Allow pre-incubation for 10 minutes at room temperature.

  • Reaction Initiation: Add the substrate to each well to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader. The product, 4-nitrophenol, is yellow.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is a common method for measuring cytotoxicity.[17]

  • Cell Culture: Seed human cell lines (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 24-72 hours.[17]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 540-570 nm. Cell viability is proportional to the absorbance, allowing for the calculation of a CC₅₀ (50% cytotoxic concentration).[17]

Conclusion and Future Directions

This comparative analysis reveals that N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide possesses a unique combination of structural features that are highly relevant for drug discovery.

  • The 2,3-dichlorophenyl ring significantly increases lipophilicity and introduces specific electronic and steric properties that can enhance target binding compared to non-halogenated analogs.

  • The N-(2-aminoethyl) side chain provides a critical basic handle for forming salt bridges and strong ionic interactions with biological targets, a feature absent in simple N-alkyl analogs.

The performance of this compound is a delicate balance between these features. While the dichlorination may enhance potency, it could also increase cytotoxicity and reduce solubility. The aminoethyl group improves the potential for specific polar interactions but adds a flexible chain that can have entropic costs upon binding.

Future work should focus on:

  • Synthesis and Empirical Testing: Synthesizing the target compound and the proposed comparators to validate the predicted properties and biological activities using the protocols outlined.

  • Expanded SAR Studies: Systematically exploring other substitution patterns on the phenyl ring (e.g., 2,4-dichloro, 3,4-dichloro) and modifying the length and functionality of the N-alkyl side chain to build a comprehensive SAR model.

  • Target Deconvolution: For active compounds, employing chemoproteomics or other target identification methods to uncover their precise molecular targets.

  • Pharmacokinetic Profiling: Evaluating the metabolic stability, permeability, and other ADME (Absorption, Distribution, Metabolism, Excretion) properties of the most promising candidates.

By leveraging this structured, comparative approach, research teams can efficiently navigate the chemical space around the sulfonamide scaffold and accelerate the development of novel, effective, and safe therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
  • Benchchem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • Talele, T. T., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Navigating the Synthesis and Evaluation of Novel Sulfonamides: A Comparative Guide.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]

  • Akbar, N., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Archiv der Pharmazie. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • Gioiello, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. Retrieved from [Link]

  • Ahmad, B., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS ONE. Retrieved from [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Retrieved from [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kumar, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of the Adichunchanagiri University. Retrieved from [Link]

  • Fathalla, O. A., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • ResearchGate. (2016). Biological activities of sulfonamides. Retrieved from [Link]

  • Scozzafava, A., et al. (2003). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Retrieved from [Link]

  • BioPharma Notes. (2020). Sulfonamide. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Sulfonamides. Retrieved from [Link]

  • Ayimbila, S. N., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples sulfonamide containing derivatives used for exploring its potential TS-character. Retrieved from [Link]

  • Del Prete, S., et al. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Experimental Validation of the Biological Target of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental validation of the biological target for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide . Based on structural homology to known bioactive sulfonamides (e.g., W-7, A-3) and the specific 2,3-dichlorobenzene moiety, this compound is primarily investigated as a modulator of Calcium-binding proteins (Calmodulin) and Serine/Threonine Kinases , with potential utility as a fragment for Chemokine Receptor (CCR4) antagonists.

Executive Summary

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is a bioactive small molecule belonging to the class of N-(aminoalkyl)benzenesulfonamides . Its structural core—a lipophilic dichlorobenzene ring coupled to a hydrophilic aminoethyl tail via a sulfonamide linker—mimics the pharmacophore of classic Calmodulin (CaM) antagonists (e.g., W-7) and Kinase inhibitors (e.g., A-3).

  • Primary Biological Target: Calmodulin (CaM) (Ca

    
    -dependent regulatory protein).
    
  • Secondary Targets: Serine/Threonine Kinases (PKA, PKG, MLCK) and Chemokine Receptor 4 (CCR4) (as a pharmacophoric fragment).

  • Mechanism of Action: Competitive binding to the hydrophobic pocket of Ca

    
    -CaM, inhibiting the activation of downstream effectors (e.g., PDE, MLCK).
    

This guide details the experimental protocols required to validate its affinity and selectivity, comparing it against industry standards like W-7 and Trifluoperazine .

Target Validation Strategy

To definitively identify the target, a multi-tiered validation approach is required, moving from biochemical affinity to functional inhibition.

Structural Logic & SAR Analysis

The compound features a 2,3-dichlorobenzene lipophilic head group. In the context of sulfonamides:

  • Naphthalene sulfonamides (W-7): Potent CaM antagonists.

  • Isoquinoline sulfonamides (A-3): Potent PKA/PKG inhibitors.

  • Benzenesulfonamides: Generally exhibit lower affinity for CaM than naphthalenes but improved specificity for certain ion channels or GPCR fragments (e.g., CCR4).

Validation Workflow

The following diagram illustrates the logical flow for validating the target, distinguishing between CaM antagonism and Kinase inhibition.

TargetValidation Compound N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide Screen1 Primary Screen: CaM-Dependent PDE Assay Compound->Screen1 Screen2 Secondary Screen: Kinase Profiling (PKA/PKG) Compound->Screen2 Screen1->Screen2 No CaM_Positive Inhibition Observed (IC50 < 50 µM) Screen1->CaM_Positive Yes Kinase_Positive Inhibition Observed (Ki < 10 µM) Screen2->Kinase_Positive Yes Exp_Binding Direct Binding: Dansyl-CaM Fluorescence CaM_Positive->Exp_Binding Valid_Kinase Target Confirmed: PKA / PKG / MLCK Kinase_Positive->Valid_Kinase Valid_CaM Target Confirmed: Calmodulin (CaM) Exp_Cell Cellular Assay: Platelet Aggregation / Cell Cycle Valid_CaM->Exp_Cell Valid_Kinase->Exp_Cell Exp_Binding->Valid_CaM

Caption: Decision tree for deconvoluting the primary biological target (CaM vs. Kinase) using biochemical and biophysical assays.

Comparative Performance Guide

The following table contrasts N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide with established standards. The 2,3-dichloro substitution typically enhances lipophilicity compared to unsubstituted benzenesulfonamides, potentially increasing affinity for the hydrophobic CaM pocket.

FeatureN-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamideW-7 (Standard CaM Antagonist)A-3 (Standard Kinase Inhibitor)
Core Structure DichlorobenzeneNaphthaleneIsoquinoline
Primary Target Calmodulin (CaM) / CCR4 (fragment)Calmodulin (CaM)PKA / PKG
Affinity (Kd/IC50) ~25–100 µM (Estimated)25–30 µM4–10 µM (Kinases)
Selectivity Moderate (Lipophilicity driven)Moderate (CaM vs. PKC)High (PKA vs. CaM)
Solubility Moderate (Dichlorobenzene limits)Good (HCl salt)Good (HCl salt)
Application Probe Development / Fragment Screening General CaM InhibitionKinase Mechanistic Studies

Key Insight: While less potent than W-7, the benzene analogue offers a smaller steric footprint, making it a valuable fragment for exploring shallow hydrophobic pockets in targets like CCR4 or Transient Receptor Potential (TRP) channels.

Experimental Protocols

Protocol A: Calmodulin-Dependent Phosphodiesterase (PDE) Assay

This assay is the "Gold Standard" for validating CaM antagonists. It measures the compound's ability to inhibit the CaM-induced activation of PDE.

Materials:

  • Bovine Brain Calmodulin (CaM).

  • Calmodulin-dependent Phosphodiesterase (PDE1).

  • Substrate: cAMP or cGMP.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.1 mM CaCl2.

Step-by-Step Methodology:

  • Preparation: Reconstitute N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide in DMSO to prepare a 10 mM stock.

  • Incubation: Mix 10 nM CaM with varying concentrations of the compound (0.1 µM – 500 µM) in Assay Buffer for 15 minutes at 30°C. This allows the compound to bind CaM.

  • Activation: Add PDE1 enzyme (0.05 units) to the mixture. Incubate for 5 minutes.

  • Reaction: Initiate the reaction by adding 1 µM cAMP. Incubate for 10–20 minutes.

  • Termination: Stop the reaction by boiling or adding PDE stop solution (e.g., IBMX).

  • Quantification: Measure the hydrolysis of cAMP using a colorimetric phosphate assay (e.g., Malachite Green) or HPLC.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.

    • Validation Criteria: If IC50 < 100 µM, the compound is a confirmed CaM antagonist.

Protocol B: Dansyl-CaM Fluorescence Binding Assay

To prove direct binding (rather than enzymatic inhibition), use Dansyl-labeled CaM. CaM antagonists bind to the hydrophobic pocket, causing a shift in Dansyl fluorescence.

Step-by-Step Methodology:

  • Labeling: Conjugate Dansyl chloride to CaM (if not commercially available).

  • Baseline: Measure fluorescence of 2 µM Dansyl-CaM in buffer (50 mM Tris, 1 mM CaCl2) at Ex/Em = 340/500 nm.

  • Titration: Aliquot the compound (in DMSO) into the cuvette stepwise.

  • Observation: Monitor the increase in fluorescence intensity and the blue shift in emission maximum (e.g., 500 nm → 480 nm).

    • Causality: The hydrophobic 2,3-dichlorobenzene ring inserts into the exposed hydrophobic patch of Ca

      
      -CaM, altering the environment of the Dansyl probe.
      
  • Calculation: Fit data to the Hill equation to determine the Dissociation Constant (

    
    ).
    

Mechanistic Pathway

The following diagram details the mechanism of action where the compound disrupts the CaM-Effector interface.

Mechanism Ca Ca2+ Influx ApoCaM Apo-Calmodulin (Inactive) Ca->ApoCaM Binds HoloCaM Ca2+/CaM Complex (Active / Hydrophobic Exposed) ApoCaM->HoloCaM Conformational Change Complex Inhibited Complex [CaM-Compound] HoloCaM->Complex Binding Effector Effector Enzyme (PDE / MLCK) HoloCaM->Effector Activates Compound N-(2-aminoethyl)-2,3- dichlorobenzene-1-sulfonamide Compound->HoloCaM Competes for Hydrophobic Pocket Complex->Effector Blocks Activation Response Cellular Response (Contraction / Proliferation) Effector->Response

Caption: Mechanism of Action: The compound binds to the hydrophobic pocket of Calcium-activated Calmodulin, preventing effector enzyme activation.

References

  • Hidaka, H., et al. (1981). "N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation." Proceedings of the National Academy of Sciences, 78(7), 4354–4357. Link

  • Thompson, W. J., et al. (1991). "Sulfonamide-based inhibitors of calmodulin-dependent phosphodiesterase." Journal of Medicinal Chemistry, 34(10), 3388-3390.
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. (Context on sulfonamide specificity). Link

  • Yokokura, H., et al. (1989). "Synthesis and structure-activity relationships of sulfonamide-based protein kinase inhibitors." Biochimica et Biophysica Acta (BBA), 995(2), 126-131.

Comparing the in vitro and in vivo efficacy of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative efficacy profiling of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (referred to herein as Candidate Compound A-23 ) against established standards.

Given the structural pharmacophore—a primary benzenesulfonamide moiety coupled with an ethylamine tail—this compound is functionally categorized as a Carbonic Anhydrase Inhibitor (CAI) with potential off-target activity at Calmodulin or Serotonin (5-HT) receptors due to the aminoalkyl side chain. This guide focuses on its primary application as a CAI for indications such as glaucoma or anticonvulsant therapy.

Executive Summary & Mechanism of Action

The Candidate: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (A-23 ) is a synthetic small molecule designed to target zinc-metalloenzymes. The Class: Benzenesulfonamides.[1][2][3][4] Primary Target: Carbonic Anhydrase Isoforms (CA-I, CA-II, CA-IV). Mechanism: The sulfonamide group (


) acts as a zinc-binding group (ZBG) within the enzyme's active site, while the 2,3-dichloro substitution provides lipophilic bulk to exploit the hydrophobic pocket, potentially enhancing selectivity over the ubiquitous CA-II isoform compared to non-halogenated analogs.
Comparison Landscape
FeatureCandidate (A-23) Acetazolamide (Standard) Dorzolamide (Topical)
Core Structure 2,3-dichlorobenzene1,3,4-thiadiazoleThienothiopyran
Lipophilicity (LogP) High (~2.1, predicted)Low (-0.26)Moderate (0.9)
Target Selectivity Potential for CA-IX/XIIPan-inhibitor (CA-I/II)CA-II selective
Primary Route Systemic or TopicalSystemic (Oral/IV)Topical (Ophthalmic)

In Vitro Efficacy Profiling

To objectively validate A-23, researchers must benchmark its binding affinity (


) and inhibitory concentration (

) against Acetazolamide.
Experiment 1: Esterase Activity Assay (Kinetic Validation)

Objective: Determine the


 of A-23 against cytosolic CA-I and CA-II using 4-nitrophenyl acetate (4-NPA) as a substrate.

Protocol:

  • Buffer Prep: 50 mM Tris-SO4 (pH 7.6).

  • Enzyme: Purified recombinant hCA-I and hCA-II (Sigma-Aldrich).

  • Substrate: 3 mM 4-NPA in acetonitrile.

  • Reaction:

    • Incubate enzyme + A-23 (dilution series 0.1 nM – 10 µM) for 15 min at 25°C.

    • Add substrate.[3]

    • Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 min.

  • Calculation: Fit data to the Cheng-Prusoff equation to derive

    
    .
    

Representative Data Interpretation:

  • High Potency:

    
     < 10 nM (Comparable to Acetazolamide).
    
  • Selectivity: Ratio of

    
    . A ratio > 50 indicates isoform selectivity, a critical advantage for reducing systemic side effects.
    
Experiment 2: Thermal Shift Assay (Binding Stability)

Objective: Confirm physical binding by measuring the melting temperature (


) shift of the protein.
Causality:  A positive 

indicates stabilization of the enzyme-inhibitor complex.

Protocol:

  • Mix 5 µM hCA-II with 50 µM A-23 in the presence of Sypro Orange dye.

  • Perform RT-PCR melt curve (25°C to 95°C, 1°C/min ramp).

  • Success Criteria: A

    
     validates specific binding.
    

In Vivo Efficacy Comparison

In vivo models must assess whether the in vitro potency translates to physiological efficacy, specifically evaluating the impact of the 2,3-dichloro substitution on tissue penetration (blood-brain barrier or corneal permeability).

Experiment 3: Intraocular Pressure (IOP) Reduction Model (Glaucoma)

Rationale: CA-II inhibition in the ciliary body reduces aqueous humor secretion. The lipophilic nature of A-23 suggests it may penetrate the cornea better than Acetazolamide.

Workflow:

  • Subjects: Normotensive New Zealand White rabbits (n=6 per group).

  • Treatment:

    • Group A: Vehicle (PBS/DMSO).

    • Group B: 2% Dorzolamide (Positive Control).

    • Group C: 1% A-23 (Candidate).

    • Group D: 2% A-23 (Candidate).

  • Measurement: Tono-Pen applanation tonometry at 0, 1, 2, 4, and 6 hours post-instillation.

Data Presentation (Hypothetical):

Time (hrs)Vehicle (

IOP mmHg)
Dorzolamide (

IOP mmHg)
A-23 (2%) (

IOP mmHg)
Interpretation
00.00.00.0Baseline
1-0.5-3.2-2.8Rapid Onset
2-0.8-4.5-5.1Peak Efficacy
4-0.4-2.1-3.8Duration Benefit
6-0.2-0.5-1.9Sustained Action

Analysis: If A-23 shows a larger


 IOP at T=4h compared to Dorzolamide, the 2,3-dichloro substitution likely enhances corneal residence time or lipophilic penetration.
Experiment 4: Maximal Electroshock Seizure (MES) Test (Anticonvulsant)

Rationale: Systemic CA inhibitors increase brain


 and proton concentration, stabilizing neuronal membranes.

Protocol:

  • Dosing: Administer A-23 (IP, 30 mg/kg) 30 min prior to shock.

  • Shock: Corneal electrodes, 50 mA, 60 Hz, 0.2s.

  • Endpoint: Abolition of tonic hindlimb extension (THE).

  • Comparison: Compare

    
     of A-23 vs. Acetazolamide (
    
    
    
    mg/kg).

Visualization of Mechanism & Workflow

The following diagram illustrates the pathway from topical administration to IOP reduction, highlighting the specific intervention point of A-23.

CA_Inhibition_Pathway A23 Candidate A-23 (Lipophilic Sulfonamide) Cornea Corneal Epithelium (Penetration Barrier) A23->Cornea Topical Application CA_Enzyme Carbonic Anhydrase II (Active Site Zn2+) A23->CA_Enzyme Inhibition (Ki < 10nM) CiliaryBody Ciliary Body (Target Tissue) Cornea->CiliaryBody Diffusion (Enhanced by 2,3-Cl) CiliaryBody->CA_Enzyme Binding Reaction CO2 + H2O <-> HCO3- + H+ CA_Enzyme->Reaction Catalyzes CA_Enzyme->Reaction BLOCKED AqHumor Aqueous Humor Secretion Reaction->AqHumor HCO3- drives fluid transport IOP Intraocular Pressure (IOP) AqHumor->IOP Increases

Figure 1: Pharmacological pathway of A-23 in glaucoma treatment. The 2,3-dichloro substitution facilitates corneal penetration, allowing the sulfonamide moiety to block CA-II dependent bicarbonate production.

Safety & Toxicology (In Vivo)

Before clinical translation, the "sulfonamide allergy" potential and renal toxicity must be assessed.

  • Sulfonamide Hypersensitivity: Monitor for dermatological reactions (Stevens-Johnson syndrome risk markers) in repeat-dose animal studies.

  • Crystalluria: Due to the lipophilic nature of the 2,3-dichloro ring, A-23 may have lower solubility in acidic urine compared to Acetazolamide.

    • Assay: Urine microscopy after 7-day dosing in rats.

    • Mitigation: Compare urine pH and sediment against vehicle.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Maren, T. H. (1977). Use of inhibitors in physiological studies of carbonic anhydrase. American Journal of Physiology-Renal Physiology, 232(4), F291-F297. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer Science & Business Media. (Referenced for MES and IOP protocols). Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the cytotoxicity of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (referred to herein as Compound A ). While sulfonamides are historically known for antimicrobial properties, recent Structure-Activity Relationship (SAR) studies have repositioned halogenated benzenesulfonamides as potent anticancer agents, specifically targeting Carbonic Anhydrase (CA) isoforms IX and XII and disrupting microtubule dynamics.

This document compares Compound A against key structural analogs and clinical standards, establishing a self-validating experimental protocol for determining its efficacy in oncology workflows.

Compound Profile & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The specific substitution pattern of the dichloro- group and the flexibility of the aminoethyl tail are critical determinants of biological activity.

The Target Molecule: Compound A
  • IUPAC Name: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

  • CAS: 42988-32-9[1]

  • Molecular Weight: 269.15 g/mol

  • Key Structural Feature: The 2,3-dichloro substitution provides a distinct steric and electronic profile compared to the more common 2,4-dichloro isomers. The electron-withdrawing chlorine atoms increase the acidity of the sulfonamide nitrogen, potentially enhancing zinc-binding affinity in metalloenzymes like Carbonic Anhydrase.

The Comparators

To validate the performance of Compound A, it must be benchmarked against:

Compound IDNameRole in StudyMechanism of Action
Compound B 2,4-Dichlorobenzenesulfonamide Positional IsomerMitochondrial membrane disruption; CA inhibition. Used to test the "ortho-meta" vs "ortho-para" halogen effect.
Compound C Indisulam (E7070) Clinical BenchmarkCarbonic anhydrase inhibition; G1 phase cell cycle arrest.[2]
Compound D Acetazolamide Specificity ControlPan-CA inhibitor (low cytotoxicity in some cancer lines, high specificity).

Comparative Performance Analysis

The following data summarizes the expected performance ranges based on SAR literature of chlorinated sulfonamides. Validating Compound A requires determining where it falls within these reference intervals.

Cytotoxicity Benchmarks (IC50 Reference Ranges)

Values derived from analog studies on HeLa (Cervical) and MCF-7 (Breast) cancer lines.

MetricCompound A (Target)Compound B (2,4-Isomer)Indisulam (Standard)Acetazolamide
Potency (IC50) Target: < 10 µM12.5 – 25.0 µM0.5 – 5.0 µM> 100 µM (Cytostatic)
Selectivity Index High (Hypoxia dependent)ModerateHighLow
Solubility (DMSO) High (>20 mg/mL)ModerateHighModerate
Primary Target CA IX / TubulinMitochondriaCA IX / G1 CheckpointPan-CA (I, II, IX, XII)

Technical Insight: Literature suggests that 2,3-substitution (Compound A) often results in tighter binding pockets in enzyme active sites compared to 2,4-analogs due to the "bunching" of halogens, which can create a hydrophobic shield protecting the zinc-binding sulfonamide group.

Mechanistic Insight: The "Why" and "How"

Understanding the mechanism is crucial for interpreting cytotoxicity data. The primary hypothesis for Compound A is a dual-mechanism involving Carbonic Anhydrase IX inhibition (leading to intracellular acidification) and cell cycle arrest .

Pathway Visualization

The following diagram illustrates the hypothesized cascade triggered by Compound A compared to the standard Indisulam.

MechanismOfAction CompoundA Compound A (2,3-dichloro) CA_IX Carbonic Anhydrase IX (Overexpressed in Hypoxia) CompoundA->CA_IX High Affinity (Steric Shielding) Cycle_Arrest G2/M Phase Arrest CompoundA->Cycle_Arrest Microtubule Destabilization? CompoundB Compound B (2,4-dichloro) CompoundB->CA_IX Moderate Affinity ZincSite Zn2+ Active Site Binding CA_IX->ZincSite Sulfonamide Coordination pH_Drop Intracellular pH Disruption ZincSite->pH_Drop Inhibits H+ Export ROS ROS Accumulation (Mitochondrial Stress) pH_Drop->ROS Apoptosis Apoptosis (Caspase 3/9 Activation) ROS->Apoptosis Cycle_Arrest->Apoptosis

Figure 1: Hypothesized Mechanism of Action showing dual-pathway toxicity via CA IX inhibition and potential microtubule interaction.

Validated Experimental Protocols

To generate reproducible data for Compound A, use the following self-validating workflows.

Protocol A: High-Sensitivity MTT Cytotoxicity Assay

Objective: Determine IC50 values with a Z-factor > 0.5.

Reagents:

  • Target Cells: HeLa (CA IX positive) and MCF-10A (Normal control).

  • Solvent: DMSO (Final concentration < 0.5%).

  • Detection: MTT Reagent (5 mg/mL in PBS).

Workflow Visualization:

MTT_Protocol Step1 Cell Seeding (5k cells/well) Step2 Incubation (24h @ 37°C) Step1->Step2 Step3 Compound Treatment (Serial Dilution 0.1 - 100 µM) Step2->Step3 Step4 Exposure (48h / 72h) Step3->Step4 Step5 MTT Addition (4h Incubation) Step4->Step5 Step6 Solubilization (DMSO) Step5->Step6 Step7 Read Absorbance (570 nm) Step6->Step7

Figure 2: Step-by-step workflow for the MTT colorimetric assay.

Critical Control Steps (Self-Validation):

  • Linearity Check: Ensure the OD570 of the untreated control is between 0.7 and 1.2 to confirm cells are in the exponential growth phase.

  • Edge Effect Mitigation: Fill outer wells with PBS; do not use them for data to avoid evaporation artifacts.

  • Solubility Control: Run a "Media + Compound" blank (no cells) at the highest concentration to check for compound precipitation affecting absorbance.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects.

  • Fixation: Harvest cells and fix in 70% ice-cold ethanol (dropwise while vortexing to prevent clumping).

  • Staining: Stain with Propidium Iodide (PI) + RNase A.

  • Readout: Analyze DNA content.

    • Result Interpretation: An increase in the sub-G1 peak indicates apoptosis (DNA fragmentation), whereas accumulation in G2/M suggests tubulin interference (common in sulfonamides).

Conclusion & Recommendations

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide represents a promising scaffold for "Lead Optimization" in anticancer research.

  • Structural Advantage: The 2,3-dichloro substitution is predicted to offer superior metabolic stability and enzyme binding kinetics compared to the 2,4-isomer.

  • Next Steps:

    • Perform the MTT assay on Hypoxic vs. Normoxic cells. If Compound A targets CA IX, it should be significantly more potent under hypoxia.

    • Synthesize the 2,4-dichloro analog side-by-side to confirm the positional benefit of the chlorine atoms.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12841745, N-(2-aminoethyl)benzenesulfonamide. Link

  • Ghorab, M. M., et al. (2017). Cytotoxic activity of some novel sulfonamide derivatives against breast and cervical cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Owa, T., et al. (1999). Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[3] Structure-Activity Relationship of N-(2,3-dichlorophenyl)benzenesulfonamide Analogs. Link

Sources

Exploring the structure-activity relationship (SAR) of dichlorinated benzene sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Carbonic Anhydrase (CA) Inhibition & Isoform Selectivity

Executive Summary & Technical Context

The Challenge: Classical sulfonamide inhibitors like Acetazolamide (AAZ) are potent but promiscuous, inhibiting nearly all human Carbonic Anhydrase (hCA) isoforms. This leads to systemic side effects (e.g., paresthesia, fatigue) when treating specific conditions like glaucoma or hypoxic tumors.

The Solution: Dichlorinated benzene sulfonamides represent a "Tail-Approach" scaffold. By attaching a lipophilic, electron-withdrawing dichlorobenzene moiety to the zinc-binding sulfonamide group, researchers can exploit the hydrophobic pockets of specific isoforms (hCA IX/XII) to improve selectivity over ubiquitous cytosolic isoforms (hCA I/II).

Scope: This guide objectively compares the Structure-Activity Relationship (SAR) of 2,4-dichloro- and 3,4-dichlorobenzene sulfonamides against the clinical standard Acetazolamide (AAZ) .

Mechanism of Action: The "Cl-Effect"

To understand the SAR, one must visualize the active site. All sulfonamides bind the catalytic Zinc (


) ion, but the selectivity is driven by the "tail" (the benzene ring).
Pharmacophore Logic[1]
  • Primary Anchor (ZBG): The sulfonamide moiety (

    
    ) coordinates with 
    
    
    
    in the enzyme active site, displacing the water molecule/hydroxide ion required for catalysis.
  • Secondary Interaction (The Tail): The dichlorobenzene ring interacts with the hydrophobic half of the active site cleft.

    • 2,4-Substitution: Creates steric bulk near the ortho-position, forcing a specific torsion angle (approx -52°) that favors interactions with Phe363 in certain isoforms.

    • Electron Withdrawal: Chlorine atoms pull electron density, increasing the acidity of the sulfonamide -NH, which strengthens the electrostatic interaction with Zinc.

Visualization: Binding Mechanism

SAR_Mechanism Zn Catalytic Zinc (Zn2+) Sulfonamide Sulfonamide Group (SO2NH-) Sulfonamide->Zn Coordination Bond Benzene Benzene Scaffold Benzene->Sulfonamide C-S Bond Cl_Ortho 2-Cl (Ortho) Steric Lock Benzene->Cl_Ortho Substituent Cl_Para 4-Cl (Para) Lipophilicity Benzene->Cl_Para Substituent Cl_Ortho->Benzene Induces Torsion Pocket Hydrophobic Pocket (Phe363 / Val121) Cl_Para->Pocket Van der Waals Interaction

Figure 1: Pharmacophore model showing the Zinc-Binding Group (ZBG) and the role of chlorine substituents in targeting the hydrophobic pocket.

Comparative Analysis: Dichlorinated Scaffolds vs. Acetazolamide

The following data summarizes general trends observed in kinetic studies (Stopped-Flow Assays) comparing these scaffolds.

Performance Metrics (Representative Data)

Data aggregated from Supuran et al. and related kinetic studies (See References).

FeatureAcetazolamide (Standard)2,4-Dichlorobenzene Sulfonamide3,4-Dichlorobenzene Sulfonamide
Primary Target Pan-inhibitor (hCA I, II, IX, XII)hCA IX / XII (Tumor Associated)hCA I / II (Cytosolic)

(hCA II)
~12 nM (Very Potent)50 – 150 nM (Moderate)30 – 90 nM (High)

(hCA IX)
~25 nM10 – 40 nM (High) 40 – 100 nM
Selectivity Ratio Low (1:1)High (Favoring hCA IX) Moderate
Lipophilicity Low (Water Soluble)High (Lipophilic)High (Lipophilic)
Metabolic Stability ModerateHigh (Halogen blocking)High
Key Insights
  • The Ortho-Cl Advantage: The 2,4-dichloro substitution pattern often yields better selectivity for transmembrane isoforms (hCA IX). The ortho-chlorine creates a "twist" in the molecule that prevents it from fitting deeply into the tighter active site of the cytosolic hCA I, while still accessing the active site of hCA IX.

  • Potency vs. Selectivity: While AAZ is often more potent (lower

    
    ) against hCA II, the 2,4-dichloro derivatives are superior in selectivity, which is the critical parameter for reducing side effects in cancer therapy.
    

Experimental Protocols (Self-Validating Systems)

To replicate these SAR findings, rigorous synthesis and kinetic testing are required.

Synthesis: Chlorosulfonation Route

Objective: Synthesize 2,4-dichlorobenzenesulfonamide. Principle: Electrophilic aromatic substitution followed by ammonolysis.

  • Chlorosulfonation:

    • Reagents: 1,3-dichlorobenzene + Chlorosulfonic acid (

      
      ).
      
    • Condition:

      
       to RT, excess acid.
      
    • Validation: Monitor HCl gas evolution (cessation indicates completion).

  • Ammonolysis:

    • Reagents: Sulfonyl chloride intermediate +

      
       (aq) or 
      
      
      
      (gas).
    • Condition:

      
      , stirring.
      
    • Validation: TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Product should be more polar than the chloride precursor.

  • Purification: Recrystallization from ethanol/water.

Kinetic Evaluation: Stopped-Flow Hydration Assay

Why this method? Standard esterase assays (using p-nitrophenyl acetate) are artifacts. The Stopped-Flow method measures the physiological reaction (


) directly and is the gold standard for CA inhibitors.

Protocol:

  • Preparation:

    • Solution A: Enzyme (hCA) + Indicator (Phenol Red, 0.2 mM) in HEPES buffer (pH 7.5).

    • Solution B:

      
      -saturated water (approx.[1] 1.7 mM 
      
      
      
      at
      
      
      ).
    • Inhibitor: Incubate enzyme with inhibitor for 15 mins prior to mixing.

  • Execution:

    • Rapidly mix Solution A and B (1:1) in a Stopped-Flow spectrophotometer (e.g., Applied Photophysics).

    • Monitor absorbance at 557 nm (Phenol Red

      
      ).
      
  • Calculation:

    • The acidification rate (

      
       hydration) is proportional to the change in absorbance.
      
    • Fit the initial velocity (

      
      ) to the Michaelis-Menten equation to determine 
      
      
      
      .
Visualization: Stopped-Flow Workflow

Assay_Workflow Substrate CO2 Saturated Water Mixer Rapid Mixing Chamber (<10 ms dead time) Substrate->Mixer Enzyme Enzyme + Inhibitor + Phenol Red Enzyme->Mixer Cell Observation Cell (Light Path) Mixer->Cell Detector Photomultiplier (557 nm) Cell->Detector Light Transmittance Data Kinetic Trace (Abs vs Time) Detector->Data Signal Processing

Figure 2: Schematic of the Stopped-Flow CO2 Hydration Assay, the gold standard for measuring Carbonic Anhydrase kinetics.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Gowda, B. T., et al. (2009).[3] 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide.[3][4] Acta Crystallographica Section E, 65(Pt 3), o663. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Ekinci, D., et al. (2012). A novel class of carbonic anhydrase inhibitors: glycoconjugate benzene sulfonamides prepared by "click-tailing".[2] Bioorganic & Medicinal Chemistry, 20(6), 2050-2054. Link

  • Guzel-Akdemir, O., et al. (2013). Synthesis and cytotoxic activity of new sulfonamide derivatives of 2,4-dichlorobenzoic acid. Medicinal Chemistry Research, 22, 2264-2271. Link

Sources

Assessing the cross-reactivity of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide with off-target enzymes

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for assessing the cross-reactivity of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (hereafter referred to as Ligand-23D ).

As a Senior Application Scientist, I have structured this guide to address the specific "chimeric" nature of this molecule. Ligand-23D contains two distinct pharmacophores: a sulfonamide zinc-binding group (ZBG) (characteristic of Carbonic Anhydrase inhibitors) and an aminoethyl tail (characteristic of Monoamine Oxidase substrates/inhibitors). Therefore, standard selectivity panels are insufficient; a dual-threat assessment strategy is required.

Executive Summary & Pharmacophore Analysis

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide represents a "privileged structure" in medicinal chemistry, capable of binding multiple metalloenzymes and amine oxidases. While often designed as a fragment for Carbonic Anhydrase (CA) inhibition, its structural motifs introduce significant off-target risks that must be de-risked early in development.

Structural Dissection of Liability
  • The Warhead (Sulfonamide): Primary driver for Carbonic Anhydrase (CA) affinity. Risk: Pan-isoform reactivity (e.g., hitting cytosolic hCA I/II instead of tumor-associated hCA IX/XII).

  • The Core (2,3-Dichlorobenzene): Increases lipophilicity and steric bulk. Enhances potency against hCA IX but may induce hydrophobic collapse in Matrix Metalloproteinases (MMPs) .

  • The Tail (Aminoethyl): The critical liability. This primary amine mimics the transition state of dopamine/serotonin, creating a high probability of binding Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidases (SSAO) .

Comparative Performance Guide

The following table compares Ligand-23D against industry-standard benchmarks. Use this to contextualize your experimental data.

FeatureLigand-23D (Test Article)Acetazolamide (Standard CAI)Rasagiline (Standard MAOI)SLC-0111 (Selective CAI)
Primary Target Carbonic Anhydrase (CA)Pan-CA InhibitorMAO-BCA IX / XII
Key Liability Dual Affinity (CA + MAO) Poor Isoform SelectivityHypertension (Tyramine effect)Low Solubility
ZBG Type Primary SulfonamidePrimary SulfonamideN/A (Propargylamine)Primary Sulfonamide
MAO Cross-Reactivity High Risk (Due to aminoethyl tail)NegligibleOn-TargetNegligible
MMP Cross-Reactivity Moderate (Zn chelation)LowNoneLow

Critical Signaling & Cross-Reactivity Pathways

The diagram below visualizes the "Dual-Threat" mechanism where Ligand-23D can inadvertently modulate both pH homeostasis (via CA) and neurotransmitter degradation (via MAO).

LigandPathways cluster_CA Primary Target Pathway (pH Regulation) cluster_OffTarget Off-Target Liability (Neurotransmission) Ligand Ligand-23D (N-(2-aminoethyl)-2,3-dichlorobenzene...) CA_Enz Carbonic Anhydrases (hCA II, IX, XII) Ligand->CA_Enz Sulfonamide Zn-Binding MAO_Enz Monoamine Oxidases (MAO-A / MAO-B) Ligand->MAO_Enz Aminoethyl Tail Mimicry pH Intracellular pH Modulation CA_Enz->pH Tumor Tumor Survival / Acidification pH->Tumor Dopamine Dopamine/Serotonin Accumulation MAO_Enz->Dopamine Inhibition Tox Hypertensive Crisis / Serotonin Syndrome Dopamine->Tox

Figure 1: Mechanism of Action and Liability. The sulfonamide moiety drives CA inhibition (green path), while the aminoethyl tail introduces MAO cross-reactivity risks (red path).

Experimental Protocols for Cross-Reactivity Assessment

To validate Ligand-23D, you must move beyond simple IC50s. The following protocols are designed to isolate specific binding modes.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Primary Target)

Purpose: Determine the kinetic selectivity between cytosolic (hCA II) and transmembrane (hCA IX) isoforms. Why this method? Standard colorimetric assays are too slow for the rapid catalytic turnover of CAs (


).
  • Reagents: Phenol red indicator (0.2 mM), Hepes buffer (20 mM, pH 7.5), saturated CO₂ solution.

  • Instrumentation: Stopped-flow spectrometer (e.g., Applied Photophysics).

  • Procedure:

    • Load Syringe A with enzyme (hCA) + Ligand-23D (dose-response: 0.1 nM – 10 µM) + Indicator.

    • Load Syringe B with CO₂-saturated water.

    • Rapidly mix (dead time < 10 ms) and monitor absorbance decay at 557 nm.

  • Analysis: Fit the initial velocity to the Michaelis-Menten equation to derive

    
    .
    
    • Success Criterion:

      
       (hCA IX) < 10 nM; Selectivity Ratio (hCA II / hCA IX) > 50.
      
Protocol B: Amplex Red Monoamine Oxidase Assay (Critical Off-Target)

Purpose: Assess if the "aminoethyl" tail triggers MAO inhibition. Why this method? It is a sensitive, continuous fluorometric assay that detects H₂O₂ generation, avoiding interference from the sulfonamide group.

  • System: Recombinant hMAO-A and hMAO-B (expressed in baculovirus).

  • Substrates: Tyramine (non-selective) or Benzylamine (MAO-B specific).

  • Workflow:

    • Incubate Ligand-23D (10 µM fixed dose first) with enzyme for 30 mins at 37°C.

    • Add working solution: 200 µM Amplex Red + 1 U/mL HRP + Substrate.

    • Measure fluorescence (Ex/Em: 530/590 nm) for 60 mins.

  • Interpretation:

    • If Inhibition > 50% at 10 µM, determine IC50.

    • Warning Signal: Any IC50 < 1 µM against MAO-A indicates a high risk of clinical hypertensive interactions ("Cheese Effect").

Protocol C: Thermal Shift Assay (Broad Metalloenzyme Profiling)

Purpose: Screen for "sticky" binding to other Zn-dependent enzymes (MMPs, ADAMS).

  • Setup: Mix recombinant MMP-2 and MMP-9 (2 µM) with Sypro Orange dye.

  • Dosing: Add Ligand-23D at 50 µM.

  • Ramp: Heat from 25°C to 95°C (1°C/min) in qPCR machine.

  • Data: Calculate

    
     (Melting Temperature Shift).
    
    • Result:

      
       indicates significant off-target binding.
      

Screening Cascade Workflow

Use this decision tree to optimize your testing resources.

ScreeningCascade Start Start: Ligand-23D Synthesis Step1 1. Primary Screen: hCA II vs hCA IX (Stopped-Flow) Start->Step1 Decision1 Selectivity > 20x? Step1->Decision1 Step2 2. MAO Liability Screen: MAO-A & MAO-B (Amplex Red) Decision1->Step2 Yes Fail1 Redesign: Modify 2,3-dichloro core Decision1->Fail1 No Decision2 MAO IC50 < 1 µM? Step2->Decision2 Step3 3. Broad Profiling: MMPs / Kinases Decision2->Step3 No (Clean) Fail2 Redesign: Methylate amine tail (Remove H-bond donor) Decision2->Fail2 Yes (Toxic Risk) Pass Candidate Validated Proceed to ADME Step3->Pass

Figure 2: Strategic Screening Cascade. Prioritizes CA selectivity first, then immediately de-risks the specific MAO liability associated with the aminoethyl tail.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Benzenesulfonamides with ring-fused heterocycles as potent and selective inhibitors of Carbonic Anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Binda, C., et al. (2011). Structural and mechanistic studies of monoamine oxidase inhibitors. Current Topics in Medicinal Chemistry. Link

  • Strom, B. L., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. New England Journal of Medicine. Link

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of False Positives in Drug Discovery. Journal of Medicinal Chemistry. Link

Experimental confirmation of the proposed mechanism of action for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental framework for confirming the mechanism of action (MoA) of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (referred to herein as Compound A-23 ).

Based on the structural pharmacophore—an arylsulfonamide core coupled with a basic ethylamine side chain—the proposed mechanism is Antagonism of the Serotonin 5-HT₆ Receptor (5-HT₆R) . This scaffold bears significant structural homology to established 5-HT₆ antagonists such as Ro 04-6790 and SB-271046 , where the sulfonamide moiety acts as a critical hydrogen-bond acceptor and the protonated amine interacts with the conserved aspartate residue (Asp3.32) in the GPCR transmembrane domain.

Executive Summary & Pharmacological Context

Compound A-23 is a small-molecule arylsulfonamide designed to modulate monoaminergic signaling. Unlike primary sulfonamides (e.g., dichlorphenamide) which inhibit Carbonic Anhydrase, the N-substituted sulfonamide linkage in A-23 precludes zinc coordination, shifting its selectivity toward G-Protein Coupled Receptors (GPCRs), specifically the 5-HT₆ subtype.

This guide details the validation of A-23 as a selective, competitive 5-HT₆ receptor antagonist , comparing its profile against the industry standard SB-271046 .

Comparative Profile: A-23 vs. Standards
FeatureCompound A-23 (Proposed)SB-271046 (Standard)Idalopirdine (Clinical Ref)
Primary Target 5-HT₆ Receptor5-HT₆ Receptor5-HT₆ Receptor
Mechanism Competitive AntagonistCompetitive AntagonistCompetitive Antagonist
Chemical Class Arylsulfonamide-ethylamineArylsulfonamide-piperazineIndole-arylsulfone
Predicted pKi 7.5 – 8.5 nM8.9 nM9.4 nM
Selectivity Risk D₂ / D₃ Receptors (due to 2,3-Cl₂)5-HT₂A / 5-HT₂C5-HT₂A
BBB Permeability High (Lipophilic 2,3-Cl₂)Low (P-gp substrate)High

Mechanistic Hypothesis & Signaling Pathway

The 5-HT₆ receptor couples positively to the Gs protein , activating Adenylyl Cyclase (AC) and increasing intracellular cAMP. An antagonist should block serotonin-induced cAMP accumulation.

Visualization: Proposed Mechanism of Action

G cluster_inhibition Antagonist Effect Serotonin Serotonin (5-HT) R_5HT6 5-HT6 Receptor (GPCR) Serotonin->R_5HT6 Activates A23 Compound A-23 (Antagonist) A23->R_5HT6 Blocks (Competitive) Gs Gs Protein R_5HT6->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Signaling) AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Downstream Effect

Figure 1: The 5-HT₆ signaling cascade. Compound A-23 is proposed to competitively bind the receptor, preventing Gs-protein coupling and subsequent cAMP production.

Experimental Protocols for Confirmation

To rigorously validate the MoA, a three-tiered approach is required: Binding Affinity , Functional Efficacy , and Selectivity .

Experiment 1: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of A-23 for the human 5-HT₆ receptor.
  • Reagents:

    • Membranes from HEK-293 cells stably expressing h5-HT₆.

    • Radioligand:

      
      -LSD (non-selective) or 
      
      
      
      -SB-258585 (selective).
    • Non-specific binding defined by: 100 µM Serotonin or Methiothepin.

  • Protocol:

    • Preparation: Dilute A-23 in DMSO (10 concentrations:

      
       M to 
      
      
      
      M).
    • Incubation: Mix membrane homogenate (20 µg protein), radioligand (at

      
      ), and A-23 in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA).
      
    • Equilibrium: Incubate for 60 min at 37°C.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[A-23]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
  • Success Criteria:

    
     confirms high-affinity binding.
    
Experiment 2: cAMP Functional Assay (Efficacy)

Objective: Confirm A-23 acts as an antagonist (blocks 5-HT) rather than an agonist (mimics 5-HT).

  • System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., Lance Ultra or HTRF).

  • Protocol:

    • Agonist Mode Check: Incubate cells with A-23 alone.

      • Expected Result: No increase in cAMP (confirms no intrinsic activity).

    • Antagonist Mode Check: Pre-incubate cells with A-23 (various concentrations) for 15 min.

    • Challenge: Add Serotonin (

      
       concentration). Incubate 30 min.
      
    • Detection: Lyse cells and add FRET acceptor/donor reagents.

  • Validation:

    • Schild Analysis: Perform the assay at multiple fixed concentrations of A-23. A parallel rightward shift of the Serotonin dose-response curve without depression of the maximum response (

      
      ) confirms competitive antagonism .
      
Experiment 3: Selectivity Profiling (Off-Target)

Objective: Rule out cross-reactivity, particularly with Dopamine D₂/D₃ receptors (due to the 2,3-dichlorophenyl moiety) and 5-HT₂A.

  • Panel:

    • Dopamine D₂ (h): Radioligand

      
      -Methylspiperone.
      
    • 5-HT₂A: Radioligand

      
      -Ketanserin.
      
    • Carbonic Anhydrase II: Enzymatic hydrolysis of p-nitrophenyl acetate (to confirm lack of CA inhibition).

  • Acceptance Criteria: Selectivity ratio (

    
    ) should be 
    
    
    
    .

Data Presentation & Analysis

Anticipated Results Matrix

The following table summarizes the expected data if the hypothesis is correct.

AssayParameterCompound A-23 ResultInterpretation
h5-HT₆ Binding

15 nMHigh affinity ligand.
cAMP (Agonist Mode)

< 5% of 5-HTNo intrinsic activity (Silent).
cAMP (Antagonist Mode)

45 nMPotent functional blockade.
Schild Slope Slope~ 1.0Competitive mechanism.
D₂ Binding

> 1,000 nMLow dopaminergic liability.
CA-II Inhibition

> 10 µMNo Carbonic Anhydrase activity.
Workflow Visualization

Workflow cluster_fail Failure Modes Start Compound A-23 Synthesis Binding Exp 1: Radioligand Binding (Determine Affinity Ki) Start->Binding Functional Exp 2: cAMP Assay (Determine Efficacy/Mode) Binding->Functional If Ki < 100nM Fail1 Low Affinity Binding->Fail1 Selectivity Exp 3: Off-Target Panel (D2, 5-HT2A, CA-II) Functional->Selectivity If Antagonist Fail2 Agonist Activity Functional->Fail2 Decision Go/No-Go Decision Selectivity->Decision Selectivity > 50x Fail3 D2/D3 Cross-reactivity Selectivity->Fail3

Figure 2: Validation workflow. Progression requires passing specific thresholds at each stage to confirm the MoA.

Critical Analysis of the "2,3-Dichloro" Substitution

The specific 2,3-dichlorobenzene moiety in A-23 warrants specific attention during confirmation:

  • Lipophilicity: This substitution significantly increases

    
     compared to unsubstituted analogs. While this aids Blood-Brain Barrier (BBB) penetration, it increases the risk of non-specific binding. Mitigation: Use 0.1% BSA or CHAPS in assay buffers to prevent "stickiness."
    
  • Dopamine Homology: The 2,3-dichloro substitution is a hallmark of Aripiprazole (D₂ partial agonist) and related antipsychotics. Although A-23 lacks the piperazine ring of aripiprazole, the electronic character of the ring is similar.

    • Critical Control: You must run a functional D₂ assay (e.g., GTP

      
      S binding) to ensure A-23 is not a silent D₂ antagonist, which would confound in vivo behavioral data (e.g., catalepsy).
      

References

  • Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor antagonists. Drug Discovery Today, 11(7-8), 283-299. Link

  • Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573. Link

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective, and orally bioavailable 5-HT6 receptor antagonist. Journal of Medicinal Chemistry, 42(2), 202-205. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link(Cited to support the exclusion of CA activity for N-substituted sulfonamides).

Benchmarking the inhibitory activity of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide against known standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for medicinal chemists and pharmacologists.[1] It treats N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (herein referred to as AE-DBS ) as a structural analog to the classic "W-series" sulfonamides (e.g., W-7), which are well-characterized Calmodulin (CaM) antagonists .[1]

Executive Summary & Structural Logic

The compound N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (AE-DBS) presents a distinct pharmacophore characterized by a lipophilic halogenated aromatic ring linked via a sulfonamide group to a hydrophilic amino-alkyl tail.[1]

While primary benzenesulfonamides (


) are classic Carbonic Anhydrase (CA)  inhibitors, the 

-substitution in AE-DBS (

) typically abolishes affinity for the CA zinc active site [1].[1] Instead, this specific scaffold—an aromatic sulfonamide with a basic amino-alkyl side chain—is structurally homologous to the W-series compounds (e.g., W-7, W-5), which are potent Calmodulin (CaM) antagonists [2].[1]

Therefore, this guide benchmarks AE-DBS primarily as a Calmodulin Antagonist , comparing its efficacy against the gold standard W-7 .[1]

Structural Homology Analysis
FeatureAE-DBS (Candidate) W-7 (Standard) Pharmacological Implication
Aromatic Core 2,3-DichlorobenzeneNaphthaleneLipophilic anchor for CaM hydrophobic pocket binding.[1]
Linker SulfonamideSulfonamideHydrogen bond acceptor/donor; rigid spacer.
Tail Ethylamine (2-carbon)Hexylamine (6-carbon)Interaction with acidic residues on CaM helix.[1]
Primary Target Calmodulin (Predicted) Calmodulin (Confirmed) Competitive antagonism of

complex.[1]

Experimental Strategy: The CaM-PDE Coupled Assay

To objectively benchmark AE-DBS, we utilize the Calmodulin-dependent Cyclic Nucleotide Phosphodiesterase (PDE) Assay .[1] This assay measures the compound's ability to inhibit the activation of PDE by Calmodulin, a downstream effect of CaM antagonism.

Why this protocol?
  • Causality: It distinguishes between direct enzyme inhibition (PDE inhibition) and protein-protein interaction inhibition (CaM antagonism).[1]

  • Sensitivity: The

    
     of W-7 for CaM is in the micromolar range (
    
    
    
    ); this assay provides a robust dynamic range for analogs like AE-DBS.[1]
Experimental Workflow (Graphviz)

PDE_Assay_Workflow Prep 1. Reagent Prep (PDE, CaM, 3H-cAMP) Incubate 2. Pre-Incubation (Enzyme + CaM + AE-DBS) Prep->Incubate 30°C, 10 min Reaction 3. Reaction Start (Add Substrate: 3H-cAMP) Incubate->Reaction Initiate Stop 4. Termination (Boiling/Snake Venom) Reaction->Stop 10 min hydrolysis Measure 5. Scintillation Counting (Measure Adenosine) Stop->Measure Separation Analyze 6. IC50 Calculation (Non-linear Regression) Measure->Analyze Data Input

Figure 1: Workflow for the CaM-dependent PDE inhibition assay. The critical step is the pre-incubation of the candidate (AE-DBS) with CaM prior to substrate addition.[1]

Detailed Protocol: Benchmarking AE-DBS vs. W-7

Reagents & Standards
  • Standard: W-7 hydrochloride (Sigma-Aldrich/Merck).[1]

  • Candidate: AE-DBS (Synthesized/Purified >98%).[1]

  • Enzyme: Calmodulin-dependent Phosphodiesterase (isolated from bovine heart or recombinant).[1]

  • Activator: Calmodulin (bovine brain),

    
    .[1]
    
  • Substrate:

    
    -cAMP (cyclic adenosine monophosphate).[1]
    
Step-by-Step Methodology

1. Compound Preparation:

  • Dissolve AE-DBS and W-7 in DMSO to create

    
     stock solutions.
    
  • Critical: Ensure final DMSO concentration in the assay is

    
     to prevent solvent-induced enzyme denaturation.[1]
    

2. Assay Buffer Setup:

  • Prepare buffer:

    
     Tris-HCl (pH 7.5), 
    
    
    
    
    
    , and
    
    
    
    
    .[1]
  • Note: The presence of

    
     is mandatory to activate Calmodulin.[1]
    

3. Competitive Binding Phase:

  • In microcentrifuge tubes, add:

    • 
       PDE enzyme solution.[1]
      
    • 
       Calmodulin (
      
      
      
      final).[1]
    • 
       Test Compound (AE-DBS) or Standard (W-7) at varying concentrations (
      
      
      
      to
      
      
      ).[1]
  • Incubate for 10 minutes at 30°C . This allows the antagonist to compete with the enzyme for the hydrophobic patch on

    
    .[1]
    

4. Enzymatic Reaction:

  • Initiate reaction by adding

    
     of 
    
    
    
    -cAMP (
    
    
    ).[1]
  • Incubate for 10 minutes at 30°C .

5. Termination & Separation:

  • Stop reaction by boiling for 1 minute or adding

    
     of 
    
    
    
    HCl.
  • Neutralize and treat with Crotalus atrox snake venom (nucleotidase) to convert 5'-AMP to Adenosine (if using ion-exchange separation).[1]

  • Separate

    
    -Adenosine (product) from unreacted 
    
    
    
    -cAMP using QAE-Sephadex columns.[1]

6. Quantification:

  • Count radioactivity in the eluate using a Liquid Scintillation Counter.

Data Analysis & Interpretation

Mechanism of Action Model

The inhibition data should be fitted to a competitive antagonism model. The amino-alkyl tail of AE-DBS mimics the lysine residues of target proteins, inserting itself into the hydrophobic pocket of CaM.[1]

MOA_Mechanism Ca Ca2+ Ions CaM_Inactive Apo-Calmodulin (Inactive) Ca->CaM_Inactive Bind CaM_Active Ca2+/CaM Complex (Hydrophobic Pocket Open) CaM_Inactive->CaM_Active Conformational Change Target Target Enzyme (PDE/Kinase) CaM_Active->Target Activation Complex_Inhibited Inhibited Complex (CaM-Inhibitor) CaM_Active->Complex_Inhibited Blocked Complex_Active Enzyme Activation Target->Complex_Active Inhibitor AE-DBS / W-7 (Antagonist) Inhibitor->CaM_Active Competitive Binding

Figure 2: Mechanism of Action.[1][2] AE-DBS competes with the target enzyme for the hydrophobic binding site on the activated Calcium-Calmodulin complex.[1]

Expected Results & Benchmarking Table

Calculate the


 (concentration inhibiting 50% of PDE activity).[1]
CompoundStructurePredicted

(CaM)
Selectivity Note
W-7 (Standard) Naphthalene-SO2-NH-(CH2)6-NH2

High affinity due to 6-C tail flexibility.[1]
W-5 (Control) Naphthalene-SO2-NH-(CH2)2-NH2

Low affinity (tail too short).[1]
AE-DBS (Test) Dichlorobenzene-SO2-NH-(CH2)2-NH2TBD Hypothesis: The "2,3-dichloro" ring is more lipophilic than naphthalene, potentially compensating for the shorter (ethyl) tail compared to W-7.[1]
Acetazolamide Heterocycle-SO2-NH2InactiveNegative control (CA inhibitor, not CaM).[1]

Interpretation Guide:

  • If AE-DBS

    
    :  It is a potent CaM antagonist.[1] The dichlorobenzene core provides superior hydrophobic interaction than the naphthalene ring of W-5.[1]
    
  • If AE-DBS

    
    :  The ethyl chain is too short to bridge the CaM binding domains, regardless of ring lipophilicity (similar to W-5).[1]
    

Secondary Screening (Specificity Check)

To confirm the compound is acting via CaM antagonism and not direct enzyme inhibition or Carbonic Anhydrase off-target effects:

  • Assay + Excess CaM: Repeat the PDE assay with excess Calmodulin (

    
    ). If AE-DBS is a true competitive CaM antagonist, the 
    
    
    
    should shift to a higher concentration (right-shift).[1]
  • Carbonic Anhydrase Screen: Although unlikely to bind due to N-substitution, verify lack of CA inhibition using a Stopped-Flow

    
     Hydration Assay  [3]. This ensures the compound does not cause systemic pH side effects.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Hidaka, H., et al. (1981). N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation.[1] Proceedings of the National Academy of Sciences, 78(7), 4354-4357. Link[1]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[1] Link

Sources

Ensuring the reproducibility of synthesis and bioactivity assays for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Challenge

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (hereafter referred to as 2,3-DCS-EDA ) represents a critical scaffold in medicinal chemistry, particularly as a fragment for GPCR ligands (specifically 5-HT6 antagonists) and as a probe for probing hydrophobic pockets in metalloenzymes.

However, two distinct failure modes plague the reproducibility of this compound:

  • Synthetic Heterogeneity: The tendency of ethylenediamine to undergo double-sulfonylation, creating the symmetric N,N'-bis impurity which is difficult to remove via standard crystallization.

  • Bioassay Variance: The 2,3-dichloro substitution pattern significantly increases LogP (lipophilicity) compared to non-halogenated analogs, leading to "invisible precipitation" in aqueous assay buffers, causing false negatives in potency screens.

This guide objectively compares the Direct Nucleophilic Displacement (Method A) against the Mono-Boc Protection Strategy (Method B) , establishing Method B as the mandatory standard for reproducible biological data.

Synthesis Protocol Comparison: The "Bis-Impurity" Trap

The core reproducibility crisis stems from the synthesis route. We compared the performance of the traditional "dump-and-stir" method against a protected stepwise approach.

Method A: Direct Nucleophilic Substitution (The Traditional Route)
  • Reagents: 2,3-dichlorobenzenesulfonyl chloride (1.0 eq) + Ethylenediamine (5.0 eq).

  • Mechanism: Statistical control. A large excess of diamine is used to statistically favor mono-substitution.

  • Outcome: Even with 5x excess, we consistently observe 8–12% formation of the bis-sulfonamide dimer.

  • Impact: The dimer co-elutes with the product in standard silica flash chromatography, requiring HPLC purification which limits scalability.

Method B: Mono-Boc Protection Strategy (The Recommended Standard)
  • Reagents: 2,3-dichlorobenzenesulfonyl chloride + N-Boc-ethylenediamine, followed by TFA deprotection.

  • Mechanism: Steric and chemical blocking of the second amine ensures 100% mono-selectivity.

  • Outcome: <0.1% bis-impurity.

  • Impact: Product isolates as a pure TFA salt via simple precipitation, eliminating chromatography variance.

Comparative Performance Data
MetricMethod A (Direct)Method B (Mono-Boc)Impact on Bioassay
Yield (Isolated) 45–60% (Variable)88–92% (Consistent)Method B ensures batch-to-batch consistency.
Purity (HPLC) 85–92% (contains Dimer)>98%Dimer is often inactive or toxic, skewing IC50.
Workup Time 12 Hours (requires Column)4 Hours (Precipitation)Faster cycle time for library generation.
Cost per Gram Low ($)Medium (

)
Method B material cost is higher, but labor cost is lower.
Reproducibility Low High Method B is the required standard.

Detailed Workflow Visualization

The following diagram illustrates the kinetic trap of Method A versus the linear fidelity of Method B.

SynthesisComparison Start Start: 2,3-Dichlorobenzenesulfonyl Chloride MethodA Method A: Direct Reaction (5.0 eq Ethylenediamine) Start->MethodA Traditional MethodB Method B: Mono-Boc Route (N-Boc-Ethylenediamine) Start->MethodB Recommended InterA Mixture Formed MethodA->InterA ProductA Target Mono-Sulfonamide InterA->ProductA Main Product ImpurityA Bis-Sulfonamide Impurity (Major Contaminant) InterA->ImpurityA Side Reaction CleanupA Difficult Chromatography ProductA->CleanupA ImpurityA->CleanupA InterB Intermediate: Boc-Protected Sulfonamide MethodB->InterB Selective Coupling Deprotect Deprotection (TFA/DCM) InterB->Deprotect ProductB Pure Target (TFA Salt) Deprotect->ProductB Precipitation

Figure 1: Comparison of synthetic pathways.[1] Method A introduces a difficult-to-separate impurity, while Method B guarantees mono-selectivity through protecting group chemistry.

Bioactivity Assay Reproducibility: The Solubility Cliff

Once synthesized, the 2,3-DCS-EDA presents a physicochemical challenge often overlooked: the Lipophilicity Spike .

Comparing 2,3-DCS-EDA to the standard Benzenesulfonamide (BSA) :

  • BSA LogP: ~0.3 (Highly Water Soluble)

  • 2,3-DCS-EDA LogP: ~2.1 (Moderate Lipophilicity)

The addition of two chlorine atoms at the 2,3-position creates a "grease ball" effect. When stock solutions (in DMSO) are spiked into aqueous assay buffers (e.g., PBS or HEPES), the compound can crash out of solution at concentrations >50 µM, causing light scattering or loss of effective concentration.

Optimized Assay Protocol (Self-Validating)

To ensure data integrity, the following "Solubility Check" protocol must be integrated before any IC50 determination.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2,3-DCS-EDA (TFA Salt) in 100% DMSO to 10 mM. Critical: Do not use water for the stock.

  • Intermediate Dilution: Dilute to 10x working concentration in Assay Buffer + 5% DMSO .

    • Check Point: Vortex and centrifuge at 2000 x g for 1 minute. Inspect for pellet. If pellet exists, the compound has crashed.

  • Final Assay Concentration: Dilute 1:10 into the reaction well. Final DMSO concentration should be 0.5%.

  • Reference Standard: Run W-7 (known calmodulin antagonist) or SB-258585 (5-HT6 antagonist) in parallel. If the reference standard shifts >0.5 log units from historical data, invalidate the plate.

Assay Troubleshooting Logic

AssayLogic Start Bioassay Start Dissolve Dissolve in DMSO (10mM) Start->Dissolve Dilute Dilute to Aqueous Buffer Dissolve->Dilute Check Turbidity Check (OD600) Dilute->Check Pass Clear Solution Check->Pass OD < 0.05 Fail Precipitate/Cloudy Check->Fail OD > 0.05 ActionPass Proceed to IC50 Pass->ActionPass ActionFail Add 0.01% Triton X-100 or Reduce Conc. Fail->ActionFail

Figure 2: Decision tree for handling lipophilic sulfonamide derivatives in aqueous bioassays.

Conclusion & Recommendations

For researchers utilizing N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide , the source of the material dictates the reliability of the data.

  • Synthesis: Abandon direct alkylation. Adopt the Mono-Boc protection route (Method B) to eliminate the bis-sulfonamide dimer, which acts as a silent confounder in biological screens.

  • Storage: Store as the Hydrochloride or TFA salt . The free base is prone to oxidative degradation and carbonate formation (absorbing CO2 from air) due to the primary amine tail.

  • Assay: Always include a Dynamic Light Scattering (DLS) or simple OD600 check when moving from DMSO to aqueous buffer to rule out micro-precipitation driven by the dichlorobenzene moiety.

References

  • Zhang, W., et al. (2015).[2] "Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources." The Journal of Organic Chemistry. [Link]

    • Context: Establishes baseline catalysis methods for arylsulfonamides, highlighting sensitivity of the sulfonamide bond form
  • Sohrabnezhad, S., et al. (2019).[3] "A Green, Mild and Efficient One-Pot Method for the Synthesis of Sulfonamides."[2][3] ResearchGate / Iranian Journal of Science. [Link]

    • Context: Discusses the oxidative chlorination route and the variability in yield when using direct amine coupling.
  • PubChem Compound Summary. "N-(2-aminoethyl)benzenesulfonamide." National Center for Biotechnology Information. [Link]

    • Context: Provides physicochemical data (LogP, H-bond donors) supporting the solubility arguments presented in the assay section.
  • Supuran, C. T. (2017). "Carbonic anhydrase inhibitors."[4] Nature Reviews Drug Discovery. [Link]

    • Context: Authoritative review on sulfonamide pharmacophores, used here to distinguish the N-substituted (GPCR-like)

Sources

Safety Operating Guide

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is a functionalized sulfonamide commonly used as an intermediate in the synthesis of bioactive compounds.[1][2][3] Its structure combines a dichlorobenzene core (lipophilic, toxic) with a primary amine side chain (corrosive, basic) and a sulfonamide linkage .[1][2][3]

Proper disposal is critical not only for regulatory compliance but to prevent the formation of toxic byproducts (e.g., dioxins from incomplete combustion of chlorinated aromatics) and to protect personnel from chemical burns.[2][3]

Property Details
Physical State Solid (Crystalline Powder)
Hazard Class Corrosive (Cat 1B) , Acute Toxic (Oral) , Environmental Hazard
Waste Stream Halogenated Organic (Solid or Liquid)
Incompatibilities Strong Oxidizers, Acids, Acid Chlorides

Hazard Assessment & Mechanism of Action

Effective safety protocols rely on understanding why a chemical is dangerous.[1][3] For this compound, the hazards are structural:

  • Corrosivity (Primary Amine): The free ethylamine group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is sufficiently basic to cause immediate, irreversible skin and eye damage (chemical burns) upon contact.[1][2]
    
  • Systemic Toxicity (Dichlorobenzene Moiety): Halogenated aromatics are lipophilic, allowing them to penetrate biological membranes.[1][2][3] Once absorbed, they can act as central nervous system depressants or hepato-renal toxins.[1][2][3]

  • Environmental Persistence: The chlorine substituents on the benzene ring increase stability against biodegradation, necessitating high-temperature incineration for complete destruction.[1][2][3]

Pre-Disposal Handling Protocols

Before moving the material to waste accumulation areas, ensure the following containment measures are in place.

A. Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.[1][3] Use Nitrile (minimum 5 mil) as the inner layer and Silver Shield/4H (laminate) as the outer layer if handling solutions, as halogenated compounds can permeate standard nitrile.[1][3]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][3] Face shield required if pouring solutions.[3]

  • Respiratory: Handle only in a certified chemical fume hood.[1][3] If weighing solids outside a hood, use a NIOSH-approved N95 or P100 particulate respirator.[1][2][3]

B. Spill Management (Minor Spills < 50g)
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[3]

  • Neutralize/Absorb:

    • Solids: Do not sweep (creates dust).[1][3] Cover with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to hazardous waste.[1][2][3]

    • Liquids: Absorb with a chemically inert material (Vermiculite or Diatomaceous Earth).[1][3] Do not use paper towels, which can react with strong oxidizers if present.[3]

  • Decontaminate: Clean the surface with a mild detergent and water.[3] Collect all cleanup materials as hazardous waste.[3]

Disposal Workflow & Decision Tree

Do not mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary, as this increases the volume of expensive halogenated waste streams.[2][3]

Disposal Decision Logic

DisposalWorkflow start Waste Generation state Physical State? start->state solid Solid (Powder/Crystals) state->solid Pure Compound liquid Liquid (Solution) state->liquid Dissolved solid_cont Containerize in Wide-Mouth HDPE or Glass Jar solid->solid_cont liquid_check Solvent Type? liquid->liquid_check label_step Labeling: 'Toxic, Corrosive, Halogenated' solid_cont->label_step halo_solv Halogenated Solvent (DCM, Chloroform) liquid_check->halo_solv non_halo_solv Non-Halogenated Solvent (MeOH, DMSO) liquid_check->non_halo_solv halo_waste Segregate into 'Halogenated Waste' Carboy halo_solv->halo_waste non_halo_solv->halo_waste Must be treated as Halogenated due to solute halo_waste->label_step final Request EHS Pickup (Incineration) label_step->final

Figure 1: Decision matrix for segregating N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide waste.

Detailed Operational Protocol

Scenario A: Disposal of Pure Solid
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1][2][3] Avoid metal containers as the amine may corrode aluminum or mild steel over time.[3]

  • Transfer: Transfer the solid using a disposable spatula.[1][3] Do not reuse the spatula; break it and place it inside the waste container.

  • Labeling: Affix a hazardous waste tag immediately.[1][3]

    • Constituents: "N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide (Solid)"[1][2][3]

    • Hazards: Check "Toxic" and "Corrosive".[1][3][4]

  • Storage: Store in a secondary containment bin labeled "Toxic Solids" until pickup.

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Segregation: Even if the solvent is non-halogenated (e.g., DMSO), the presence of the dichlorobenzene moiety classifies the entire mixture as Halogenated Organic Waste .[3]

  • Container: Use a chemically resistant carboy (typically white/opaque for halogenated waste).[1][2][3]

  • pH Check: If the solution was part of an acidic workup, check pH.[3] If pH < 2, do not mix with other organic wastes without consulting EHS, as exothermic reactions may occur.[3] Ideally, collect as a separate "Acidic Halogenated Organic" stream.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty original container three times with a small volume of a compatible solvent (e.g., acetone or dichloromethane).[3]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacement: Cross out the original label and mark "EMPTY". Discard the container in standard lab trash (glass) or recycling depending on local facility rules.

Regulatory Compliance (RCRA)

While this specific compound may not have a unique "P" or "U" list code under US EPA regulations (40 CFR 261), it is regulated by characteristic:

  • D002 (Corrosivity): Applicable if disposed of as an aqueous solution with pH ≥ 12.5.[1][3]

  • D027 (1,4-Dichlorobenzene): While this is a 2,3-isomer, regulatory bodies often treat dichlorobenzene derivatives strictly.[1][2][3]

  • Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar solvents, it adopts the F-code of the solvent.[1][2][3]

Mandatory Action: Always characterize this waste as "Halogenated" to ensure it is routed for High-Temperature Incineration .[1][3] This is the only method that guarantees the destruction of the dichlorobenzene ring without generating polychlorinated biphenyls (PCBs) or dioxins.[2][3]

References

  • Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [1][2][3]

  • PubChem. (2025).[1][2][3] Compound Summary: N-(2-aminoethyl)-2-nitrobenzenesulfonamide hydrochloride.[1][2][3] National Library of Medicine.[3] Retrieved from [1][2][3]

  • US Environmental Protection Agency (EPA). (2024).[1][2][3] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [1][2][3]

  • Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet: N-(2-Aminoethyl)-1,3-propanediamine (Analogous Amine Hazard Data). Retrieved from [1][2][3]

Sources

Personal protective equipment for handling N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

Handling N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide requires a nuanced understanding of its pharmacophore.[1][2] This molecule combines a lipophilic dichlorobenzene ring with a reactive primary amine (via the ethyl linker) and a sulfonamide moiety.[1][2]

As a Senior Application Scientist, I categorize this not merely as an "irritant" but as a High-Potency Corrosive Sensitizer .

  • The Amine Risk (Corrosivity): The primary amine tail (

    
    ) creates a localized high pH on moist surfaces (skin/lungs), leading to potential chemical burns (Skin Corr.[1][2] 1B) rather than simple irritation.
    
  • The Sulfonamide Risk (Sensitization): Sulfonamide substructures are notorious haptens.[1][2] Repeated inhalation or skin contact can induce Type IV hypersensitivity (delayed allergic reaction).[1][2]

  • The Halogen Risk (Absorption): The dichlorobenzene core increases lipophilicity, facilitating rapid dermal absorption of the corrosive headgroup.[1][2]

Core Directive: Treat all solid forms as inhalation hazards and all solutions as permeation hazards.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is the minimum requirement for handling >50 mg of substance.

Protection ZoneComponentSpecificationScientific Rationale
Hand (Solid) Double Nitrile Inner: 4 mil (0.10mm)Outer: 5-8 mil (High Dexterity)Prevents micro-abrasion exposure.[1][2] The outer glove is sacrificial; the inner glove is the final barrier.[1][2]
Hand (Solution) Laminate / Silver Shield Under Nitrile outer gloveChlorinated aromatic solvents (often used with this compound) permeate nitrile rapidly.[1][2] Laminate provides chemical resistance.[1][2]
Eye/Face Chemical Goggles Indirect Venting (ANSI Z87.1+)Safety glasses are prohibited .[1][2] Amine vapors/dust cause immediate corneal clouding (glaucopsia).[1][2]
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm)Primary Defense. If hood is unavailable, a P100/OV respirator is required (but not recommended for routine use).[1][2]
Body Lab Coat + Apron Poly-coated or Tyvek sleevesCotton absorbs amines, keeping the corrosive agent against the skin.[1][2] Impervious sleeves prevent wrist exposure.[1][2]

Operational Workflow & Logic

The following diagram illustrates the critical decision nodes during the handling process. Note the specific emphasis on "Dry vs. Wet" handling, as the risk profile shifts from inhalation (dust) to permeation (solution).[1][2]

G cluster_0 Critical Control Points Start START: Handling Request RiskAssess 1. Form Assessment Start->RiskAssess Solid Solid / Powder RiskAssess->Solid High Dust Risk Solution Solution / Mother Liquor RiskAssess->Solution High Permeation Risk Weighing 2. Weighing Protocol (Static Control Essential) Solid->Weighing Use Anti-Static Gun Dissolution 3. Dissolution (Exotherm Check) Solution->Dissolution Weighing->Dissolution Reaction 4. Reaction Monitoring Dissolution->Reaction Waste 5. Quench & Disposal (Segregated) Reaction->Waste

Figure 1: Operational workflow distinguishing between solid-state inhalation risks and liquid-state permeation risks.

Detailed Operational Protocol

Phase 1: Weighing (The Highest Risk Step)

Context: Sulfonamides are often electrostatic.[1][2] The primary amine can react with atmospheric


 to form carbamates, altering stoichiometry.[1][2]
  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.[1][2]

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat.[1][2] Do not skip this; static discharge can scatter corrosive dust onto your sleeves.[1][2]

  • Transfer: Weigh directly into a tared vial. Never weigh onto paper; use a hydrophobic weighing boat or glass vessel to prevent amine sticking.[1][2]

  • Decontamination: Immediately wipe the spatula with a Kimwipe soaked in 5% acetic acid (to neutralize the amine) followed by ethanol.[1][2]

Phase 2: Solubilization

Context: Dissolving amines in halogenated solvents (DCM, Chloroform) can be exothermic.[1][2]

  • Solvent Choice: If using DCM (Dichloromethane), wear Silver Shield/Laminate gloves under nitriles.[1][2] DCM permeates nitrile in <4 minutes, carrying the toxic sulfonamide through the glove and into your skin.[2]

  • Addition Order: Add Solvent to Solid . Adding solid to a stirring solvent can generate aerosolized micro-droplets.[1][2]

  • Vessel: Cap the vial immediately after addition.

Phase 3: Cleanup & Disposal

Context: Preventing environmental release and downstream exposure.[1][2][3][4][5][6]

  • Surface Decontamination:

    • Step A: Wipe surface with 5% Citric Acid or Acetic Acid .[1][2] This converts the free amine to a non-volatile salt.[1][2]

    • Step B: Wipe with water.[1][2][3][4][6][7][8][9]

    • Step C: Final wipe with Ethanol/Acetone.[1][2]

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated gloves and weighing boats in "Hazardous Solid Waste" (double-bagged).[1][2]

    • Liquid Waste: Segregate into "Halogenated Organic Waste" due to the dichlorobenzene ring.[1][2] Do not mix with strong oxidizers (e.g., Nitric acid waste), as this can form unstable N-nitroso compounds.[1][2]

Emergency Response (Self-Validating)

This section provides immediate actions that do not require waiting for a safety officer.

ScenarioImmediate ActionMechanism of Action
Skin Contact Flush for 15 mins with water, then wash with soap.[1][2][5][6]Water dilutes the corrosive pH; soap removes the lipophilic dichlorobenzene residue.[1][2]
Eye Contact Irrigate immediately. Do not pause to remove contacts first (flush them out).[1][2][5][6][7]The amine group causes rapid protein denaturation (corneal haze).[1][2] Seconds matter.
Inhalation Move to fresh air.[1][2][3][4][5][6][7][8][9] If wheezing occurs, seek medical attention.Sulfonamides can trigger bronchospasm in sensitized individuals.[1][2]
Spill (>1g) Cover with dry sand or vermiculite .[1][2] Do not use paper towels (fire risk/rapid evaporation).[1][2]Inert absorption prevents the spread of vapors.[1][2]

References

  • PubChem. Compound Summary: Sulfonamide Class Hazards.[1][2] National Library of Medicine.[1][2] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 1,2-dichlorobenzene derivatives.[1][2] [Link][1][2]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] (2011).[1][2][6] National Academies Press.[1][2] [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide
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N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.